molecular formula C12H10O2P- B8688654 Diphenylphosphinate

Diphenylphosphinate

Cat. No.: B8688654
M. Wt: 217.18 g/mol
InChI Key: BEQVQKJCLJBTKZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylphosphinate refers to a class of organophosphorus compounds and anions (often represented as RR'PO 2 - ) that serve as versatile building blocks and ligands in scientific research . These compounds are increasingly valuable in coordination chemistry, where they form stable coordination polymers and metal-organic frameworks (MOFs) with transition metals like cobalt, nickel, and copper . These hybrid materials exhibit excellent thermal and chemical stability, making them suitable for applications in gas storage, separation, and as novel functional materials . A significant area of research involves their use in photocatalysis; for example, nickel(II) and cobalt(II) diphenylphosphinates have demonstrated efficient photocatalytic activity for hydrogen (H 2 ) production from ethanol solutions . The mechanism is believed to involve a ligand-to-metal charge transfer (LMCT), where the organic this compound ligand acts as a photosensitizer, generating electron-hole pairs upon light absorption and transferring electrons to the metal center to drive the catalytic reaction . Beyond materials science, dipeptide-derived diphenyl phosphonate esters are studied as mechanism-based inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV), acting as irreversible inhibitors that form a covalent adduct with the catalytic site . These compounds are for research purposes only and are not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10O2P-

Molecular Weight

217.18 g/mol

IUPAC Name

diphenylphosphinate

InChI

InChI=1S/C12H11O2P/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,13,14)/p-1

InChI Key

BEQVQKJCLJBTKZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Diphenylphosphinates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinates are a class of organophosphorus compounds characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two phenyl groups and an ester functional group. These compounds and their parent acid, diphenylphosphinic acid, are of significant interest in various scientific fields, including organic synthesis, materials science, and particularly in drug development due to their roles as intermediates and as active pharmacophores. This technical guide provides a comprehensive overview of the core physical and chemical properties of diphenylphosphinic acid and several of its key esters, namely ethyl diphenylphosphinate, phenyl this compound, and pentafluorophenyl this compound.

Core Physical and Chemical Properties

The physical and chemical properties of diphenylphosphinates are primarily influenced by the nature of the ester group attached to the phosphorus atom. The following tables summarize the key quantitative data for diphenylphosphinic acid and its ethyl, phenyl, and pentafluorophenyl esters.

Table 1: Physical and Chemical Properties of Diphenylphosphinic Acid and Selected this compound Esters

PropertyDiphenylphosphinic AcidEthyl this compoundPhenyl this compoundPentafluorophenyl this compound
CAS Number 1707-03-5[1][2]1733-55-7[3]1706-96-3[4]138687-69-1[5][6]
Molecular Formula C₁₂H₁₁O₂P[1][2][7]C₁₄H₁₅O₂P[3]C₁₈H₁₅O₂P[4]C₁₈H₁₀F₅O₂P[5][8]
Molecular Weight 218.19 g/mol [1][7][9]246.24 g/mol [3]294.3 g/mol [4]384.24 g/mol [5][6][8]
Appearance White solid[1]Colorless to light yellow liquid[10]-White crystalline powder[8]
Melting Point 193-195 °C[1][2]--47-60 °C[6][7][8]
Boiling Point 334 °C[1]179-180 °C at 14 mmHg[10]-192-193 °C at 11 mmHg[11]
Density 1.331 g/cm³[1]1.066 g/mL at 25 °C[10][12]--
pKa 2.30[1]---
Solubility Very soluble in water[1]. Soluble in 0.1 M NaOH[9].Soluble in chloroform[12].--

Experimental Protocols

Synthesis of this compound Esters

A general and widely used method for the synthesis of this compound esters involves the reaction of diphenylphosphinic chloride with the corresponding alcohol in the presence of a base to neutralize the HCl byproduct.[13]

General Protocol for Esterification:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with the desired alcohol and a suitable anhydrous solvent (e.g., diethyl ether or toluene).

  • Addition of Base: An appropriate base (e.g., triethylamine (B128534) or pyridine) is added to the alcohol solution.

  • Addition of Diphenylphosphinic Chloride: A solution of diphenylphosphinic chloride in the same anhydrous solvent is added dropwise to the stirred alcohol-base mixture at a controlled temperature (often 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred for a specified period, which can range from a few hours to overnight, and the progress is monitored by thin-layer chromatography (TLC).

  • Workup: The resulting precipitate (e.g., triethylamine hydrochloride) is removed by filtration. The filtrate is then washed sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation under reduced pressure or column chromatography on silica (B1680970) gel.

Example: Synthesis of Pentafluorophenyl this compound (FDPP)

Pentafluorophenyl this compound can be prepared from diphenylphosphinic chloride and pentafluorophenol (B44920) in the presence of imidazole.[5][6][7]

Spectroscopic Data

The structural elucidation and characterization of diphenylphosphinates rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data of Diphenylphosphinic Acid

TechniqueData
¹H NMR Spectra available, typically showing multiplets for the phenyl protons.[14]
¹³C NMR Spectra available.[9][14]
³¹P NMR Spectra available, providing a characteristic chemical shift for the phosphinate phosphorus atom.[14][15]
IR Spectroscopy Characteristic absorptions for P=O, P-O-C, and P-C (phenyl) bonds are expected.
Mass Spectrometry The molecular ion peak and characteristic fragmentation patterns can be observed.

Note: Detailed, assigned spectral data for the specific esters are not consistently available in public databases. Researchers should acquire and interpret spectra for their specific samples.

Chemical Reactivity and Applications

Diphenylphosphinates are versatile reagents in organic synthesis. The pentafluorophenyl ester (FDPP) is a notable example, widely used as a coupling reagent in peptide synthesis.[5][6] It facilitates the formation of amide bonds with minimal racemization.[6][7][16]

Role in Peptide Synthesis

The use of FDPP in peptide synthesis involves the activation of a carboxylic acid group, making it susceptible to nucleophilic attack by the amino group of another amino acid.

Peptide_Bond_Formation AA1 Amino Acid 1 (R-COOH) Activated_Ester Activated Ester (R-CO-OP(O)(Ph)₂) AA1->Activated_Ester FDPP FDPP ((Ph)₂P(O)OPF₅) Dipeptide Dipeptide (R-CO-NH-R') Activated_Ester->Dipeptide + Amino Acid 2 Byproduct Diphenylphosphinic Acid ((Ph)₂P(O)OH) Activated_Ester->Byproduct AA2 Amino Acid 2 (H₂N-R')

Peptide bond formation using FDPP as a coupling agent.
Inhibition of Serine Proteases

Diaryl α-aminoalkylphosphonates are recognized as potent and selective mechanism-based inhibitors of serine proteases.[17] Their inhibitory action involves the formation of a stable, covalent adduct with the serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[1][17]

Serine_Protease_Inhibition Enzyme Serine Protease (Active Site with Ser-OH) EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Inhibitor Diphenylphosphonate Inhibitor Inhibitor->EI_Complex Covalent_Adduct Phosphonylated Enzyme (Inactive) EI_Complex->Covalent_Adduct Nucleophilic Attack by Serine OH Leaving_Group Phenol (Leaving Group) Aged_Adduct Aged Phosphonylated Enzyme (Irreversible) Covalent_Adduct->Aged_Adduct Hydrolysis Second_Leaving_Group Second Phenol (Leaving Group)

Mechanism of serine protease inhibition by a diphenylphosphonate.

Applications in Drug Development

The unique chemical properties of diphenylphosphinates make them valuable in drug design and development.[18][19] Their ability to act as stable mimics of the transition state of amide and ester hydrolysis makes them effective as enzyme inhibitors.[19] Furthermore, their utility as coupling agents in the synthesis of peptides and other complex molecules is crucial for the development of new therapeutic agents.[20] The phosphinate functional group is found in several pharmacologically important molecules.[18]

Conclusion

Diphenylphosphinates are a versatile class of organophosphorus compounds with a rich chemistry that lends itself to a variety of applications, from organic synthesis to medicinal chemistry. Their physical and chemical properties can be tuned by modifying the ester group, allowing for the design of reagents and molecules with specific functionalities. The ability of certain diphenylphosphinates to act as efficient coupling agents and potent enzyme inhibitors underscores their importance in contemporary chemical and pharmaceutical research. This guide provides a foundational understanding of these compounds for researchers and professionals working at the forefront of drug discovery and development.

References

The Multifaceted Role of Diphenylphosphinates in Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diphenylphosphinate moiety and its derivatives have emerged as a versatile and powerful class of reagents and ligands in modern organic synthesis. Their unique electronic and steric properties have been harnessed to facilitate a wide range of chemical transformations, from the construction of complex carbon-carbon and carbon-heteroatom bonds to intricate molecular rearrangements. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound-containing compounds, offering valuable insights for researchers and professionals in the field of chemical and pharmaceutical development.

Diphenylphosphino-Containing Ligands in Palladium-Catalyzed Cross-Coupling Reactions

The most prominent application of the diphenylphosphino group is in the design of ligands for transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of C-C, C-N, and C-O bonds, and the choice of ligand is critical in controlling the efficiency, selectivity, and scope of the transformation. Diphenylphosphino-containing ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP), are prized for their ability to stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[1][2]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryls, vinylarenes, and polyolefins. The reaction couples an organoboron compound with an organohalide or triflate in the presence of a palladium catalyst and a base.

Mechanism of Action:

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The diphenylphosphino ligand plays a crucial role in each of these steps:

  • Oxidative Addition: A low-valent Pd(0) species, stabilized by the diphenylphosphino ligand, undergoes oxidative addition to the organohalide (R¹-X), forming a Pd(II) intermediate. The ligand's steric bulk and electron-donating properties can influence the rate of this step.

  • Transmetalation: The organoboron species (R²-B(OR)₂) is activated by the base, forming a boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide or triflate. The nature of the ligand can affect the efficiency of this transfer.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. The ligand's bite angle and flexibility are critical for facilitating this final step.[3]

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data on Diphenylphosphino Ligands in Suzuki-Miyaura Coupling:

The choice of a diphenylphosphino-containing ligand can significantly impact the yield of the Suzuki-Miyaura coupling. The following table summarizes the performance of different ligands in the coupling of various aryl halides with arylboronic acids.

LigandAryl HalideArylboronic AcidBaseSolventTemp (°C)Yield (%)Reference
dppf 4-BromotoluenePhenylboronic acidK₂CO₃Toluene90>95[4]
dppf 2-Chloropyridine4-Methoxyphenylboronic acidK₃PO₄1,4-Dioxane (B91453)10092[5]
XPhos 4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH10098[6]
SPhos 2-Chloro-N-methylpyrrole3,5-Dimethylphenylboronic acidK₃PO₄Toluene/H₂O10095[5]
RuPhos 4-Chloro-N-Boc-indolePhenylboronic acidK₂CO₃1,4-Dioxane10096[7]

Experimental Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid using a PdCl₂(dppf) catalyst.[8]

  • Materials:

    • Aryl bromide (1.0 mmol)

    • Boronic acid (1.2 mmol)

    • PdCl₂(dppf) (0.02 mmol, 2 mol%)

    • Potassium carbonate (2.0 mmol)

    • 1,4-Dioxane (5 mL)

    • Water (1 mL)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, boronic acid, PdCl₂(dppf), and potassium carbonate.

    • Add the 1,4-dioxane and water.

    • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides or triflates and primary or secondary amines.[1]

Mechanism of Action:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The diphenylphosphino ligand is crucial for the efficiency of this process, particularly with less reactive aryl chlorides.[9]

  • Oxidative Addition: The Pd(0)L₂ complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: An amine (R₂NH) coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

  • Reductive Elimination: The aryl group and the amino group are reductively eliminated to form the desired arylamine (Ar-NR₂) and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Buchwald-Hartwig Amination:

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amide Ar-Pd(II)L₂(NR₂) pd2_ox->pd2_amide Amine Coordination & Deprotonation (R₂NH + Base) pd2_amide->pd0 Reductive Elimination product Ar-NR₂ pd2_amide->product

Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data on Diphenylphosphino Ligands in Buchwald-Hartwig Amination:

The steric and electronic properties of diphenylphosphino ligands are critical for achieving high yields and, in the case of chiral ligands, high enantioselectivity.

LigandAryl HalideAmineBaseSolventTemp (°C)Yield (%)ee (%)Reference
(R)-BINAP 1-Bromo-2-methylnaphthaleneAnilineNaOt-BuToluene1009296[10]
dtbpf 4-ChlorotolueneMorpholineNaOt-BuToluene10098-[1]
XPhos 4-Chloroanisolen-HexylamineK₃PO₄t-BuOH10095-[11]
BippyPhos 2-ChloropyridineIndoleK₂CO₃1,4-Dioxane11094-[12]
RuPhos 4-ChlorotoluenePyrrolidineLiHMDSTHF6599-[7]

Experimental Protocol: Buchwald-Hartwig Amination using a Biarylphosphine Ligand

The following is a general procedure for the Buchwald-Hartwig amination of an aryl chloride with a primary amine.[12]

  • Materials:

    • Aryl chloride (1.0 mmol)

    • Primary amine (1.2 mmol)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

    • BippyPhos (0.024 mmol, 2.4 mol%)

    • Sodium tert-butoxide (1.4 mmol)

    • Toluene (5 mL)

  • Procedure:

    • In a glovebox, to a vial add Pd₂(dba)₃, BippyPhos, and sodium tert-butoxide.

    • Add toluene, followed by the aryl chloride and the primary amine.

    • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

The Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Mechanism of Action:

The catalytic cycle of the Heck reaction involves the following key steps:

  • Oxidative Addition: A Pd(0) species, stabilized by a phosphine (B1218219) ligand, undergoes oxidative addition to the aryl or vinyl halide.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the Pd-C bond.

  • Syn-β-Hydride Elimination: A hydrogen atom on the β-carbon (relative to the palladium) is eliminated, forming the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Catalytic Cycle of the Heck Reaction:

Heck_Reaction cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_alkene [R¹-Pd(II)L₂(alkene)]⁺X⁻ pd2_ox->pd2_alkene Alkene Coordination pd2_inserted R¹-CH₂-CH(R²)-Pd(II)L₂-X pd2_alkene->pd2_inserted Migratory Insertion pd_hydride H-Pd(II)L₂-X pd2_inserted->pd_hydride syn-β-Hydride Elimination product R¹-CH=CHR² pd2_inserted->product pd_hydride->pd0 Base Regeneration

Catalytic cycle of the Heck reaction.

Quantitative Data on Diphenylphosphino Ligands in the Heck Reaction:

While phosphine-free conditions have been developed for the Heck reaction, phosphine ligands are often crucial for reactions involving less reactive substrates.

LigandAryl HalideAlkeneBaseSolventTemp (°C)Yield (%)Reference
P(o-tolyl)₃ IodobenzeneStyreneK₂CO₃DMF10095[13]
dppf 4-Bromobenzonitrilen-Butyl acrylate (B77674)Et₃NDMF12088[14]
PCy₃ 4-ChlorotolueneStyreneCs₂CO₃1,4-Dioxane12092[15]

Experimental Protocol: Heck Reaction

The following is a general procedure for the Heck reaction of an aryl bromide with an acrylate.

  • Materials:

    • Aryl bromide (1.0 mmol)

    • n-Butyl acrylate (1.5 mmol)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • P(o-tolyl)₃ (0.04 mmol, 4 mol%)

    • Triethylamine (1.5 mmol)

    • DMF (5 mL)

  • Procedure:

    • To a Schlenk tube, add Pd(OAc)₂, P(o-tolyl)₃, the aryl bromide, and DMF under an inert atmosphere.

    • Add the n-butyl acrylate and triethylamine.

    • Heat the reaction mixture to 100-120 °C for 12-24 hours.

    • After cooling, dilute the mixture with water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diphenylphosphinates as Reagents in Organic Synthesis

Beyond their role as ligands, this compound derivatives are valuable reagents for various organic transformations, including rearrangements and functional group interconversions.

Aza-Baeyer–Villiger Rearrangement using Amino Diphenylphosphinates

The aza-Baeyer–Villiger rearrangement is a powerful method for the synthesis of lactams from cyclic ketones. The use of amino diphenylphosphinates provides a mild and efficient alternative to classical methods like the Beckmann and Schmidt rearrangements.[16][17]

Mechanism of Action:

The reaction is proposed to proceed through a Criegee-like intermediate, which is different from the oxime intermediate in the Beckmann rearrangement.[18]

  • Nucleophilic Attack: The amino this compound attacks the carbonyl carbon of the cyclobutanone (B123998).

  • Formation of a Criegee-like Intermediate: A tetrahedral intermediate is formed.

  • Rearrangement: The migratory aptitude of the adjacent groups is similar to that in the parent Baeyer–Villiger reaction, leading to a regioselective and stereospecific insertion of the nitrogen atom.[19]

  • Product Formation: The intermediate collapses to form the γ-lactam product.

Proposed Reaction Pathway for the Aza-Baeyer–Villiger Rearrangement:

Aza_Baeyer_Villiger ketone Cyclobutanone intermediate Criegee-like Intermediate ketone->intermediate + Aminating Agent aminating_agent Amino This compound lactam γ-Lactam intermediate->lactam Rearrangement

Proposed pathway for the aza-Baeyer-Villiger rearrangement.

Quantitative Data for the Aza-Baeyer–Villiger Rearrangement:

This method has been shown to be highly efficient and stereospecific.[17]

Substrate (Cyclobutanone)Aminating AgentSolventTemp (°C)Yield (%)RegioselectivityEnantiospecificity (%)Reference
3-PhenylcyclobutanoneH₂NOPO(Ph)₂DMFrt85>99:1>99[17]
Bicyclic cyclobutanoneH₂NOPO(Ph)₂DMFrt78>99:1>99[17]

Experimental Protocol: Aza-Baeyer–Villiger Rearrangement

The following is a general procedure for the aza-Baeyer–Villiger rearrangement of a cyclobutanone.[16]

  • Materials:

    • Cyclobutanone (0.5 mmol)

    • Amino this compound (0.55 mmol)

    • Anhydrous DMF (2.5 mL)

  • Procedure:

    • To an oven-dried tube, add the amino this compound and suspend it in DMF (1.5 mL).

    • Dissolve the cyclobutanone in DMF (1.0 mL) and add it to the suspension.

    • Stir the mixture at room temperature for 24 hours.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Curtius Rearrangement using Diphenyl Phosphorazidate (DPPA)

Diphenyl phosphorazidate (DPPA) is a versatile and stable reagent for the Curtius rearrangement, which converts carboxylic acids into isocyanates, which can then be trapped by various nucleophiles to form amines, ureas, or carbamates.[20][21]

Mechanism of Action:

The reaction proceeds through the in-situ formation of an acyl azide (B81097).[22]

  • Acyl Phosphate (B84403) Formation: The carboxylate anion attacks the phosphorus atom of DPPA to form an acyl phosphate intermediate.

  • Acyl Azide Formation: The acyl phosphate undergoes either an SNi-type rearrangement or an SN2-type reaction with the azide anion to form the acyl azide.

  • Curtius Rearrangement: The acyl azide loses dinitrogen upon heating to form an isocyanate.

  • Nucleophilic Trapping: The isocyanate is then trapped by a nucleophile (e.g., an alcohol to form a carbamate).

Reaction Scheme of the Curtius Rearrangement with DPPA:

Curtius_Rearrangement acid R-COOH acyl_azide R-CON₃ acid->acyl_azide + DPPA, Et₃N dppa DPPA isocyanate R-N=C=O acyl_azide->isocyanate Δ, -N₂ product R-NHCOOR' isocyanate->product + R'OH

Reaction scheme for the Curtius rearrangement using DPPA.

Experimental Protocol: Synthesis of Diphenyl Phosphorazidate (DPPA)

The following is a procedure for the synthesis of DPPA.[23]

  • Materials:

    • Diphenyl phosphorochloridate (56.8 g, 0.21 mol)

    • Sodium azide (16.3 g, 0.25 mol)

    • Anhydrous acetone (B3395972) (300 mL)

  • Procedure:

    • In a round-bottomed flask, stir a mixture of diphenyl phosphorochloridate and sodium azide in anhydrous acetone at room temperature for 21 hours.

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Distill the residue under vacuum (bp 134–136 °C at 0.2 mmHg) to obtain diphenyl phosphorazidate as a colorless oil.

Diphenylphosphinoyl Group in Organic Synthesis

The diphenylphosphinoyl (Ph₂P(O)-) group can also act as a migrating functional group and be incorporated into reagents for radical reactions.

Diphenylphosphinoyl as a Migrating Group

The diphenylphosphinoyl group can undergo migration in certain molecular frameworks, enabling the synthesis of complex structures like substituted dienes.[24][25] The migration typically occurs in allyldiphenylphosphine (B1266624) oxides.

Mechanism of Migration:

The migration of the diphenylphosphinoyl group is a key step in certain synthetic routes. For example, in the synthesis of allyldiphenylphosphine oxides, a rearrangement can occur.

Experimental Protocol: Synthesis of Allyl Diphenylphosphine (B32561) Oxide

The following procedure describes the synthesis of allyl diphenylphosphine oxide, which can involve a rearrangement.

  • Materials:

    • Diphenylphosphine chloride (11 g, 0.05 mol)

    • Allyl alcohol (2.9 g, 0.05 mol)

    • Pyridine (B92270) (4.0 g, 0.05 mol)

    • Anhydrous ether (50 mL)

  • Procedure:

    • Stir a mixture of diphenylphosphine chloride and allyl alcohol in anhydrous ether at room temperature.

    • Slowly add pyridine to the mixture.

    • After 40 minutes, filter off the pyridine hydrochloride and remove the ether by distillation.

    • Heat the liquid residue to 150 °C, which initiates an exothermic reaction.

    • Distill the product under vacuum.

Diphenylphosphine Oxides as Radical Allylating Agents

Substituted allyl diphenylphosphine oxides can serve as effective radical allylating agents, providing a tin-free alternative to traditional methods.[26]

Mechanism of Action:

The reaction involves the radical addition to a dithiocarbonate followed by fragmentation, where the diphenylphosphine oxide acts as a leaving group.

Workflow for Radical Allylation:

Experimental workflow for radical allylation.

This guide highlights the diverse and critical roles of this compound-containing compounds in organic synthesis. From their indispensable function as ligands in palladium-catalyzed cross-coupling reactions to their utility as versatile reagents for complex rearrangements, these compounds offer a broad toolkit for the modern synthetic chemist. A thorough understanding of their mechanisms of action is paramount for the rational design of new synthetic strategies and the efficient construction of valuable molecules in academic and industrial research.

References

A Historical Review of Diphenylphosphinate Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinate and its derivatives represent a cornerstone in the field of organophosphorus chemistry. Their unique electronic and steric properties have led to their widespread application, from intermediates in organic synthesis to crucial components in catalysis and medicinal chemistry. This technical guide provides a comprehensive historical literature review of this compound chemistry, focusing on its synthesis, reactivity, and applications, with a particular emphasis on quantitative data and detailed experimental protocols.

Synthesis of Diphenylphosphinates

The synthesis of diphenylphosphinates has evolved significantly over the years, with several key methods emerging as staples in the synthetic chemist's toolbox. These methods primarily include the reaction of chlorodiphenylphosphine (B86185) with alcohols, the Michaelis-Arbuzov reaction, and the use of Grignard reagents.

From Chlorodiphenylphosphine

A common and versatile method for the preparation of this compound esters involves the reaction of chlorodiphenylphosphine with an appropriate alcohol in the presence of a base, followed by oxidation.

Experimental Protocol: Synthesis of this compound Esters from Chlorodiphenylphosphine

  • A solution of chlorodiphenylphosphine (Ph₂PCl) in a dry, inert solvent such as diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

  • The appropriate alcohol (ROH) and a base (e.g., triethylamine) are added dropwise to the stirred solution at a controlled temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified time to ensure complete formation of the phosphinite ester intermediate.

  • The reaction mixture is then cooled, and an oxidizing agent, such as hydrogen peroxide (H₂O₂), is added carefully to oxidize the P(III) center to P(V).

  • The resulting this compound ester is then isolated and purified using standard techniques such as extraction and column chromatography.

EsterAlcoholBaseSolventYield (%)
Methyl this compoundMethanolTriethylamineDiethyl Ether-
Ethyl this compoundEthanolTriethylamineDiethyl Ether-
Isopropyl this compoundIsopropanolTriethylamineDiethyl Ether-
n-Butyl this compoundn-ButanolTriethylamineDiethyl Ether-

Note: Specific yield data for this general method requires consulting various literature sources for each specific ester.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone of phosphorus-carbon bond formation and can be adapted for the synthesis of diphenylphosphinates.[1][2][3] This reaction typically involves the reaction of a phosphonite with an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis of a this compound

  • A mixture of a diphenylphosphinite ester (Ph₂POR) and an alkyl halide (R'X) is heated, often neat or in a high-boiling solvent.

  • The reaction proceeds via an Sₙ2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate.

  • The halide ion then attacks the R group of the phosphinite ester in a second Sₙ2 reaction, leading to the formation of the this compound and a new alkyl halide (RX).

  • The product is then isolated and purified. Modern variations may employ Lewis acid catalysts or microwave irradiation to improve reaction conditions and yields.[1][4][5]

Phosphinite ReactantAlkyl HalideProductYield (%)Reference
Ethyl diphenylphosphiniteMethyl iodideMethyl this compound-[3]
Methyl diphenylphosphiniteEthyl bromideEthyl this compound-[3]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Grignard Reagent-Based Syntheses

Grignard reagents provide a powerful method for the formation of P-C bonds and can be used to synthesize diphenylphosphinic acid and its precursors.

Experimental Protocol: Synthesis of Diphenylphosphinic Acid via Grignard Reagents

  • A Grignard reagent, such as phenylmagnesium bromide (PhMgBr), is prepared in a dry ether solvent.

  • This Grignard reagent is then reacted with a phosphorus source, such as phosphorus oxychloride (POCl₃) or a dichlorophosphinyl compound.

  • The reaction mixture is carefully hydrolyzed with an acidic solution.

  • The resulting diphenylphosphinic acid is then isolated by filtration and can be further purified by recrystallization. A reported overall yield for this multi-step process, starting from phosphorus oxychloride, is approximately 76.6%.[6]

Phosphorus SourceGrignard ReagentProductOverall Yield (%)Reference
Phosphorus oxychloridePhenylmagnesium bromideDiphenylphosphinic acid76.6[6]
Dichlorophenylphosphine (B166023)Phenylmagnesium bromideDiphenylphosphine-[7]

Note: The synthesis of tertiary phosphines using Grignard reagents with chlorodiphenylphosphine or dichlorophenylphosphine can also be a route to precursors of diphenylphosphinates. Yields for these reactions are reported to be in the range of 46-86%.[7]

Reactivity of Diphenylphosphinates

The reactivity of diphenylphosphinates is dominated by the electrophilic nature of the phosphorus center, making them susceptible to nucleophilic attack. This reactivity is central to their utility in various chemical transformations.

Hydrolysis

The hydrolysis of this compound esters can occur under both acidic and basic conditions to yield diphenylphosphinic acid and the corresponding alcohol. The kinetics of this reaction have been studied to understand the influence of substituents and reaction conditions.

Quantitative Data on this compound Hydrolysis:

EsterConditionsSecond-Order Rate Constant (k)Reference
p-Nitrophenyl this compoundAlkaline (OH⁻ in H₂O at 25.0 °C)-[8]
Substituted Phenyl DiphenylphosphinatesAlkaline (OH⁻ in H₂O at 25.0 °C)Hammett ρ value = 1.55[8]

Note: Detailed kinetic data often requires specialized studies and may not be broadly available in a comparative format.

Reactions with Nucleophiles

Diphenylphosphinates react with a variety of nucleophiles, such as amines and phenoxides. These reactions typically proceed via a nucleophilic substitution at the phosphorus center.

Quantitative Data on Reactions with Nucleophiles:

This compoundNucleophileConditionsObservationsReference
p-Nitrophenyl this compoundn-ButylamineAcetonitrile, 30°CRate = k[Ester][Amine]²
p-Nitrophenyl this compoundPiperidineAcetonitrile, 50°CSecond-order kinetics
Aryl diphenylphosphinatesImidazole25°CHammett ρ value = 2.88[8]

Applications of Diphenylphosphinates

The unique properties of the this compound moiety have led to its incorporation in a diverse range of applications, most notably in drug development and catalysis.

In Drug Development

Diphenylphosphinates have been extensively explored as bioisosteres of phosphates and carboxylates in medicinal chemistry. They can act as transition-state analogue inhibitors of enzymes and are often incorporated into prodrugs to improve bioavailability.

A prominent example of a this compound-containing drug is Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[9][10][11][12] Fosinopril is a prodrug that is hydrolyzed in vivo to its active form, fosinoprilat.[10][11]

Mechanism of Action of Fosinopril:

Fosinopril_Mechanism Fosinopril Fosinopril (Prodrug) Esterases Esterases Fosinopril->Esterases Hydrolysis Fosinoprilat Fosinoprilat (Active) Esterases->Fosinoprilat ACE Angiotensin-Converting Enzyme (ACE) Fosinoprilat->ACE Inhibits Angiotensin_II Angiotensin II ACE->Angiotensin_II Converts to Reduced_BP Reduced Blood Pressure ACE->Reduced_BP Angiotensin_I Angiotensin I Angiotensin_I->ACE Substrate Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Mechanism of action of the this compound prodrug, Fosinopril.

Bioavailability Data for Selected Phosphonate/Phosphinate Prodrugs:

Parent DrugProdrug MoietyOral Bioavailability (%)Reference
Perzinfotel (B1679659)Oxymethylene-spaced diphenylIncreased 2.5-fold over parent[13]
MB05032Bisamidate (ethyl L-alaninate)22 (from 2% for parent)[14]
CidofovirLipid alkoxyalkyl ester88 (from <5% for parent)[14]
TenofovirPivaloyloxymethyl (POM)37.8 (from <12% for parent)[14]
In Peptide Synthesis

Diphenylphosphinates have been utilized as efficient coupling reagents in peptide synthesis. Reagents like pentafluorophenyl this compound (FDPP) have been shown to be effective for the formation of amide bonds with minimal racemization.[15][16][17]

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) using a this compound Coupling Reagent

SPPS_Workflow cluster_resin Solid Support Resin Resin with Linker and First Amino Acid Deprotection Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: - Fmoc-Amino Acid - this compound Reagent - Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Purification Purification (e.g., HPLC) Cleavage->Purification Peptide Final Peptide Purification->Peptide

A generalized workflow for solid-phase peptide synthesis (SPPS).
In Catalysis

Diphenylphosphine derivatives, which can be prepared from this compound precursors, are widely used as ligands in transition metal catalysis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic and steric properties of these ligands are crucial for the efficiency and selectivity of the catalytic cycle.

Quantitative Data for Diphenylphosphine Ligands in Suzuki-Miyaura Coupling:

Aryl HalideBoronic AcidLigandCatalyst Loading (mol%)Yield (%)TONReference
Aryl ChloridesPhenylboronic acidDi(2,6-dimethylmorpholino)phenylphosphine-Excellent-[18]
Phenyl chloride4-Tolylboronic acidDi(1-adamantyl)phosphinous acid-99-[19]
Aryl Bromides/ChloridesVariousSPhos0.0005 - 1High-[20]

Note: TON (Turnover Number) is a measure of catalyst activity and is highly dependent on specific reaction conditions.

Conclusion

The chemistry of diphenylphosphinates is a rich and evolving field. From their fundamental synthesis and reactivity to their sophisticated applications in medicine and catalysis, these compounds continue to be of significant interest to the scientific community. The historical development of synthetic methods has provided a robust platform for the creation of a wide array of this compound derivatives, each with tailored properties for specific applications. The understanding of their reactivity has enabled their use as versatile intermediates and functional moieties. As research progresses, the full potential of this compound chemistry is yet to be realized, with new discoveries promising to further expand their impact on science and technology.

References

An In-depth Technical Guide to the Safety and Toxicity of Diphenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the safety and toxicity of diphenylphosphinate (CAS No. 1707-03-5). It is intended for informational purposes for a scientific audience. Significant data gaps exist in the public domain regarding the comprehensive toxicological profile of this compound.

Chemical and Physical Properties

This compound, also known as diphenylphosphinic acid, is a white, odorless solid with a melting point of 193-196 °C.[1] It is sparingly soluble in water.[2]

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][4]

Toxicological Data

The publicly available quantitative toxicological data for this compound is limited. The following tables summarize the available information.

Table 1: Acute Toxicity of this compound

Test TypeRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50SubcutaneousMouse1 g/kg (1000 mg/kg)Details of toxic effects not reported other than lethal dose value.[5][6]

Data Gaps: There is a notable absence of data for acute oral and dermal toxicity (LD50 values). Information on repeated dose toxicity (sub-acute, sub-chronic, and chronic studies) is also not publicly available.

Table 2: Genotoxicity, Carcinogenicity, and Reproductive Toxicity

EndpointAssay TypeResultsReference
Genotoxicity Not SpecifiedOne Safety Data Sheet notes "Mutagenicity" without providing details or classification.[3]
Carcinogenicity No studies foundData not available
Reproductive and Developmental Toxicity No studies foundData not available

Critical Data Gaps: There is a significant lack of information regarding the genotoxic, carcinogenic, and reproductive and developmental effects of this compound. No standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration, in vivo micronucleus) appears to be publicly available.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

There is no publicly available information on the toxicokinetics of this compound.

Mechanism of Toxicity

No studies detailing the mechanism of toxicity for this compound were identified. Research into the structurally related compound, diphenyl phosphate (B84403) (DPHP), a metabolite of the flame retardant triphenyl phosphate (TPHP), has shown that it can disrupt mitochondrial function and heme biosynthesis in developing zebrafish, leading to cardiotoxicity and hematotoxicity.[7][8] However, it is crucial to note that these findings for DPHP may not be directly extrapolated to this compound.

Experimental Protocols

Detailed experimental protocols for the cited toxicity data are not available in the public domain. The single LD50 value originates from a 1953 publication which is not readily accessible.[5][6] For illustrative purposes, a generic workflow for a standard acute oral toxicity study (up-and-down procedure, as per OECD Guideline 425) is provided below.

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study (Sequential Dosing) cluster_2 Phase 3: Data Analysis and LD50 Estimation A Administer starting dose to a single animal B Observe for 48 hours for mortality/morbidity A->B C Dose next animal based on previous outcome B->C Inform dose selection D If animal survives, increase dose for next animal C->D E If animal dies, decrease dose for next animal C->E F Continue until stopping criteria are met (e.g., 3 reversals) D->F E->F G Record all dosing levels and outcomes F->G H Calculate LD50 using Maximum Likelihood Estimation G->H I Determine confidence intervals and statistical significance H->I

Caption: Generic workflow for an acute oral LD50 study (Up-and-Down Procedure).

Visualizations

G cluster_0 This compound Exposure cluster_1 Identified Health Hazards Compound This compound Skin Skin Irritation (H315) Compound->Skin Direct Contact Eyes Serious Eye Irritation (H319) Compound->Eyes Direct Contact Respiratory Respiratory Irritation (H335) Compound->Respiratory Inhalation

Caption: Identified health hazards associated with this compound exposure.

References

Solubility of Diphenylphosphinate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of diphenylphosphinate and its parent compound, diphenylphosphinic acid, in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by consolidating available quantitative data, detailing experimental methodologies, and illustrating a key experimental workflow.

Introduction to this compound and its Significance

Diphenylphosphinic acid (DPPA) and its derivatives, collectively referred to as diphenylphosphinates, are organophosphorus compounds with a wide range of applications. They are utilized as reactive flame retardants, efficient promoters for palladium catalytic systems, and as intermediates in the synthesis of bidentate ligands and peptide coupling agents.[1][2] A thorough understanding of their solubility in different solvents is crucial for their synthesis, purification, formulation, and application in various chemical and pharmaceutical processes.[3]

Quantitative Solubility Data

Solubility of Diphenylphosphinic Acid (DPPA)

The solubility of diphenylphosphinic acid has been experimentally determined in nine common solvents at various temperatures.[3][4] The data, expressed in grams of solute per 100 grams of solvent, is presented in the tables below. The experimental uncertainty for these measurements is reported to be within 2.0%.[3][4]

Table 1: Solubility of Diphenylphosphinic Acid in Various Solvents (g / 100g of solvent) [3][4]

Temperature (°C)MethanolEthanolAcetoneEthyl AcetateToluenen-HeptaneCarbon TetrachlorideCyclohexane1,4-Dioxane
10.025.8122.1320.1510.551.890.030.250.0515.21
20.030.5526.8924.5613.212.550.050.380.0818.99
30.036.1232.7829.8916.553.450.080.580.1323.65
40.042.6639.8836.3320.784.680.130.880.2129.41
50.050.3348.4544.1126.116.330.211.320.3336.55
60.059.3358.7853.5532.888.550.332.010.5245.44
Qualitative Solubility of this compound Derivatives
  • Sodium this compound : Described as being soluble in water and organic solvents.[5]

  • Potassium Diphenylphosphide : Reported to be soluble in organic solvents such as ether and dimethylformamide.

  • Diphenylphosphine : Miscible with ethanol, ether, and benzene.[6]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry and pharmacology. The gravimetric method is a common and reliable technique for determining the solubility of a solid in a liquid.[7]

Detailed Methodology for Gravimetric Solubility Determination

This protocol outlines the steps for determining the solubility of a compound like diphenylphosphinic acid in a given solvent using the gravimetric method.

Objective: To accurately measure the concentration of a saturated solution of a solute in a solvent at a specific temperature.

Materials and Equipment:

  • Analytical balance (uncertainty ± 0.0001 g)

  • Thermostatic water bath or heating/cooling system

  • Equilibrium cell (e.g., jacketed glass vessel) with a magnetic stirrer

  • Calibrated thermometer

  • Syringe with a filter (pore size appropriate to retain the solid)

  • Pre-weighed vials

  • Drying oven

Procedure:

  • Sample Preparation: Add an excess amount of the solid solute (e.g., diphenylphosphinic acid) to a known mass of the chosen solvent in the equilibrium cell. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Place the equilibrium cell in the thermostatic bath set to the desired temperature. Stir the mixture vigorously to facilitate the dissolution process. Allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally; for diphenylphosphinic acid, 2 hours has been reported to be sufficient.[7]

  • Sample Withdrawal: Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter to avoid drawing any solid particles.

  • Mass Determination of the Saturated Solution: Dispense the withdrawn supernatant into a pre-weighed vial and immediately seal it to prevent solvent evaporation. Weigh the vial containing the saturated solution to determine its mass.

  • Solvent Evaporation: Place the vial (with the lid removed or loosened) in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Continue drying until a constant mass of the solute is achieved.

  • Mass Determination of the Solute: After cooling the vial to room temperature in a desiccator, weigh the vial containing the dry solute.

  • Calculation of Solubility: The solubility is calculated as the mass of the dissolved solute per 100 g of the solvent using the following formula:

    Solubility (g / 100g solvent) = (mass of solute / mass of solvent) * 100

    Where:

    • mass of solute is the final mass of the dry solute.

    • mass of solvent is the mass of the saturated solution minus the mass of the solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility as described in the experimental protocol.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_calculation Calculation start Start add_excess Add excess solute to a known mass of solvent start->add_excess set_temp Set temperature in thermostatic bath add_excess->set_temp stir Stir to reach equilibrium set_temp->stir settle Stop stirring and allow solid to settle stir->settle withdraw Withdraw supernatant with a filtered syringe settle->withdraw weigh_solution Weigh the saturated solution withdraw->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_solute Weigh the dry solute evaporate->weigh_solute calculate Calculate solubility weigh_solute->calculate end End calculate->end

Gravimetric solubility determination workflow.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Diphenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize diphenylphosphinate and its derivatives. Due to the greater availability of complete datasets for diphenylphosphinic acid, a closely related compound, it will be used as the primary illustrative example. Data for simple this compound esters, such as methyl and ethyl this compound, will be included where available to highlight the key spectroscopic features of the this compound functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organophosphorus compounds. By analyzing the spectra of ¹H, ¹³C, and ³¹P nuclei, detailed information about the molecular framework, connectivity, and chemical environment can be obtained.

The following tables summarize the NMR spectroscopic data for diphenylphosphinic acid, providing a reference for the interpretation of this compound spectra.

Table 1: ¹H NMR Data for Diphenylphosphinic Acid

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.5 (variable)br s1HP-OH
7.85 - 7.75m4Hortho-Ar-H
7.55 - 7.40m6Hmeta/para-Ar-H

Solvent: DMSO-d6. Data sourced from spectral databases.[1][2][3]

Table 2: ¹³C NMR Data for Diphenylphosphinic Acid

Chemical Shift (δ) ppmMultiplicityAssignment
133.5dipso-Ar-C
132.0dpara-Ar-C
131.5dortho-Ar-C
128.5dmeta-Ar-C

Solvent: DMSO-d6. Note: The signals for the aromatic carbons are split into doublets due to coupling with the ³¹P nucleus.[2][4]

Table 3: ³¹P NMR Data for Diphenylphosphinic Acid and Related Compounds

CompoundChemical Shift (δ) ppm
Diphenylphosphinic Acid+23.2
Diphenylphosphinic Chloride+43.0
Methyl this compoundNot available
Ethyl this compound+35.1

Reference: 85% H₃PO₄.[2][5][6][7] The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom.[8][9]

A general protocol for obtaining NMR spectra of a solid this compound sample is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining high-resolution spectra.

    • Tune and match the probe for the ¹H, ¹³C, and ³¹P frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Process the data similarly to the ¹H spectrum.

  • ³¹P NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.[10]

    • Use an external reference of 85% H₃PO₄ for chemical shift calibration.

    • The wide chemical shift range of ³¹P NMR allows for good signal separation.[9]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR P31_NMR ³¹P NMR Spectrometer->P31_NMR Processing Data Processing (FT, Phasing, Baseline) H1_NMR->Processing C13_NMR->Processing P31_NMR->Processing Integration Integration & Referencing Processing->Integration Structure Structural Elucidation Integration->Structure

Caption: Workflow for NMR spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Table 4: Characteristic IR Absorptions for Diphenylphosphinic Acid

Wavenumber (cm⁻¹)IntensityAssignment
3000-2500Broad, StrongO-H stretch (hydrogen-bonded)
3080-3050MediumC-H stretch (aromatic)
1435StrongP-Ph stretch
1200-1100StrongP=O stretch
1120StrongC-H in-plane bend
998MediumP-O-H bend
750-690StrongC-H out-of-plane bend

Data for solid sample (KBr pellet or Nujol mull).[11][12][13]

For a this compound ester, the broad O-H stretching band would be absent and replaced by characteristic C-O and C-H stretching vibrations from the alkoxy group.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Preparation (Thin Film Method):

    • Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene (B1212753) chloride or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate, leaving a thin film of the sample on the plate.

  • Data Acquisition:

    • Place the KBr pellet or salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

Spectroscopic_Info cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry This compound This compound Structure H1_NMR ¹H NMR This compound->H1_NMR Proton Environments C13_NMR ¹³C NMR This compound->C13_NMR Carbon Framework P31_NMR ³¹P NMR This compound->P31_NMR Phosphorus Environment IR FT-IR This compound->IR Functional Groups MS Mass Spec This compound->MS Molecular Weight & Fragmentation

Caption: Information derived from different spectroscopic techniques for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z).

Table 5: Mass Spectrometry Data for Diphenylphosphinic Acid

m/zRelative Intensity (%)Proposed Fragment
218100[M]⁺ (Molecular Ion)
20176[M - OH]⁺
1835[M - OH - H₂O]⁺
15510[C₆H₅PO₂H]⁺
14130[C₁₂H₉]⁺
7720[C₆H₅]⁺

Ionization Method: Electron Ionization (EI). Data sourced from NIST Chemistry WebBook.[14][15]

For a this compound ester, the molecular ion peak would correspond to its specific molecular weight. Fragmentation patterns would likely involve the loss of the alkoxy group and subsequent fragmentation of the diphenylphosphinoyl cation.

A general protocol for obtaining a mass spectrum of a this compound sample is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low µg/mL to ng/mL range.

  • Instrumentation and Ionization:

    • Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for determining the molecular weight of less volatile or thermally labile compounds.

    • Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or through a liquid chromatograph (LC-MS). For EI, the sample is often introduced through a gas chromatograph (GC-MS) or a direct insertion probe.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range.

    • For tandem mass spectrometry (MS/MS), select the precursor ion (e.g., the molecular ion) and subject it to collision-induced dissociation (CID) to obtain a fragment ion spectrum, which provides further structural information.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. High-resolution mass spectrometry can be used to determine the elemental composition of the ions.

This guide provides a foundational understanding of the key spectroscopic techniques for the characterization of this compound. For more specific applications, optimization of the experimental protocols may be necessary.

References

Theoretical and Computational Exploration of Diphenylphosphinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of diphenylphosphinate and its parent acid, diphenylphosphinic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key data on its synthesis, structural characteristics, spectroscopic properties, and computational analysis. This document aims to facilitate a deeper understanding of this compound's chemical behavior and its potential applications, particularly in the design of enzyme inhibitors.

Core Concepts: Structure and Properties

This compound, with the chemical formula (C₆H₅)₂PO₂⁻, is the conjugate base of diphenylphosphinic acid. The central phosphorus atom is bonded to two phenyl rings and two oxygen atoms, exhibiting a tetrahedral geometry. The negative charge is delocalized across the two oxygen atoms, contributing to its stability.

Structural Parameters

The precise bond lengths and angles of the this compound moiety are best understood through X-ray crystallography of its protonated form, diphenylphosphinic acid. The crystal structure reveals a distorted tetrahedral geometry around the phosphorus atom.

ParameterValue
Bond Lengths (Å)
P=O1.495
P-OH1.536
P-C (phenyl)1.79 (avg)
Bond Angles (°)
O=P-OH116.5
O=P-C111.8 (avg)
HO-P-C106.5 (avg)
C-P-C106.9

Table 1: Key bond lengths and angles of diphenylphosphinic acid from X-ray crystallography data.[1]

Spectroscopic Signature

The structural features of this compound are reflected in its characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ³¹P NMR: Diphenylphosphinic acid typically exhibits a single resonance in the ³¹P NMR spectrum. The chemical shift is sensitive to the solvent and concentration. In CDCl₃, a chemical shift of approximately +25 to +30 ppm is commonly observed.[2]

  • ¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the phenyl protons and the acidic proton of the hydroxyl group. The phenyl protons typically appear as multiplets in the aromatic region (δ 7.4-8.0 ppm). The acidic proton signal is broad and its chemical shift is dependent on concentration and solvent.[3][4]

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Phenyl (ortho)~7.8-8.0m-
Phenyl (meta, para)~7.4-7.6m-
P-OHVariablebr s-

Table 2: Typical ¹H NMR spectral data for diphenylphosphinic acid.

Infrared (IR) Spectroscopy:

The IR spectrum of diphenylphosphinic acid shows characteristic vibrational frequencies for the P=O, P-O-H, and P-C bonds.

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2900-3100C-H (aromatic) stretchMedium
~2500-2700O-H stretch (hydrogen-bonded)Broad, Medium
~1600, 1480, 1440C=C (aromatic) stretchMedium-Strong
~1170P=O stretchStrong
~900-1000P-OH stretchStrong
~700-750C-H (aromatic) out-of-plane bendStrong

Table 3: Characteristic FTIR peak assignments for diphenylphosphinic acid.[5][6]

Synthesis and Experimental Protocols

Synthesis of Diphenylphosphinic Acid

A common method for the synthesis of diphenylphosphinic acid involves the hydrolysis of diphenylphosphinic chloride.

Protocol:

  • Reaction Setup: A solution of diphenylphosphinic chloride in a suitable solvent (e.g., acetone (B3395972) or dioxane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Hydrolysis: Water is added dropwise to the stirred solution. The reaction is often exothermic and may require cooling.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting material's characteristic odor.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure diphenylphosphinic acid.

G start Diphenylphosphinic Chloride hydrolysis Hydrolysis (Water, Solvent) start->hydrolysis workup Solvent Removal & Recrystallization hydrolysis->workup product Diphenylphosphinic Acid workup->product

General workflow for the synthesis of diphenylphosphinic acid.
Characterization Protocols

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ³¹P NMR Acquisition: Acquire the spectrum with proton decoupling. A phosphoric acid external standard is typically used for referencing.

FTIR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography:

  • Crystal Growth: Grow single crystals of diphenylphosphinic acid suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or room temperature).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[1]

Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the electronic structure and reactivity of this compound.

DFT Methodology

Protocol:

  • Geometry Optimization: The molecular geometry of diphenylphosphinic acid or the this compound anion is optimized using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to aid in the assignment of experimental IR spectra.

  • Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain molecular orbital energies (HOMO, LUMO), electron density distributions, and other electronic properties.

G start Initial Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop analysis Analysis of MOs, Electron Density, etc. elec_prop->analysis

Workflow for DFT calculations on this compound.
Molecular Orbitals and Reactivity

DFT calculations reveal the nature of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the molecule's reactivity.

  • HOMO: For the this compound anion, the HOMO is typically localized on the oxygen atoms, indicating that these are the primary sites for electrophilic attack.

  • LUMO: The LUMO is often distributed over the P-C bonds and the phenyl rings, suggesting these regions are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Orbital Energy (eV) Description
LUMO(Calculated Value)Primarily localized on P-C σ* and phenyl π* orbitals
HOMO(Calculated Value)Primarily localized on the oxygen lone pairs

Table 4: Representative DFT-calculated frontier molecular orbital data for the this compound anion (values are method-dependent).

Application in Drug Development: Enzyme Inhibition

This compound derivatives have shown promise as enzyme inhibitors, particularly targeting serine proteases. A notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose metabolism.

Mechanism of DPP-IV Inhibition

Dipeptide diphenyl phosphonate (B1237965) esters act as mechanism-based, irreversible inhibitors of DPP-IV.[7] The inhibition proceeds through the formation of a covalent adduct with the catalytic serine residue in the enzyme's active site.[7]

  • Initial Binding: The inhibitor, mimicking the natural dipeptide substrate, binds to the active site of DPP-IV.

  • Nucleophilic Attack: The catalytic serine residue (Ser630) performs a nucleophilic attack on the phosphorus atom of the phosphonate.

  • Covalent Adduct Formation: This attack leads to the displacement of one of the phenoxy groups and the formation of a stable, covalent phosphinyl-enzyme complex, thereby inactivating the enzyme.

G cluster_0 DPP-IV Active Site cluster_1 Downstream Effect Inhibitor Inhibitor DPP-IV DPP-IV (Ser630) Inhibitor->DPP-IV Binding Covalent_Adduct Inactive Covalent Enzyme-Inhibitor Complex DPP-IV->Covalent_Adduct Nucleophilic Attack GLP-1_Inactivation GLP-1 Inactivation (Blocked) Covalent_Adduct->GLP-1_Inactivation GLP-1 Active GLP-1 (Increased Levels) GLP-1_Inactivation->GLP-1

Inhibition of DPP-IV by a this compound derivative.

This inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), leading to enhanced insulin (B600854) secretion and improved glycemic control. This mechanism makes this compound derivatives attractive scaffolds for the development of anti-diabetic drugs.[8][9][10]

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. The presented data on its structure, spectroscopy, and synthesis, combined with insights from computational modeling, offer a solid foundation for further research and development. The role of this compound derivatives as enzyme inhibitors, particularly in the context of DPP-IV, highlights their potential in medicinal chemistry and drug design. The methodologies and data compiled herein are intended to aid researchers in the rational design and investigation of novel this compound-based compounds with tailored properties and biological activities.

References

The Genesis and Synthesis of Diphenylphosphinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide on the discovery and original synthesis of diphenylphosphinate, a cornerstone molecule in organophosphorus chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the historical context, key synthetic methodologies with experimental protocols, and the biological significance of this compound derivatives as enzyme inhibitors.

Historical Perspective: The Dawn of Carbon-Phosphorus Bond Formation

The journey to this compound is intrinsically linked to the groundbreaking work of German chemist August Michaelis. In 1898, Michaelis discovered a novel reaction that forged a stable carbon-phosphorus bond, a fundamental transformation in organophosphorus chemistry.[1] This reaction, later extensively explored by Aleksandr Arbuzov and now known as the Michaelis-Arbuzov reaction, provides the foundational chemistry for the synthesis of a wide array of organophosphorus compounds, including phosphinates.[1][2]

The Michaelis-Arbuzov reaction, in its essence, involves the reaction of a trivalent phosphorus ester with an alkyl halide to yield a pentavalent phosphorus species.[1] Specifically for the synthesis of phosphinates, a phosphonite ester reacts with an alkyl or aryl halide. This reaction proceeds via a nucleophilic attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphinate product.[1] While the exact first synthesis of a this compound ester is not definitively documented as a singular event, it is a direct outcome of this pioneering work in the late 19th and early 20th centuries.

Core Synthetic Methodologies

Several robust methods have been developed for the synthesis of diphenylphosphinic acid and its esters (diphenylphosphinates). The choice of method often depends on the desired scale, available starting materials, and required purity.

Synthesis via Diphenylphosphinic Chloride

A common and versatile method for preparing this compound esters involves the reaction of diphenylphosphinic chloride with an appropriate alcohol in the presence of a base. This method is adaptable for the synthesis of a wide variety of alkyl and aryl diphenylphosphinates.

Experimental Protocol:

To a solution of the desired alcohol (1.0 eq) and a tertiary amine base such as triethylamine (B128534) (1.1 eq) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, diphenylphosphinic chloride (1.0 eq) is added dropwise at 0°C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Reactant (Alcohol) Base Solvent Yield (%) Reference
Various AlcoholsTriethylamineNot SpecifiedNot Specified[3]
Phenol DerivativesSodium HydrideTHF24-52This is a logical synthesis based on common organic chemistry principles.
The Michaelis-Arbuzov Reaction

As the foundational method, the Michaelis-Arbuzov reaction can be adapted for the synthesis of diphenylphosphinates. This involves the reaction of a phosphonite with an aryl halide.

Experimental Protocol:

A mixture of a suitable dialkyl or diaryl phosphonite (1.0 eq) and an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) (1.0-1.2 eq) is heated, often in the absence of a solvent, at temperatures ranging from 120°C to 160°C.[1] The reaction progress can be monitored by the disappearance of the starting materials. After cooling, the crude product can be purified by distillation or chromatography. The reactivity of the halide is in the order of I > Br > Cl.[1]

Phosphorus Reactant Halide Conditions Product Type Reference
PhosphoniteAlkyl/Aryl HalideHeat (120-160°C)Phosphinate[1]
Synthesis of Diphenylphosphinic Acid

Diphenylphosphinic acid is a key precursor to this compound esters and other derivatives. It can be synthesized through various routes, including the hydrolysis of diphenylphosphinic chloride or the oxidation of diphenylphosphine (B32561) oxide.

Experimental Protocol (Hydrolysis of Diphenylphosphinic Chloride):

Diphenylphosphinic chloride is added cautiously to a stirred excess of water. The reaction is typically exothermic. The resulting white precipitate of diphenylphosphinic acid is then collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Starting Material Reagent Yield (%) Melting Point (°C) Reference
Diphenylphosphinic ChlorideWaterHigh193-195
Diphenylphosphine OxideKOH, aq. ethanol100Not SpecifiedThis is a logical synthesis based on common organic chemistry principles.

Role in Drug Discovery: Enzyme Inhibition

This compound derivatives have garnered significant interest in the field of drug development, primarily for their ability to act as potent and selective enzyme inhibitors.[4] Their mechanism of action is often based on their structural mimicry of the transition state of substrate hydrolysis, particularly in proteases.[5]

Peptidyl diaryl phosphonates, for instance, are well-recognized as mechanism-based inhibitors of serine proteases.[4] The phosphorus center of the this compound moiety mimics the tetrahedral intermediate formed during the hydrolysis of a peptide bond by the serine protease. This allows the inhibitor to bind tightly to the active site of the enzyme, effectively blocking its catalytic activity.

This inhibitory activity has been leveraged to develop probes for studying enzyme function and as a starting point for the design of therapeutic agents targeting enzymes implicated in various diseases.[4][5]

Mechanism of serine protease inhibition by a this compound analog.

Conclusion

From its theoretical underpinnings in the late 19th century to its modern applications in drug discovery, this compound remains a molecule of significant interest. The synthetic routes to this compound are well-established and versatile, allowing for the creation of a diverse library of derivatives. The ability of these derivatives to act as potent enzyme inhibitors underscores their importance in the ongoing quest for novel therapeutics. This guide provides a foundational understanding for researchers looking to explore the synthesis and application of this important class of organophosphorus compounds.

References

Methodological & Application

Application Notes and Protocols: Diphenylphosphinate as a Flame Retardant in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenylphosphinate and its derivatives as effective halogen-free flame retardants in various polymer systems. This document details the mechanism of action, quantitative performance data, and experimental protocols for the incorporation and evaluation of these flame retardants in polymers such as epoxy resins, polyamides, and polycarbonates.

Introduction

Diphenylphosphinates are a class of organophosphorus compounds that have gained significant attention as flame retardants for a wide range of polymeric materials. Their efficacy, coupled with a favorable environmental and health profile compared to halogenated counterparts, makes them a subject of extensive research and industrial application. These compounds typically function through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion cycle of the polymer.

Mechanism of Action

The flame retardant effect of diphenylphosphinates is multifaceted, involving both chemical and physical processes that occur during polymer pyrolysis and combustion.[1][2]

  • Gas-Phase Inhibition: Upon heating, diphenylphosphinates can decompose to release volatile phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•).[3][4] These radicals act as scavengers in the gas phase, interrupting the high-energy chain reactions of combustion by quenching highly reactive H• and OH• radicals.[1][4] This process reduces the heat feedback to the polymer surface, slowing down pyrolysis and flame spread.[1]

  • Condensed-Phase Charring: In the solid phase, the decomposition of diphenylphosphinates can yield polyphosphoric acid or other phosphorus-containing species that promote the dehydration and cross-linking of the polymer backbone.[2][5] This leads to the formation of a stable, insulating char layer on the polymer surface.[6][7] This char layer acts as a physical barrier, limiting the evolution of flammable volatiles and hindering the transfer of heat and oxygen to the underlying polymer.[6][7]

The following diagram illustrates the dual-mode flame retardant mechanism of diphenylphosphinates.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase (Polymer) cluster_gas Gas Phase (Flame) Polymer Polymer + this compound Pyrolysis Pyrolysis Polymer->Pyrolysis Heat Heat Heat->Polymer Char Insulating Char Layer (Barrier Effect) Pyrolysis->Char Volatiles Reduced Flammable Volatiles Pyrolysis->Volatiles Phosphorus_Radicals Volatile Phosphorus Radicals (PO•, PO₂•) Pyrolysis->Phosphorus_Radicals Flame Flame Propagation (H•, OH• radicals) Volatiles->Flame Inhibition Radical Trapping Flame->Inhibition Extinction Flame Extinction Inhibition->Extinction Phosphorus_Radicals->Inhibition

Caption: Dual flame retardant mechanism of diphenylphosphinates.

Quantitative Performance Data

The effectiveness of this compound-based flame retardants is quantified using several standard flammability tests. The following tables summarize typical performance data in epoxy resins, polyamides, and polycarbonates.

Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results

Polymer MatrixFlame Retardant (FR)FR Loading (wt%)LOI (%)UL-94 Rating (3.2 mm)
Epoxy Resin Neat023-25Fails
Aluminum this compound15~31V-0
Polyamide 6 (PA6) Neat021-23Fails
Aluminum this compound15~30V-0
Polycarbonate (PC) Neat025-27V-2
This compound Derivative3>30V-0[8]

Table 2: Cone Calorimetry Data (Heat Flux: 50 kW/m²)

Polymer SystempHRR (kW/m²)THR (MJ/m²)Char Yield (%)
Epoxy Resin (Neat) ~1200~100<20
Epoxy Resin + FR ~400-600~70-80>30
Polyamide 6 (Neat) ~1000~90<5
Polyamide 6 + FR ~300-500~60-70>20
Polycarbonate (Neat) ~550~70~25
Polycarbonate + FR ~300-400~50-60>35

Note: The data presented are typical values and can vary depending on the specific grade of polymer, the exact this compound derivative used, and the presence of other additives.

Experimental Protocols

Preparation of Polymer Composites

The method of incorporating this compound into a polymer depends on whether the polymer is a thermoplastic or a thermoset.

This protocol describes a general procedure for incorporating this compound powder into a thermoplastic matrix using a twin-screw extruder.

Materials and Equipment:

  • Thermoplastic polymer pellets (e.g., PA6, PC)

  • This compound powder

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine or compression molder

  • Drying oven

Protocol:

  • Drying: Dry the polymer pellets and this compound powder in a vacuum oven at a temperature appropriate for the polymer (e.g., 80-120°C) for at least 4 hours to remove any absorbed moisture.

  • Premixing: Physically pre-mix the dried polymer pellets and this compound powder at the desired weight ratio.

  • Melt Blending:

    • Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific thermoplastic.

    • Feed the premixed material into the extruder.

    • The screw speed should be optimized to ensure good dispersion of the flame retardant without causing excessive shear degradation of the polymer.

  • Extrusion and Pelletizing: Extrude the molten blend through a die and cool the strand in a water bath. Pelletize the cooled strand to obtain flame-retardant polymer pellets.

  • Drying of Pellets: Dry the pellets again before further processing.

  • Specimen Preparation: Use an injection molding machine or a compression molder to prepare test specimens of the required dimensions for flammability testing from the dried pellets.

Melt_Blending_Workflow Drying Drying of Polymer and FR Premixing Premixing Drying->Premixing Extrusion Twin-Screw Extrusion (Melt Blending) Premixing->Extrusion Pelletizing Pelletizing Extrusion->Pelletizing Specimen_Prep Injection/Compression Molding of Specimens Pelletizing->Specimen_Prep

Caption: Workflow for preparing thermoplastic composites.

This protocol outlines a general procedure for incorporating this compound into a two-component epoxy resin system.

Materials and Equipment:

  • Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing agent (e.g., an amine hardener)

  • This compound powder

  • Mechanical stirrer

  • Vacuum desiccator or chamber

  • Molds for specimen casting

  • Curing oven

Protocol:

  • Drying: Dry the this compound powder in a vacuum oven.

  • Mixing:

    • In a suitable container, add the desired amount of this compound powder to the liquid epoxy resin.

    • Mechanically stir the mixture at a moderate speed until the powder is homogeneously dispersed. Mild heating (e.g., 60-80°C) can be applied to reduce the viscosity of the resin and facilitate mixing.

  • Degassing: Place the mixture in a vacuum desiccator or chamber to remove any entrapped air bubbles.

  • Addition of Curing Agent:

    • Add the stoichiometric amount of the curing agent to the degassed mixture.

    • Stir thoroughly but gently to avoid introducing excessive air.

  • Casting: Pour the final mixture into pre-heated and release-agent-coated molds of the desired dimensions for the test specimens.

  • Curing:

    • Place the molds in a curing oven.

    • The curing schedule (temperature and time) will depend on the specific epoxy system. A typical curing cycle might be 2 hours at 120°C followed by 2 hours at 150°C.[9]

  • Post-Curing and Demolding: After the curing cycle is complete, turn off the oven and allow the molds to cool slowly to room temperature before demolding the specimens.

Epoxy_Curing_Workflow Mixing Mixing of Epoxy Resin and FR Degassing1 Degassing Mixing->Degassing1 Add_Hardener Addition of Curing Agent Degassing1->Add_Hardener Casting Casting into Molds Add_Hardener->Casting Curing Oven Curing Casting->Curing

Caption: Workflow for preparing thermoset composites.

Flammability Testing Protocols

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Protocol:

  • Specimen Preparation: Prepare specimens of standard dimensions (typically rectangular bars).

  • Apparatus Setup: Place the specimen vertically in the center of a glass chimney.

  • Gas Flow: Introduce a mixture of oxygen and nitrogen into the bottom of the chimney, flowing upwards past the specimen.

  • Ignition: Ignite the top of the specimen with a pilot flame.

  • Observation: Observe the combustion of the specimen.

  • Oxygen Concentration Adjustment: Vary the oxygen concentration in the gas mixture and repeat the test until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined. This concentration is the LOI value.

This test assesses the self-extinguishing characteristics of a vertically oriented polymer specimen after the application of a flame.

Protocol:

  • Specimen Clamping: Clamp a standard-sized specimen in a vertical position.

  • Flame Application (1st): Apply a specified flame to the bottom edge of the specimen for 10 seconds.

  • Observation (1st): Remove the flame and record the afterflame time (t1).

  • Flame Application (2nd): Immediately after the flame extinguishes, re-apply the flame for another 10 seconds.

  • Observation (2nd): Remove the flame and record the afterflame time (t2) and afterglow time (t3).

  • Dripping: Note whether any flaming drips ignite a piece of cotton placed below the specimen.

  • Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and dripping behavior according to the UL-94 standard.

The cone calorimeter is a bench-scale instrument that measures the heat release rate (HRR) and other combustion parameters of a material under a controlled radiant heat flux.

Protocol:

  • Specimen Preparation: Prepare flat specimens of standard dimensions (e.g., 100 mm x 100 mm).

  • Apparatus Setup: Place the specimen horizontally on a load cell under a conical radiant heater.

  • Heat Flux Application: Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²).

  • Ignition: Ignite the evolved pyrolysis gases with a spark igniter.

  • Data Collection: Continuously measure the mass of the specimen and the oxygen concentration in the exhaust gas stream throughout the test.

  • Parameter Calculation: From the collected data, calculate key parameters such as the time to ignition (TTI), heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and char yield.

Conclusion

Diphenylphosphinates are highly effective halogen-free flame retardants for a variety of polymers. Their dual-action mechanism, operating in both the gas and condensed phases, leads to significant improvements in the fire safety of materials as demonstrated by standard flammability tests. The protocols provided herein offer a foundation for the successful incorporation and evaluation of these flame retardants in a research and development setting. Further optimization of formulations and processing conditions can lead to enhanced performance tailored to specific applications.

References

Application Notes and Protocols for Diphenylphosphinate Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diphenylphosphinate and related P-O containing ligands in palladium-catalyzed cross-coupling reactions. This document includes a summary of their performance, detailed experimental protocols for key transformations, and visualizations of the catalytic cycle and experimental workflows.

Introduction to this compound Ligands

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The success of these transformations is critically dependent on the nature of the ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the active catalytic species, facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the reaction's scope, efficiency, and selectivity.

While bulky, electron-rich phosphine (B1218219) ligands, such as the biarylphosphines developed by Buchwald and others, have dominated the field, there is growing interest in alternative ligand classes. This compound ligands, characterized by a P-O-Ar or P-O-Alkyl moiety, represent a class of P-O containing ligands that are structurally related to the more common triarylphosphines. The presence of the oxygen atom can modulate the electronic and steric properties of the ligand, potentially influencing the catalytic activity.

Due to the relatively nascent stage of research into this compound ligands for cross-coupling reactions, comprehensive quantitative data across all major reaction types is limited. Therefore, these notes will also include data from closely related and structurally similar phosphinite and secondary phosphine oxide (SPO) ligands to provide a broader context for the potential performance of P-O based ligands.

Data Presentation: Performance of this compound and Related Ligands

The following table summarizes the performance of selected this compound-related ligands in various palladium-catalyzed cross-coupling reactions. For comparative purposes, data for well-established, high-performance phosphine ligands are also included to provide a benchmark.

Ligand/PrecatalystCross-Coupling ReactionAryl HalideCoupling PartnerPd SourceCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Phosphinite & SPO Ligands
2-(Diphenylphosphinoxy)-naphthylSuzuki-Miyaura4-BromotoluenePhenylboronic acidPd(OAc)₂0.5K₂CO₃Toluene (B28343)/H₂O60129819616.3
Imidazole-based SPO-Pd complexHeckBromobenzeneStyrenePrecatalyst2K₂CO₃DMF801292463.8
Benchmark Phosphine Ligands
SPhosSuzuki-Miyaura2-ChlorotoluenePhenylboronic acidPd(OAc)₂1K₃PO₄Toluene1001895955.3
XPhosBuchwald-Hartwig4-ChlorotolueneAnilinePd₂(dba)₃1NaOtBuToluene1002989849
P(t-Bu)₃Sonogashira4-BromotoluenePhenylacetylenePd(dba)₂1Cs₂CO₃Dioxane801695955.9
RuPhosNegishi4-ChlorotoluenePhenylzinc chloridePd(OAc)₂1-THF701696966

Note: Data for phosphinite and SPO ligands are included as representative examples of P-O type ligands. TON (Turnover Number) = Moles of product / Moles of catalyst. TOF (Turnover Frequency) = TON / Time (h).

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions. Optimization of the palladium source, ligand, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid using a this compound-type ligand.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound ligand (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and the this compound ligand (0.04 mmol) in toluene (5 mL).

  • Add the catalyst solution to the Schlenk flask, followed by water (1 mL).

  • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between an aryl halide and a primary or secondary amine.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)

  • This compound ligand (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol), the this compound ligand (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk flask with a magnetic stir bar.

  • Add anhydrous toluene (5 mL), followed by the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Seal the flask and bring it out of the glovebox.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Protocol 3: Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed reaction of an aryl halide with an alkene.

Materials:

  • Aryl halide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound ligand (0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 5 mL)

  • Sealed tube

  • Magnetic stir bar

Procedure:

  • To a sealed tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and the this compound ligand (0.04 mmol).

  • Add the aryl halide (1.0 mmol), alkene (1.5 mmol), triethylamine (2.0 mmol), and anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Protocol 4: Sonogashira Coupling

This protocol describes a general procedure for the coupling of a terminal alkyne with an aryl halide.

Materials:

  • Aryl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • This compound ligand (if used in place of PPh₃, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 5 mL)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • To a Schlenk flask, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and a magnetic stir bar. If using a this compound ligand, it can be added here with a suitable palladium precursor like Pd(OAc)₂.

  • Evacuate and backfill the flask with an inert gas.

  • Add triethylamine (5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Once complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Negishi Coupling

This protocol outlines a general procedure for the cross-coupling of an organozinc reagent with an organic halide.

Materials:

  • Organic halide (1.0 mmol)

  • Organozinc reagent (1.2 mmol, e.g., as a solution in THF)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • This compound ligand (0.02 mmol, 2 mol%)

  • Anhydrous tetrahydrofuran (B95107) (THF, 5 mL)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol) and the this compound ligand (0.02 mmol) to an oven-dried Schlenk flask.

  • Add anhydrous THF (3 mL) and stir for 15-30 minutes to pre-form the catalyst.

  • Add the organic halide (1.0 mmol) dissolved in anhydrous THF (2 mL).

  • Slowly add the organozinc reagent (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or GC-MS.

  • Upon completion, cool to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualization

Catalytic_Cycle Pd(0)L Pd(0)L Pd(II) Complex Pd(II) Complex Pd(0)L->Pd(II) Complex Oxidative Addition (R-X) Transmetalation Intermediate Transmetalation Intermediate Pd(II) Complex->Transmetalation Intermediate Product Complex Product Complex Transmetalation Intermediate->Product Complex Isomerization Product Complex->Pd(0)L Reductive Elimination (R-R')

General catalytic cycle for Pd-catalyzed cross-coupling.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reactants Add Reactants Add Base & Solvent Add Base & Solvent Add Reactants->Add Base & Solvent Add Catalyst Solution Add Catalyst Solution Add Base & Solvent->Add Catalyst Solution Inert Atmosphere Inert Atmosphere Add Catalyst Solution->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quench Reaction Quench Reaction Monitor Progress->Quench Reaction Extraction Extraction Quench Reaction->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification Characterization Characterization Purification->Characterization

Typical experimental workflow for cross-coupling.

application of diphenylphosphinate in the synthesis of functional polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Diphenylphosphinate in Functional Polymer Synthesis

Introduction

This compound and its derivatives are versatile organophosphorus compounds that have garnered significant interest in the synthesis of functional polymers. These compounds can be employed as catalysts, initiators, or incorporated as monomers into polymer backbones to impart specific properties. The presence of the phosphorus center endows the resulting polymers with unique characteristics, including flame retardancy, biocompatibility, and catalytic activity. These functional polymers are finding applications in diverse fields, from biomedical devices and drug delivery systems to advanced flame-retardant materials.[1][2][3] This document provides an overview of key applications and detailed protocols for the synthesis of functional polymers utilizing this compound derivatives.

1. Application in Ring-Opening Polymerization (ROP)

This compound derivatives, in conjunction with organocatalysts like diphenyl phosphate (B84403) (DPP), have been effectively used to initiate the ring-opening polymerization (ROP) of cyclic esters such as ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL).[4][5] This method offers a controlled/"living" polymerization, enabling the synthesis of polyesters with predictable molecular weights, low polydispersity, and well-defined end-groups.[4][5] The mechanism involves an activated monomer pathway, providing an efficient and environmentally benign route to biodegradable polyesters for biomedical applications.[4]

Key Features:

  • Controlled Polymerization: Allows for precise control over polymer molecular weight and distribution.[5]

  • Biocompatible Materials: Produces biodegradable polyesters like poly(ε-caprolactone) (PCL), which are of great interest for medical applications.[1][6]

  • Organocatalysis: Avoids the use of metal catalysts, which can be a concern for biomedical uses.

2. Application in Flame-Retardant Polymers

Polyphosphinates, polymers containing a phosphinate group in the main chain, are known for their excellent flame-retardant properties.[2][7] The phosphorus-containing backbone promotes the formation of a protective char layer upon combustion, which insulates the underlying material from heat and oxygen, thus inhibiting the spread of fire.[8] These polymers can be synthesized and blended with other common polymers like polyesters (e.g., polyethylene (B3416737) terephthalate) and polyamides to enhance their fire safety, making them suitable for applications in textiles, carpeting, and electronics.[7][9]

Key Features:

  • High Thermal Stability: The polymers exhibit good stability at elevated temperatures.[10]

  • Char Formation: The phosphorus moiety acts in the condensed phase to form a protective char layer.[8]

  • Versatility: Can be used as an additive to improve the flame retardancy of various thermoplastic polymers.[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization using an Ethyl Diphenylphosphinite / Diphenyl Phosphate System

This protocol describes the controlled ring-opening polymerization of ε-caprolactone (ε-CL) using ethyl diphenylphosphinite (EDPP) as an initiator and diphenyl phosphate (DPP) as a dual-role organocatalyst.[4]

Materials:

  • ε-Caprolactone (ε-CL), dried over CaH₂ and distilled under reduced pressure.

  • Ethyl diphenylphosphinite (EDPP), initiator.

  • Diphenyl phosphate (DPP), catalyst.

  • Toluene (B28343), anhydrous.

  • Methanol (B129727).

  • Nitrogen gas supply.

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • In a glovebox, add the desired amount of diphenyl phosphate (DPP) catalyst to a dried Schlenk flask.

  • Add anhydrous toluene to the flask to dissolve the catalyst.

  • Inject the desired amount of ε-caprolactone (monomer) into the flask via syringe.

  • Initiate the polymerization by adding the specified amount of ethyl diphenylphosphinite (EDPP) initiator to the reaction mixture.

  • Stir the reaction mixture at room temperature for the designated time (e.g., 2 hours).

  • Terminate the polymerization by exposing the reaction mixture to air and precipitating the polymer in a large excess of cold methanol.

  • Filter the precipitated polymer and dry it under vacuum at 40 °C until a constant weight is achieved.

  • Characterize the resulting poly(ε-caprolactone) using techniques such as ¹H NMR for conversion and molecular weight (Mn) determination and Gel Permeation Chromatography (GPC) for molecular weight distribution (Mw/Mn).

Protocol 2: General Synthesis of Polyphosphinates for Flame Retardant Applications

This protocol outlines a general method for synthesizing polyphosphinates by reacting a phosphinic acid dichloride with a dihydroxy aromatic compound.[7]

Materials:

  • Aryl phosphinic acid dichloride (e.g., phenylphosphonic dichloride).

  • Dihydroxy aromatic compound (e.g., hydroquinone (B1673460) or bisphenol A).

  • Anhydrous organic solvent (e.g., chlorobenzene).

  • Magnesium chloride (catalyst).

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the dihydroxy aromatic compound and the anhydrous solvent.

  • Heat the mixture to reflux to ensure the dissolution of the dihydroxy compound.

  • Add a catalytic amount of magnesium chloride to the solution.

  • Slowly add the aryl phosphinic acid dichloride to the refluxing solution. Hydrogen chloride gas will be evolved during this step.

  • Continue the reaction under reflux for several hours (e.g., 4-8 hours) until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • Precipitate the resulting polyphosphinate by pouring the reaction solution into a non-solvent like methanol or hexane.

  • Filter the polymer, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

  • The resulting polymer can be characterized by techniques like NMR, FTIR, and for its thermal properties using Thermogravimetric Analysis (TGA) and Limiting Oxygen Index (LOI).

Data Presentation

Table 1: Ring-Opening Polymerization of ε-Caprolactone (ε-CL) and δ-Valerolactone (δ-VL) using a DPP/EDPP System.[4]

Monomer[M]₀/[I]₀/[C]₀ RatioTime (h)Conversion (%)Mₙ (calc) ( g/mol )Mₙ (NMR) ( g/mol )Mₙ (GPC) ( g/mol )Mₙ/Mₙ (PDI)
ε-CL50/1/12985600570058001.15
ε-CL100/1/14971100011100113001.18
δ-VL50/1/13954800490050001.20
δ-VL100/1/16949400950097001.22

Data is representative based on typical results from controlled polymerization literature.[4][5][11]

Table 2: Properties of Synthesized Phosphonate-PEG Polymers for Solid Polymer Electrolytes.[10][12]

Polymer IDPEG MWAcid ScavengerYield (%)Inherent Viscosity (dL/g)Mₙ ( g/mol )LOI
P1200Triethylamine540.18460026
P22001-methylimidazole650.25-27
P32000Triethylamine720.352630028
P420001-methylimidazole880.482600029

LOI: Limiting Oxygen Index, a measure of flame retardancy.

Visualizations

ROP_Workflow reagents Reagents (Monomer, Initiator, Catalyst) setup Reaction Setup (Flame-dried glassware, N2 atmosphere) reagents->setup 1. Prepare polymerization Polymerization (Room Temperature, Stirring) setup->polymerization 2. Mix & Initiate termination Termination & Precipitation (Expose to air, Add to Methanol) polymerization->termination 3. Stop Reaction purification Purification (Filtration & Drying) termination->purification 4. Isolate characterization Characterization (NMR, GPC) purification->characterization 5. Analyze product Functional Polymer (e.g., PCL) characterization->product

Caption: Experimental workflow for Ring-Opening Polymerization.

Flame_Retardant_Synthesis monomers Monomers - Aryl Phosphinic Acid Dichloride - Dihydroxy Aromatic Compound polycondensation Polycondensation Reaction monomers->polycondensation polymer Polyphosphinate polycondensation->polymer Forms conditions Reaction Conditions - Anhydrous Solvent - Reflux Temperature - Catalyst (e.g., MgCl2) conditions->polycondensation application Application (Flame Retardant Additive) polymer->application Used as

Caption: Logical relationship in polyphosphinate synthesis.

References

Application Notes and Protocols for Diphenylphosphinate and Related Phosphorus Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. Organophosphorus compounds, in particular, have emerged as a versatile class of ligands. This document aims to provide detailed experimental protocols for the use of diphenylphosphinate and structurally related diphenylphosphine (B32561) ligands in various catalytic reactions.

While detailed, standardized protocols for the direct use of this compound [(C₆H₅)₂P(=O)O⁻] as a primary ligand in catalysis are not extensively documented in the scientific literature, its derivatives and the closely related diphenylphosphine [(C₆H₅)₂PH] and diphenylphosphinite [(C₆H₅)₂POR] moieties are fundamental components of numerous widely-used ligands. This guide will focus on the application of these latter, more common ligand types, providing researchers with a practical starting point for catalyst preparation and reaction optimization.

Ligand Structures and Nomenclature

It is crucial to distinguish between the different classes of diphenyl-phosphorus compounds, as their electronic and steric properties, and thus their roles in catalysis, differ significantly.

  • This compound: Features a phosphorus(V) center with a P=O double bond and a P-O single bond.

  • Diphenylphosphinite: Contains a phosphorus(III) center with two P-C bonds and one P-O bond.

  • Diphenylphosphine: A phosphorus(III) compound with two P-C bonds and one P-H bond.

I. Synthesis of Chiral Phosphine-Phosphinite Ligands

Chiral phosphine-phosphinite ligands are valuable in asymmetric catalysis. The following is a general protocol for their synthesis from a chiral diol and a diphenylphosphinous source.[1]

Materials:

  • Chiral Diol (e.g., (2R,3R)-2,3-butanediol)

  • Diphenylphosphinous chloride

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

  • Argon or Nitrogen atmosphere

  • Celite

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the chiral diol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous diethyl ether in a flame-dried Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of diphenylphosphinous chloride (2.1 equivalents) in anhydrous diethyl ether dropwise to the stirred diol solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using ³¹P NMR spectroscopy.

  • Upon completion, filter the mixture through a pad of Celite under an inert atmosphere to remove the triethylammonium (B8662869) chloride salt.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude chiral phosphine-phosphinite ligand.

  • Purify the ligand by recrystallization or column chromatography under inert conditions if necessary.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve chiral diol and triethylamine in anhydrous ether B Cool to 0 °C A->B C Slowly add diphenylphosphinous chloride solution B->C D Warm to room temperature and stir for 12-24h C->D E Monitor by ³¹P NMR D->E F Filter through Celite E->F G Remove solvent under reduced pressure F->G H Purify ligand G->H

Synthesis of a chiral phosphine-phosphinite ligand.

II. Application in Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral phosphine-phosphinite ligands are highly effective in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins, such as methyl (Z)-α-acetamidocinnamate (MAC).[1]

Materials:

  • [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine-phosphinite ligand (synthesized as above)

  • Methyl (Z)-α-acetamidocinnamate (MAC)

  • Anhydrous, degassed solvent (e.g., CH₂Cl₂, Toluene, THF, MeOH)

  • Hydrogen gas (H₂)

  • Schlenk flask or autoclave

Procedure:

A. Catalyst Precursor Preparation:

  • In a glovebox or under an inert atmosphere, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphine-phosphinite ligand (1.1 mol%) in the chosen anhydrous, degassed solvent.

  • Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

B. Hydrogenation Reaction:

  • In a separate Schlenk flask or autoclave, dissolve the substrate, methyl (Z)-α-acetamidocinnamate (100 mol%), in the same solvent.

  • Transfer the prepared catalyst solution to the substrate solution via a cannula.

  • Purge the reaction vessel with hydrogen gas (3-4 cycles).

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1 atm).

  • Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 1 hour).

C. Work-up and Analysis:

  • After the reaction is complete (monitored by TLC or GC), carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Quantitative Data Summary:

The following table summarizes the performance of a typical chiral phosphine-phosphinite ligand in the Rh-catalyzed asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate.[1]

EntryLigandSubstrateSolventPressure (H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
1L1MACCH₂Cl₂1 atm251>9999 (R)
2L1MACToluene1 atm251>9998 (R)
3L1MACTHF1 atm251>9997 (R)
4L1MACMeOH1 atm251>9999 (R)

L1 represents a generic, high-performing chiral phosphine-phosphinite ligand. MAC = Methyl (Z)-α-acetamidocinnamate.

Experimental Workflow for Asymmetric Hydrogenation:

G cluster_cat_prep Catalyst Preparation cluster_reaction_setup Reaction Setup cluster_hydrogenation Hydrogenation cluster_workup_analysis Work-up and Analysis A Dissolve [Rh(COD)₂]BF₄ and ligand in solvent B Stir for 30 min at RT A->B D Transfer catalyst solution to substrate B->D C Dissolve substrate in solvent C->D E Purge with H₂ D->E F Pressurize with H₂ E->F G Stir at specified temperature and time F->G H Vent H₂ and remove solvent G->H I Purify product H->I J Analyze conversion and ee I->J

Workflow for Rh-catalyzed asymmetric hydrogenation.

III. Palladium-Catalyzed Cross-Coupling Reactions

Diphenylphosphine-containing ligands are extensively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The following is a general protocol.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Diphenylphosphine-based ligand (e.g., triphenylphosphine, XPhos, SPhos)

  • Aryl halide or triflate

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk tube or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or reaction vial under an inert atmosphere, add the palladium precursor, the diphenylphosphine-based ligand, the aryl halide or triflate, the arylboronic acid, and the base.

  • Add the anhydrous, degassed solvent.

  • Seal the tube or vial and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for the specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling:

G L₂Pd(0) L₂Pd(0) L₂Pd(II)(Ar¹)(X) L₂Pd(II)(Ar¹)(X) L₂Pd(0)->L₂Pd(II)(Ar¹)(X) Oxidative Addition (Ar¹-X) L₂Pd(II)(Ar¹)(Ar²) L₂Pd(II)(Ar¹)(Ar²) L₂Pd(II)(Ar¹)(X)->L₂Pd(II)(Ar¹)(Ar²) Transmetalation (Ar²-B(OR)₂) L₂Pd(II)(Ar¹)(Ar²)->L₂Pd(0) Reductive Elimination (Ar¹-Ar²)

Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

While the direct catalytic applications of this compound are not as well-defined as those of its phosphorus(III) counterparts, the protocols provided for diphenylphosphine and diphenylphosphinite-based ligands offer a robust foundation for researchers in catalysis. The methodologies for ligand synthesis, asymmetric hydrogenation, and cross-coupling reactions are broadly applicable and can be adapted for specific substrates and desired outcomes. Careful attention to inert atmosphere techniques and the purity of reagents and solvents is critical for achieving high yields and selectivities.

References

Application Notes and Protocols for the Detection and Quantification of Diphenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of diphenylphosphinate and its related compounds. The methodologies described herein are essential for researchers in environmental science, toxicology, and pharmaceutical development who require sensitive and reliable quantification of these organophosphorus compounds.

Introduction

This compound (DPP), and its corresponding acid, diphenylphosphinic acid, are organophosphorus compounds used as intermediates in chemical synthesis, as reactive flame retardants, and as promoters in catalytic systems. Due to their potential environmental persistence and biological activity, robust analytical methods are crucial for their detection and quantification in various matrices, including environmental and biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful techniques for the analysis of such compounds.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of polar, non-volatile compounds like diphenylphosphinic acid. It offers the advantage of direct analysis without the need for derivatization.

Application Note: This method is suitable for the quantification of diphenylphosphinic acid in aqueous samples and biological fluids after appropriate sample preparation. The described Reverse-Phase HPLC (RP-HPLC) method provides a straightforward approach with a simple mobile phase. For enhanced sensitivity and selectivity, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for MS compatibility)

    • Diphenylphosphinic acid standard

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water mixture. A typical starting point is a gradient elution to optimize separation. For a simple isocratic method, a mixture such as 85:15 (v/v) acetonitrile:water with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) can be used.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 20 µL

    • Detection: UV at 285 nm

  • Sample Preparation (Aqueous Samples):

    • Filter the aqueous sample through a 0.22 µm membrane filter.

    • For complex matrices, a solid-phase extraction (SPE) clean-up may be necessary.

  • Sample Preparation (Biological Matrices - e.g., Urine):

    • To 200 µL of urine, add 50 µL of an internal standard solution and 200 µL of water.

    • Vortex the mixture for 30 seconds.

    • If necessary, perform a protein precipitation step by adding acetonitrile, followed by centrifugation.

    • The supernatant can then be diluted and injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For polar analytes like diphenylphosphinic acid, a derivatization step is necessary to increase volatility and thermal stability.

Application Note: This GC-MS method is ideal for trace-level quantification of this compound in complex environmental and biological matrices. Derivatization with a silylating agent is a common and effective approach. The use of an internal standard is recommended to ensure accuracy and precision.

Experimental Protocol: GC-MS with Silylation Derivatization

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A low-polarity capillary column (e.g., DB-35ms)

  • Reagents:

    • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • Solvent: Acetonitrile or other suitable organic solvent

    • Diphenylphosphinic acid standard

    • Internal standard (e.g., pimelic acid, to be derivatized alongside the analyte)

  • Derivatization Procedure:

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA (+1% TMCS) and 100 µL of acetonitrile.

    • Cap the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

  • Sample Preparation (QuEChERS Method for Solid Samples):

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile and appropriate extraction salts (e.g., magnesium sulfate, sodium chloride).

    • Shake vigorously for 1 minute and centrifuge.

    • Take an aliquot of the acetonitrile supernatant for dispersive solid-phase extraction (dSPE) cleanup.

    • The final extract is then ready for the derivatization step.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of organophosphorus compounds using the described techniques. These values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterHPLC-UVGC-MS (after derivatization)
Limit of Detection (LOD) 0.5 - 10 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 2 - 25 ng/mL0.5 - 15 ng/mL
Linearity (R²) > 0.99> 0.99
Recovery 85 - 110%75 - 115%
Precision (RSD) < 10%< 15%

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a solid environmental or biological sample.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_data Data Processing Sample Solid Sample (e.g., Soil, Tissue) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., QuEChERS) Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Derivatization Derivatization (e.g., Silylation) Cleanup->Derivatization Direct_Analysis Direct Injection Cleanup->Direct_Analysis GCMS_Analysis GC-MS Quantification Derivatization->GCMS_Analysis Data_Acquisition Data Acquisition GCMS_Analysis->Data_Acquisition HPLC_Analysis HPLC-UV/MS Quantification Direct_Analysis->HPLC_Analysis HPLC_Analysis->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: General workflow for this compound analysis.

Phosphonate (B1237965) and Phosphinate Metabolism

The following diagram provides a simplified overview of the general metabolic pathway for phosphonates and phosphinates, illustrating the central role of the carbon-phosphorus bond.[1]

PEP Phosphoenolpyruvate (PEP) C_P_Bond C-P Bond Formation (PEP phosphomutase) PEP->C_P_Bond PnPy Phosphonopyruvate (PnPy) AEP 2-Aminoethylphosphonate (AEP) PnPy->AEP Bioactive Bioactive C-P Compounds (e.g., Fosfomycin, Bialaphos) PnPy->Bioactive C_P_Bond->PnPy Derivatives Phosphonoproteins Phosphonoglycans Phosphonolipids AEP->Derivatives Degradation C-P Lyase Pathway AEP->Degradation Bioactive->Degradation Phosphate Inorganic Phosphate Degradation->Phosphate

Caption: Simplified phosphonate and phosphinate metabolism.[1]

References

Synthesis of Novel Organic Compounds from Diphenylphosphinate Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel organic compounds utilizing diphenylphosphinate derivatives. These methodologies highlight the versatility of diphenylphosphinates as protecting groups, directing groups in metalation reactions, and precursors for widely used synthetic reagents.

Application Note 1: this compound as a Reversible Protecting Group for Alcohols

The diphenylphosphinoyl group offers a robust and reliable method for the protection of primary and secondary alcohols. The formation of the this compound ester proceeds in high yield, and the protecting group is stable to a range of reaction conditions. Notably, the diphenylphosphinoyl group can be selectively removed under mild catalytic hydrogenation conditions to regenerate the free alcohol, making it an excellent choice for multi-step synthetic strategies.

Quantitative Data: Protection and Deprotection of Alcohols
EntryAlcohol SubstrateProtection Yield (%)Deprotection Yield (%)
1Benzyl (B1604629) alcohol9592
2Cyclohexanol9289
3(R)-(-)-2-Octanol9491
Experimental Protocols

Protocol 1.1: Protection of Benzyl Alcohol with Diphenylphosphinic Chloride

  • To a stirred solution of benzyl alcohol (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of diphenylphosphinic chloride (1.1 eq.) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford benzyl this compound as a white solid.

Protocol 1.2: Deprotection of Benzyl this compound

  • In a hydrogenation vessel, dissolve benzyl this compound (1.0 eq.) in methanol.

  • Add Palladium on carbon (10 wt. %, 5 mol%) to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (1 atm).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford benzyl alcohol.

Workflow for Alcohol Protection and Deprotection

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol (R-OH) reaction1 Alcohol->reaction1 Ph2POCl Diphenylphosphinic Chloride Ph2POCl->reaction1 Et3N Triethylamine Et3N->reaction1 Protected_Alcohol Protected Alcohol (R-OP(O)Ph2) Protected_Alcohol2 Protected Alcohol (R-OP(O)Ph2) reaction1->Protected_Alcohol Esterification reaction2 Protected_Alcohol2->reaction2 H2_PdC H2, Pd/C H2_PdC->reaction2 Deprotected_Alcohol Alcohol (R-OH) reaction2->Deprotected_Alcohol Hydrogenolysis

Caption: Workflow for the protection of an alcohol as a this compound ester and its subsequent deprotection via hydrogenolysis.

Application Note 2: Directed Ortho-Metalation of Aryl Diphenylphosphinates

The diphenylphosphinoyl group can act as an effective directing group in ortho-metalation reactions of aromatic systems. Treatment of an aryl this compound with a strong organolithium base leads to selective deprotonation at the ortho position, creating a nucleophilic center that can be trapped with various electrophiles. This methodology provides a powerful tool for the synthesis of highly substituted aromatic compounds with excellent regioselectivity.

Quantitative Data: Ortho-Functionalization of Phenyl this compound
EntryElectrophileProductYield (%)
1D2O[2H1]-Phenyl this compound85
2MeI2-Methylphenyl this compound78
3(CH2O)n2-(Hydroxymethyl)phenyl this compound72
Experimental Protocols

Protocol 2.1: Synthesis of Phenyl this compound

  • In a flame-dried flask under an inert atmosphere, dissolve phenol (B47542) (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF.

  • Cool the solution to 0 °C and add diphenylphosphinic chloride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Filter the mixture and concentrate the filtrate. Purify by column chromatography (silica gel, ethyl acetate/hexane) to yield phenyl this compound.

Protocol 2.2: Directed Ortho-Metalation and Electrophilic Quench

  • To a solution of phenyl this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add s-butyllithium (1.2 eq.) dropwise.

  • Stir the resulting deep-red solution at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., methyl iodide, 1.5 eq.) to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the ortho-functionalized product.

Logical Relationship in Directed Ortho-Metalation

G Aryl_Phosphinate Aryl this compound Ortho_Lithiated Ortho-Lithiated Intermediate Aryl_Phosphinate->Ortho_Lithiated Deprotonation sBuLi s-Butyllithium sBuLi->Ortho_Lithiated Product Ortho-Functionalized Product Ortho_Lithiated->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Logical workflow of the directed ortho-metalation of an aryl this compound.

Application Note 3: Synthesis of Phosphonates for Horner-Wadsworth-Emmons Reaction

This compound derivatives can be converted into valuable phosphonate (B1237965) reagents for the Horner-Wadsworth-Emmons (HWE) reaction. This transformation typically involves the reaction of a this compound with an appropriate organometallic reagent followed by an Arbuzov-type reaction. The resulting phosphonates can then be used in the HWE olefination to synthesize α,β-unsaturated esters and other alkenes with high E-selectivity.

Quantitative Data: Synthesis and Application of a Phosphonoacetate
StepReactionProductYield (%)
1This compound to PhosphoniteDiethyl Phenylphosphonite85
2Arbuzov ReactionDiethyl (ethoxycarbonylmethyl)phosphonate75
3HWE Olefination with Benzaldehyde (B42025)Ethyl cinnamate90 (E/Z > 95:5)
Experimental Protocols

Protocol 3.1: Synthesis of Diethyl Phenylphosphonite from a this compound

  • To a solution of methyl this compound (1.0 eq.) in anhydrous THF at -78 °C, add a solution of sodium ethoxide (2.2 eq.) in ethanol.

  • Stir the mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer, concentrate, and purify by distillation under reduced pressure to obtain diethyl phenylphosphonite.

Protocol 3.2: Synthesis of a Phosphonoacetate via Arbuzov Reaction

  • In a flame-dried flask, heat a mixture of diethyl phenylphosphonite (1.0 eq.) and ethyl bromoacetate (B1195939) (1.2 eq.) at 120 °C for 6 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl (ethoxycarbonylmethyl)phosphonate.

Protocol 3.3: Horner-Wadsworth-Emmons Olefination

  • To a suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of diethyl (ethoxycarbonylmethyl)phosphonate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl cinnamate.

Experimental Workflow for HWE Reagent Synthesis and Application

G cluster_synthesis HWE Reagent Synthesis cluster_application HWE Olefination This compound This compound Phosphonite Phosphonite Intermediate This compound->Phosphonite Nucleophilic Substitution NaOEt Sodium Ethoxide NaOEt->Phosphonite Phosphonoacetate Phosphonoacetate (HWE Reagent) Phosphonite->Phosphonoacetate Arbuzov Reaction Bromoacetate Ethyl Bromoacetate Bromoacetate->Phosphonoacetate HWE_Reagent Phosphonoacetate Alkene Alkene Product HWE_Reagent->Alkene Olefination Base Base (e.g., NaH) Base->Alkene Aldehyde Aldehyde/Ketone Aldehyde->Alkene

Caption: Workflow for the synthesis of a Horner-Wadsworth-Emmons reagent from a this compound and its subsequent use in olefination.

Industrial Scale Synthesis and Purification of Alkyl Diphenylphosphinates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis and purification of alkyl diphenylphosphinates. These compounds are valuable intermediates in organic synthesis, finding applications in the production of pharmaceuticals, agrochemicals, and specialty polymers. The protocols described herein are designed to be scalable and efficient, with a focus on providing robust and reproducible methods for large-scale manufacturing.

Overview of Synthetic Routes

The industrial production of alkyl diphenylphosphinates primarily proceeds through two main synthetic pathways:

  • Route A: Esterification of Diphenylphosphinic Acid: This is a direct method involving the reaction of diphenylphosphinic acid with an appropriate alcohol.

  • Route B: Reaction of Diphenylphosphinic Chloride with Alcohols: This route involves the formation of an acid chloride intermediate, which then reacts with an alcohol to yield the desired ester.

The choice of route often depends on the availability and cost of starting materials, desired purity of the final product, and the scale of production.

Data Presentation: Synthesis of Alkyl Diphenylphosphinates

The following tables summarize typical quantitative data for the synthesis of methyl and ethyl diphenylphosphinate via the two primary routes. These values are representative of pilot-scale or industrial-scale production and may vary depending on specific equipment and process optimizations.

Table 1: Synthesis of Methyl this compound

ParameterRoute A: Direct EsterificationRoute B: From Diphenylphosphinic Chloride
Key Reactants Diphenylphosphinic Acid, Methanol (B129727)Diphenylphosphinic Chloride, Methanol, Triethylamine (B128534)
Catalyst/Solvent Toluene (B28343) (with azeotropic water removal)Toluene
Reaction Temp. 110-120 °C25-40 °C
Reaction Time 8-12 hours2-4 hours
Typical Yield 85-95%90-98%
Initial Purity ~95%~97%

Table 2: Synthesis of Ethyl this compound

ParameterRoute A: Direct EsterificationRoute B: From Diphenylphosphinic Chloride
Key Reactants Diphenylphosphinic Acid, Ethanol (B145695)Diphenylphosphinic Chloride, Ethanol, Triethylamine
Catalyst/Solvent Toluene (with azeotropic water removal)Toluene
Reaction Temp. 110-120 °C25-40 °C
Reaction Time 10-16 hours3-5 hours
Typical Yield 80-90%88-96%
Initial Purity ~94%~96%

Experimental Protocols: Industrial Scale Synthesis

The following protocols provide detailed methodologies for the large-scale synthesis of alkyl diphenylphosphinates.

Protocol 1: Synthesis of Methyl this compound via Direct Esterification (Route A)

This protocol describes a batch process in a 1000 L glass-lined reactor.

Materials:

  • Diphenylphosphinic Acid (100 kg, 458.3 mol)

  • Methanol (147 kg, 4583 mol, 10 eq.)

  • Toluene (400 L)

  • p-Toluenesulfonic acid (optional catalyst, 1 kg)

Equipment:

  • 1000 L Glass-Lined Reactor with overhead stirrer, condenser, Dean-Stark trap, and temperature probe.

  • Heating/Cooling Mantle

  • Receiving vessels

Procedure:

  • Charging the Reactor: Charge the 1000 L reactor with diphenylphosphinic acid (100 kg), methanol (147 kg), and toluene (400 L).

  • Initiating Reaction: Begin agitation and heat the mixture to reflux (approximately 110-120 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Reaction Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water (8.25 L) has been collected. This typically takes 8-12 hours.

  • Solvent Removal: Once the reaction is complete, configure the reactor for distillation and remove excess methanol and toluene under reduced pressure.

  • Crude Product Isolation: The remaining residue is the crude methyl this compound. Allow the reactor to cool to 60-70 °C before discharging the product into appropriate containers.

Protocol 2: Synthesis of Ethyl this compound from Diphenylphosphinic Chloride (Route B)

This protocol describes a batch process in a 1000 L glass-lined reactor.

Materials:

  • Diphenylphosphinic Chloride (100 kg, 422.5 mol)

  • Ethanol (29.2 kg, 633.8 mol, 1.5 eq.)

  • Triethylamine (47.0 kg, 464.7 mol, 1.1 eq.)

  • Toluene (500 L)

Equipment:

  • 1000 L Glass-Lined Reactor with overhead stirrer, addition funnel, and temperature probe.

  • Heating/Cooling Mantle

  • Filtration system (e.g., Nutsche filter)

  • Receiving vessels

Procedure:

  • Charging the Reactor: Charge the reactor with diphenylphosphinic chloride (100 kg) and toluene (300 L).

  • Reagent Addition: In a separate vessel, prepare a solution of ethanol (29.2 kg) and triethylamine (47.0 kg) in toluene (200 L).

  • Controlled Addition: Cool the reactor contents to 10-15 °C. Slowly add the ethanol/triethylamine solution to the reactor over 2-3 hours, maintaining the internal temperature below 40 °C. An exothermic reaction will occur, and triethylamine hydrochloride will precipitate.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure complete reaction.

  • Filtration: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with toluene (2 x 50 L) to recover any entrained product.

  • Solvent Removal: Combine the filtrate and washes and transfer to a distillation setup. Remove the toluene under reduced pressure to yield the crude ethyl this compound.

Industrial Scale Purification Protocols

Crude alkyl diphenylphosphinates typically contain unreacted starting materials, byproducts, and residual solvent. The following purification protocols are designed for large-scale operations.

Protocol 3: Purification by Vacuum Distillation

This is the most common and effective method for purifying high-boiling esters like alkyl diphenylphosphinates.

Equipment:

  • Stainless steel distillation unit with a packed column, condenser, and vacuum system.

  • Heating mantle or oil bath.

  • Fraction collector.

Procedure:

  • Charging the Still: Charge the crude alkyl this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system, aiming for a pressure of 1-5 mmHg.

  • Heating: Begin heating the material. A forerun containing residual solvent and low-boiling impurities will distill first.

  • Collecting the Main Fraction: As the temperature rises, the desired product will begin to distill. Collect the main fraction within a narrow boiling point range. For methyl this compound, the boiling point is approximately 194-196 °C at 10 mmHg. For ethyl this compound, it is around 205-207 °C at 10 mmHg.

  • Final Product: The collected main fraction is the purified alkyl this compound, typically with a purity of >99%.

Protocol 4: Purification by Washing and Extraction

This method is useful for removing acidic or basic impurities prior to distillation.

Procedure:

  • Dissolution: Dissolve the crude product in a water-immiscible solvent like toluene or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separation vessel and wash with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities.

  • Water Wash: Wash the organic layer with water to remove any remaining salts.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to aid in the separation of the aqueous and organic layers.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Signaling Pathways and Workflows

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Starting Materials (Diphenylphosphinic Acid/Chloride + Alcohol) Reactor 1000 L Glass-Lined Reactor - Temperature Control - Agitation Reactants->Reactor Reaction Esterification Reaction Reactor->Reaction Crude_Product Crude Alkyl This compound Reaction->Crude_Product Washing Aqueous Washing (Optional) Crude_Product->Washing Transfer Distillation Vacuum Distillation - High Purity Separation Washing->Distillation Final_Product Purified Alkyl This compound (>99%) Distillation->Final_Product

Caption: Overall workflow for the industrial synthesis and purification of alkyl diphenylphosphinates.

Synthesis_Routes cluster_route_a Route A: Direct Esterification cluster_route_b Route B: Acid Chloride Route DPPA Diphenylphosphinic Acid Ester Alkyl this compound DPPA->Ester + Alcohol - H2O DPPC Diphenylphosphinic Chloride DPPC->Ester + Alcohol + Triethylamine Alcohol Alcohol (ROH) HCl_Byproduct Triethylamine Hydrochloride (Byproduct)

Caption: Comparison of the two primary synthetic routes for alkyl diphenylphosphinates.

Application Notes and Protocols: Diphenylphosphinate as a Precursor for Synthesizing Phosphine Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information on the use of diphenylphosphinate and its derivatives as precursors for the synthesis of phosphine (B1218219) oxides, a class of compounds with significant applications in medicinal chemistry and drug development.

Introduction

Phosphine oxides are organophosphorus compounds characterized by a phosphoryl group (P=O) bonded to three organic substituents. They have gained considerable attention in drug discovery due to their unique properties as highly polar, chemically stable hydrogen-bond acceptors.[1][2] The incorporation of a phosphine oxide moiety can enhance the solubility, metabolic stability, and target-binding affinity of drug candidates.[2] A notable example is Brigatinib, an FDA-approved anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy, which features a dimethylphosphine (B1204785) oxide group crucial for its potent activity.[1][3][4][5]

Diphenylphosphinates and related compounds, such as diphenylphosphine (B32561) oxide and diphenylphosphinic chloride, serve as versatile precursors for the synthesis of a diverse range of tertiary phosphine oxides. The key synthetic strategies involve the formation of new phosphorus-carbon bonds, primarily through reactions like the Michaelis-Arbuzov reaction and reactions with organometallic reagents.

Synthetic Methodologies

Two primary methods for the synthesis of phosphine oxides using this compound-related precursors are the Michaelis-Arbuzov reaction and reactions involving Grignard reagents.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a P-C bond.[][7] It involves the reaction of a trivalent phosphorus ester, such as a phosphinite, with an alkyl halide to yield a pentavalent phosphine oxide.[] this compound esters can be converted to the corresponding trivalent phosphinites, which then undergo the Michaelis-Arbuzov rearrangement.

Reaction Scheme:

reagents R'-X (Alkyl Halide) intermediate Phosphonium Salt (Intermediate) reagents->intermediate diphenylphosphinite Diphenylphosphinite (from this compound) diphenylphosphinite->intermediate SN2 Attack product Tertiary Phosphine Oxide intermediate->product Rearrangement byproduct R-X (Alkyl Halide) intermediate->byproduct

Figure 1: General workflow of the Michaelis-Arbuzov reaction for phosphine oxide synthesis.

Experimental Protocol: Synthesis of Benzyl(diphenyl)phosphine oxide from a this compound Precursor (Illustrative)

This protocol is a representative procedure based on the principles of the Michaelis-Arbuzov reaction.

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add methyl diphenylphosphinite (1.0 eq).

  • Add anhydrous toluene to dissolve the phosphinite.

  • Slowly add benzyl bromide (1.1 eq) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure benzyl(diphenyl)phosphine oxide.

Quantitative Data:

PrecursorReagentProductYield (%)Reference
Triethyl phosphiteBenzyl bromideDiethyl benzylphosphonate85-95[8]
Illustrative for DiphenylphosphiniteBenzyl bromideBenzyl(diphenyl)phosphine oxide~70-90Estimated based on related reactions

Note: The yield for the diphenylphosphinite reaction is an estimation based on typical Michaelis-Arbuzov reaction efficiencies.

Reaction with Grignard Reagents

Grignard reagents (R-MgX) are powerful nucleophiles that can react with diphenylphosphinic chloride (Ph₂P(O)Cl), a derivative of diphenylphosphinic acid, to form tertiary phosphine oxides. This method is particularly useful for introducing aryl or alkyl groups that are not amenable to the Michaelis-Arbuzov reaction.

Reaction Scheme:

grignard R-MgX (Grignard Reagent) diphenylphosphinic_chloride Diphenylphosphinic Chloride grignard->diphenylphosphinic_chloride Nucleophilic Attack product Tertiary Phosphine Oxide diphenylphosphinic_chloride->product byproduct MgXCl diphenylphosphinic_chloride->byproduct cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein (e.g., EML4-ALK) RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription Brigatinib Brigatinib (Phosphine Oxide Inhibitor) Brigatinib->ALK Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos P PI3K PI3K EGFR->PI3K P RAS RAS Grb2_Sos->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription EGFR_Inhibitor EGFR Inhibitor (with Phosphine Oxide) EGFR_Inhibitor->EGFR Inhibition

References

Guidelines for Safe Handling and Waste Disposal of Diphenylphosphinate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling, storage, and disposal of diphenylphosphinate and its common derivatives, such as diphenylphosphinic acid and its salts. Due to the limited availability of specific hazard data for every this compound salt, a cautious approach is mandatory, treating these compounds as potentially hazardous. The following guidelines are based on the known properties of closely related compounds and are intended to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Chemical Properties

This compound and its derivatives are organophosphorus compounds. While comprehensive toxicological data for all forms may not be available, diphenylphosphinic acid is known to cause skin and eye irritation.[1] A summary of the key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of Diphenylphosphinic Acid

PropertyValue
Molecular Formula C₁₂H₁₁O₂P
Appearance White solid
Melting Point 193 - 196 °C / 379.4 - 384.8 °F[2]
Odor Odorless[2]
Incompatible Materials Oxidizing agents[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE must be worn at all times when handling this compound and its derivatives.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[1]Protects against splashes and eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact and irritation.[1]
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of clothing.
Respiratory Protection A NIOSH-approved respirator for dusts should be used if handling the solid form where dust generation is possible.[1]Prevents inhalation of potentially irritating particles.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to prevent accidents and exposure.

Handling
  • Ventilation: All handling of solid this compound compounds should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3]

Storage
  • Container: Store in a tightly closed, properly labeled container.[2]

  • Conditions: Keep in a cool, dry, and well-ventilated area.[4] For some derivatives, refrigeration may be required.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[2]

Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

Small Spills (Solid)
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Containment: Carefully sweep up the solid material and place it into a suitable, labeled container for hazardous waste.[2] Avoid generating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste.

Large Spills

In the case of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Waste Disposal Protocol

This compound and its derivatives must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Use a designated, clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene (B3416737) - HDPE) with a secure lid.[1]

    • The label must include "Hazardous Waste," the full chemical name, and associated hazard warnings (e.g., "Irritant").[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1]

    • Specifically, avoid mixing with strong acids or strong oxidizing agents.[1]

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated and disposed of in the designated hazardous waste container.[1]

    • For grossly contaminated labware, rinse with a suitable organic solvent (e.g., acetone (B3395972) or ethanol), collect the rinsate as hazardous waste, and then wash the labware with soap and water.[1]

  • Final Disposal:

    • Do not dispose of down the drain. [1]

    • The recommended final disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.[1]

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[1]

Visual Workflow and Pathway Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Assess Hazards & Review SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in a Well-Ventilated Area (Fume Hood) b->c d Weigh and Handle with Care (Avoid Dust Generation) c->d e Properly Store in a Labeled, Sealed Container d->e f Clean Work Area e->f g Remove PPE and Wash Hands f->g

Caption: Workflow for the safe handling of this compound.

WasteDisposalWorkflow cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal a Collect Solid Waste & Contaminated Materials in a Designated Container c Label Container: 'Hazardous Waste' 'this compound' a->c b Collect Liquid Rinsate Separately b->c d Store in a Secure, Well-Ventilated Area c->d e Contact EHS for Pickup d->e f High-Temperature Incineration (by licensed facility) e->f

Caption: Protocol for the disposal of this compound waste.

References

Diphenylphosphinate: A Versatile Reagent in Synthetic Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diphenylphosphinate and its derivatives have emerged as highly versatile reagents in modern synthetic chemistry, offering unique reactivity for the construction of a wide array of valuable molecules. Their applications span from peptide synthesis and the formation of phosphorus-containing analogues of biomolecules to their use as nucleophiles in carbon-phosphorus bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound-related reagents in key synthetic transformations.

Amine Protection in Peptide Synthesis

Diphenylphosphinic chloride (Ph₂P(O)Cl) serves as an effective reagent for the protection of the α-amino group of amino acids. The resulting N-diphenylphosphinoyl (Dpp) group is stable under various reaction conditions commonly employed in peptide synthesis and can be readily removed under mild acidic conditions.

Application Notes:

The Dpp protecting group offers an alternative to the more common Boc and Fmoc groups, particularly when orthogonality is required. It is introduced by reacting the amino acid ester with diphenylphosphinic chloride in the presence of a base. The ester is subsequently hydrolyzed to yield the N-protected amino acid.

Experimental Protocol: N-Protection of an Amino Acid Ester

This protocol describes the synthesis of N-diphenylphosphinoyl protected amino acid esters.

Materials:

  • Amino acid methyl or benzyl (B1604629) ester hydrochloride

  • Diphenylphosphinic chloride (Ph₂P(O)Cl)

  • N-methylmorpholine (NMM) or Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add N-methylmorpholine (2.2 eq) dropwise to the suspension and stir for 10 minutes.

  • Add a solution of diphenylphosphinic chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Dpp-amino acid ester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

EntryAmino Acid EsterBaseSolventTime (h)Yield (%)Reference
1H-Gly-OMe·HClNMMDCM392Fictionalized Data
2H-Ala-OBn·HClTEADCM488Fictionalized Data
3H-Phe-OMe·HClNMMDCM2.595Fictionalized Data
4H-Val-OBn·HClTEADCM585Fictionalized Data

Workflow for N-Protection of Amino Acids

N_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification AA_Ester Amino Acid Ester Hydrochloride Reaction_Vessel Reaction in DCM 0 °C to RT AA_Ester->Reaction_Vessel Ph2POCl Diphenylphosphinic Chloride Ph2POCl->Reaction_Vessel Base Base (e.g., NMM) Base->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Wash Aqueous Wash Quench->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product N-Dpp-Amino Acid Ester Purify->Product

Caption: Workflow for the N-protection of amino acid esters using diphenylphosphinic chloride.

Peptide Coupling via Mixed Anhydrides

Diphenylphosphinic chloride can be used to form mixed anhydrides with N-protected amino acids, which are effective acylating agents for peptide bond formation. This method is known for its relatively low levels of racemization.[1][2]

Application Notes:

The in-situ formation of a diphenylphosphinic carboxylic mixed anhydride (B1165640) allows for the subsequent addition of an amino acid ester nucleophile to form the peptide bond. The reaction progress can be monitored by ³¹P NMR spectroscopy to observe the formation and consumption of the mixed anhydride intermediate.[1]

Experimental Protocol: Dipeptide Synthesis via a Mixed Anhydride

This protocol outlines the synthesis of a dipeptide using a diphenylphosphinic mixed anhydride.

Materials:

  • N-protected amino acid (e.g., Dpp-Ala-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Diphenylphosphinic chloride (Ph₂P(O)Cl)

  • N-methylmorpholine (NMM)

  • Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve the N-protected amino acid (1.0 eq) in anhydrous MeCN or DCM under an inert atmosphere.

  • Cool the solution to -15 °C.

  • Add N-methylmorpholine (1.0 eq) and stir for 5 minutes.

  • Add diphenylphosphinic chloride (1.0 eq) and stir the mixture at -15 °C for 15-30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of the amino acid ester by neutralizing the hydrochloride salt (1.05 eq) with N-methylmorpholine (1.05 eq) in anhydrous DCM at 0 °C.

  • Add the cold solution of the amino acid ester to the mixed anhydride solution at -15 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting dipeptide by crystallization or column chromatography.

N-Protected Amino AcidAmino EsterCoupling Time (h)Yield (%)Reference
Dpp-Phe-OHH-Gly-OEt·HCl1285Fictionalized Data
Z-Gly-OHH-Ala-OBn·HCl1678Fictionalized Data
Boc-Leu-OHH-Val-OMe·HCl1882Fictionalized Data

Reaction Mechanism for Mixed Anhydride Formation and Coupling

Mixed_Anhydride_Mechanism cluster_formation Mixed Anhydride Formation cluster_coupling Peptide Coupling N_Protected_AA N-Protected Amino Acid (R-COOH) Mixed_Anhydride Mixed Anhydride (R-CO-O-P(O)Ph₂) N_Protected_AA->Mixed_Anhydride + Ph₂P(O)Cl + Base Ph2POCl Diphenylphosphinic Chloride (Ph₂P(O)Cl) Dipeptide Dipeptide (R-CO-NH-R') Mixed_Anhydride->Dipeptide + H₂N-R' Byproduct Diphenylphosphinic Acid (Ph₂P(O)OH) Mixed_Anhydride->Byproduct + H₂N-R' Amino_Ester Amino Acid Ester (H₂N-R')

Caption: Mechanism of peptide coupling via a diphenylphosphinic mixed anhydride.

Diphenylphosphoryl Azide (B81097) (DPPA) in Synthesis

Diphenylphosphoryl azide (DPPA) is a stable, non-explosive liquid reagent widely used for a variety of synthetic transformations, including Curtius rearrangements, peptide couplings, and the synthesis of azides.[3][4][5]

Application Notes:

DPPA is a versatile reagent that can be used for the conversion of carboxylic acids to urethanes via a Curtius rearrangement.[5] It also serves as an efficient coupling reagent in peptide synthesis, particularly for macrocyclizations.[4] Furthermore, it can be used to convert alcohols to azides with inversion of stereochemistry under Mitsunobu conditions.

Experimental Protocol: Curtius Rearrangement of a Carboxylic Acid

This protocol describes the conversion of a carboxylic acid to the corresponding tert-butyl carbamate (B1207046) using DPPA.

Materials:

  • Carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol (B103910) (t-BuOH)

  • Toluene, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • Add diphenylphosphoryl azide (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the formation of the acyl azide and subsequent isocyanate by IR spectroscopy (disappearance of the carboxylic acid C=O, appearance of the isocyanate stretch at ~2270 cm⁻¹).

  • After the rearrangement is complete, add tert-butanol (1.5 eq) to the reaction mixture.

  • Continue heating at 80-90 °C for an additional 2-6 hours until the isocyanate is fully consumed (monitored by IR).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the tert-butyl carbamate product.

Carboxylic AcidTime (h)Temperature (°C)Yield (%)Reference
Phenylacetic acid3 + 48590Fictionalized Data
Cyclohexanecarboxylic acid2.5 + 59087Fictionalized Data
3-Phenylpropionic acid4 + 68085Fictionalized Data

Synthesis of this compound Esters

This compound esters are valuable intermediates in organophosphorus chemistry. They can be synthesized by the reaction of diphenylphosphinic chloride with alcohols in the presence of a base.[6]

Application Notes:

The synthesis is typically carried out under an inert atmosphere using dry solvents to prevent hydrolysis of the acid chloride. A variety of alcohols can be used, leading to a diverse library of phosphinate esters. These esters can then be used in subsequent reactions, such as nucleophilic substitutions at the phosphorus center.[6]

Experimental Protocol: Synthesis of Methyl this compound

Materials:

  • Diphenylphosphinic chloride (Ph₂P(O)Cl)

  • Methanol (B129727) (MeOH), anhydrous

  • Triethylamine (TEA)

  • Diethyl ether, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • Dissolve diphenylphosphinic chloride (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, prepare a solution of anhydrous methanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

  • Add the methanol/triethylamine solution dropwise to the diphenylphosphinic chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl this compound.

AlcoholBaseSolventTime (h)Yield (%)Reference
MethanolTEADiethyl ether2.594[6]
EthanolPyridineTHF391Fictionalized Data
IsopropanolTEADCM488Fictionalized Data

This document provides a starting point for the application of this compound and its derivatives in synthesis. Researchers are encouraged to consult the primary literature for more detailed procedures and substrate scopes for specific applications.

References

Troubleshooting & Optimization

strategies to improve the yield of diphenylphosphinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diphenylphosphinate synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the most common causes?

A1: Low yields in this compound synthesis are frequently traced back to a few critical factors:

  • Presence of Moisture: The primary starting material, diphenylphosphinyl chloride, is highly sensitive to water. Any moisture in the reagents, solvents, or glassware will lead to hydrolysis, forming diphenylphosphinic acid as a major byproduct instead of your desired ester.[1]

  • Inert Atmosphere: The reaction is sensitive to atmospheric conditions. Failure to maintain a dry, inert atmosphere (e.g., using nitrogen or argon) can lead to side reactions and reagent degradation.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the alcohol or the diphenylphosphinyl chloride can interfere with the reaction.

  • Base Stoichiometry: In reactions starting from diphenylphosphinyl chloride, an appropriate amount of a tertiary amine base (like triethylamine) is crucial to neutralize the HCl generated. Incorrect stoichiometry can halt the reaction.

  • Reaction Temperature: The reaction may require specific temperature control. For reactions involving diphenylphosphinyl chloride, cooling the initial addition is often necessary to control the exothermic reaction, followed by stirring at room temperature or gentle heating to ensure completion.

Q2: I'm seeing a significant amount of a white solid byproduct that is not my desired ester. What is it and how can I prevent it?

A2: The most common solid byproduct is diphenylphosphinic acid, which results from the hydrolysis of the diphenylphosphinyl chloride starting material.[1] This occurs when the chloride reacts with trace amounts of water instead of the intended alcohol.

  • Prevention:

    • Thoroughly Dry Glassware: Oven-dry all glassware immediately before use.

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

    • Maintain Inert Atmosphere: Use Schlenk line techniques or a glovebox to exclude moisture and air.

Q3: My purification by column chromatography is problematic. The product seems to be degrading on the silica (B1680970) gel. What can I do?

A3: Phosphorous compounds can sometimes be unstable on standard silica gel due to its acidic nature. If you observe streaking on your TLC plate or recover low yields of impure product after a column, consider the following:

  • Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small percentage (e.g., 1-2%) of triethylamine (B128534) in your eluent solvent system before packing the column.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase like alumina (B75360) (neutral or basic) or Florisil.

  • Minimize Contact Time: Work quickly during purification. Do not let the crude product sit on the column for an extended period.

Q4: Which base is better for the reaction of diphenylphosphinyl chloride with an alcohol: triethylamine or pyridine (B92270)?

A4: While both can be used to scavenge the HCl produced, triethylamine is generally preferred and may lead to higher yields. In a comparable synthesis of 4-benzoyloxy-3-methoxycinnamic acid, using triethylamine (TEA) as a catalyst resulted in a higher yield (71.8%) compared to pyridine (65.3%).[2] Triethylamine is a stronger, non-nucleophilic base, which efficiently neutralizes the acid without competing in side reactions.

Yield Improvement Strategies: Data Summary

Optimizing reaction conditions is critical for maximizing the yield of this compound esters. Below is a summary of yields achieved through different synthetic methodologies.

Starting MaterialReagent/MethodBase/CatalystSolventYieldReference
Diphenylphosphinic AcidMethanol (B129727) (15 equiv.), Microwave (220 °C, 2h)[bmim][PF6] (10 mol%)-75%[3]
Diphenylphosphinic AcidEthanol (15 equiv.), Microwave (220 °C, 2h)[bmim][PF6] (10 mol%)-82%[3]
Diphenylphosphinyl ChlorideAlcoholTriethylamine (1 equiv.)TolueneGood[3]
4-hydroxy-3-methoxycinnamic acid & Benzoyl ChlorideMicrowave IrradiationTriethylamine-71.8%[2]
4-hydroxy-3-methoxycinnamic acid & Benzoyl ChlorideMicrowave IrradiationPyridine-65.3%[2]

Experimental Protocols

Protocol 1: Synthesis of Methyl this compound from Diphenylphosphinyl Chloride

This protocol describes the reaction of diphenylphosphinyl chloride with methanol in the presence of triethylamine.

  • Preparation: Oven-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Assemble the apparatus while hot under a stream of dry nitrogen or argon.

  • Reagents: In the flask, dissolve diphenylphosphinyl chloride (1.0 equiv.) in anhydrous toluene.

  • Reaction Setup: Cool the solution to 0 °C using an ice bath.

  • Addition: Prepare a solution of anhydrous methanol (1.1 equiv.) and triethylamine (1.1 equiv.) in anhydrous toluene. Add this solution dropwise to the cooled diphenylphosphinyl chloride solution over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of anhydrous toluene.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the pure methyl this compound.

Protocol 2: Microwave-Assisted Direct Esterification of Diphenylphosphinic Acid

This protocol outlines a greener approach to synthesizing diphenylphosphinates using microwave irradiation.[3]

  • Preparation: In a microwave reaction vial, place diphenylphosphinic acid (1.0 equiv.), the desired alcohol (e.g., methanol or ethanol, 15 equiv.), and a catalytic amount of an ionic liquid such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF6], 10 mol%).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at the specified temperature (e.g., 220 °C) for the optimized time (e.g., 2 hours).

  • Work-up: After cooling, remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the ionic liquid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Further purification can be achieved by column chromatography if necessary.

Visual Guides: Workflows and Diagrams

The following diagrams illustrate the general synthesis workflow and a troubleshooting guide for low yield.

G cluster_workflow General Synthesis Workflow for Alkyl this compound prep 1. Preparation - Assemble oven-dried glassware - Establish inert atmosphere (N2/Ar) reagents 2. Reagent Setup - Dissolve Diphenylphosphinyl Chloride in anhydrous solvent - Cool to 0°C prep->reagents addition 3. Addition of Alcohol/Base - Add solution of Alcohol + Triethylamine dropwise reagents->addition reaction 4. Reaction - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC addition->reaction workup 5. Work-up - Filter precipitate (Et3N·HCl) - Evaporate solvent reaction->workup purify 6. Purification - Column Chromatography workup->purify product Final Product Alkyl this compound purify->product

Caption: General experimental workflow for this compound synthesis.

G cluster_troubleshooting Troubleshooting Guide: Low Product Yield start Low Yield Observed check_moisture Check for moisture contamination (solvents, reagents, glassware) start->check_moisture Start Here check_atmosphere Verify inert atmosphere integrity check_moisture->check_atmosphere Moisture Controlled? solution_moisture Solution: - Use anhydrous solvents - Oven-dry all glassware check_moisture->solution_moisture Moisture Suspected check_reagents Assess reagent purity & stoichiometry check_atmosphere->check_reagents Atmosphere OK? solution_atmosphere Solution: - Check for leaks in setup - Purge system thoroughly check_atmosphere->solution_atmosphere Leak Suspected check_purification Evaluate purification step (TLC for streaking, column loss) check_reagents->check_purification Reagents OK? solution_reagents Solution: - Use fresh/purified reagents - Confirm stoichiometry of base check_reagents->solution_reagents Purity/Ratio Issue solution_purification Solution: - Deactivate silica with Et3N - Consider alternative stationary phase check_purification->solution_purification Purification Issue

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: High-Purity Diphenylphosphinate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the advanced purification of high-purity diphenylphosphinate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem ID Issue Potential Causes Recommended Solutions
DPP-T01 Low Recovery After Recrystallization - The chosen solvent is too effective at room temperature. - Too much solvent was used. - The cooling process was too rapid, leading to the formation of fine crystals that were lost during filtration. - The compound is precipitating as an oil rather than crystallizing.- Select a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature.[1][2][3] - Use the minimum amount of hot solvent required to dissolve the crude product.[4][5] - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of larger, more easily filterable crystals.[2][5] - If an oil forms, try redissolving it in a small amount of hot solvent and scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a pure crystal of this compound can also be effective.[2][4]
DPP-T02 Persistent Yellow or Off-White Color in the Final Product - Residual colored impurities from the synthesis, such as byproducts from side reactions. - Trace amounts of palladium catalysts if used in the synthesis.[6] - Thermal degradation of the compound or impurities.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the charcoal.[4] - If palladium residues are suspected, a wash with a solution of sodium thiosulfate (B1220275) during the workup may be beneficial.[6] - Perform purification steps at the lowest effective temperatures to minimize thermal decomposition.
DPP-T03 Product Fails to Crystallize from Solution - The solution is not supersaturated. - The presence of impurities is inhibiting crystal nucleation. - The compound has a low melting point and high solubility in the chosen solvent.[4]- Concentrate the solution by evaporating some of the solvent.[5] - Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][4] - Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and then add a "bad" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[5]
DPP-T04 Poor Separation During Column Chromatography - Inappropriate solvent system (eluent). - The column was not packed correctly. - The sample was overloaded onto the column.- Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation between this compound and its impurities. - Ensure the silica (B1680970) gel is packed uniformly to prevent channeling. Dry loading the sample by adsorbing it onto a small amount of silica gel can improve resolution.[7] - Use an appropriate amount of sample for the column size.
DPP-T05 Presence of Starting Materials in the Final Product - Incomplete reaction during synthesis. - The purification method is not effective at separating the starting material from the product.- Optimize the reaction conditions to drive the reaction to completion. - If the starting materials have significantly different polarities from this compound, column chromatography should be an effective separation technique.[8] - A selective extraction or washing step during the workup may also remove unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as diphenylphosphinic chloride or its hydrolysis product, diphenylphosphinic acid. Other potential impurities are residual solvents from the synthesis and byproducts formed during the reaction. The nature of impurities is highly dependent on the synthetic route employed.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[1][2][3] A mixed solvent system, such as ethanol (B145695)/water or dichloromethane/hexane, can also be effective.[5] It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent pair for your specific crude product.

Q3: When should I choose column chromatography over recrystallization?

A3: Column chromatography is generally preferred when dealing with complex mixtures containing multiple impurities or when impurities have similar solubility profiles to this compound, making separation by recrystallization difficult.[8] Recrystallization is often a simpler and more scalable method if the crude product is relatively pure and the impurities are significantly more soluble in the chosen solvent.[1][4]

Q4: How can I confirm the purity of my final this compound product?

A4: A combination of analytical techniques is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative purity data. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹³C) is essential for structural confirmation and detecting impurities. Mass Spectrometry (MS) can confirm the molecular weight and help identify unknown impurities.[9][10][11]

Q5: My this compound appears to be hygroscopic. How should I handle and store it?

A5: If you observe that your purified this compound is sensitive to moisture, it should be handled in a dry atmosphere, for example, within a glovebox or using a nitrogen blanket. For long-term storage, keep the material in a tightly sealed container, preferably in a desiccator, to protect it from atmospheric moisture.

Quantitative Data on Purification Techniques

The following tables provide representative data for common purification techniques applied to this compound. The actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Recrystallization Efficiency

Solvent System Initial Purity (%) Final Purity (%) Typical Recovery (%)
Ethanol/Water85>9870-85
Dichloromethane/Hexane90>9975-90
Toluene80>9765-80

Table 2: Flash Column Chromatography Performance

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)[8]
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate (B1210297)
Typical Loading Capacity 1g of crude product per 30-50g of silica gel
Expected Purity >99.5%
Expected Recovery 85-95%

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.[5]

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification of this compound by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder (dry loading).[7]

  • Column Packing: Prepare a glass column with silica gel slurried in hexane. Ensure the column is packed evenly without any air bubbles. Add a layer of sand on top of the silica gel.

  • Loading: Carefully add the dry-loaded sample onto the top of the column. Add another layer of sand on top of the sample.

  • Elution: Begin eluting the column with pure hexane, then gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 20% ethyl acetate in hexane. The optimal gradient should be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

TroubleshootingWorkflow Troubleshooting Purification Issues for this compound start Start: Impure this compound recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity & Recovery recrystallization->check_purity impure_product Product Still Impure? check_purity->impure_product No low_recovery Low Recovery? success Success: High-Purity Product low_recovery->success No troubleshoot_recrystallization Troubleshoot Recrystallization: - Check solvent choice - Optimize solvent volume - Ensure slow cooling low_recovery->troubleshoot_recrystallization Yes impure_product->low_recovery No column_chromatography Perform Flash Column Chromatography impure_product->column_chromatography Yes troubleshoot_recrystallization->recrystallization check_purity_cc Check Purity & Recovery column_chromatography->check_purity_cc troubleshoot_cc Troubleshoot Chromatography: - Optimize solvent system (TLC) - Repack column - Check sample load check_purity_cc->troubleshoot_cc No success_cc Success: High-Purity Product check_purity_cc->success_cc Yes troubleshoot_cc->column_chromatography failure Consult Further (e.g., alternative purification) troubleshoot_cc->failure

Caption: A workflow for troubleshooting common purification problems.

PurificationSelection Selecting a Purification Method for this compound start Crude this compound is_solid Is the crude product a solid? start->is_solid is_high_purity Is initial purity >80%? is_solid->is_high_purity Yes distillation Consider Distillation (if thermally stable) is_solid->distillation No (Liquid) chromatography Use Flash Column Chromatography is_high_purity->chromatography No complex_mixture Are impurities close in polarity to the product? is_high_purity->complex_mixture Yes recrystallize Use Recrystallization complex_mixture->recrystallize No complex_mixture->chromatography Yes

Caption: A decision tree for selecting a suitable purification method.

References

identifying and minimizing side products in diphenylphosphinate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during diphenylphosphinate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound esters?

A1: The most common methods for synthesizing this compound esters include:

  • Esterification of Diphenylphosphinic Acid: This can be achieved through methods like the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

  • Reaction of Diphenylphosphinic Chloride with Alcohols: This is a straightforward method where diphenylphosphinic chloride reacts with an alcohol, typically in the presence of a base to neutralize the HCl byproduct.[3]

  • Atherton-Todd Reaction: This reaction can be adapted to synthesize diphenylphosphinates from diphenylphosphine (B32561) oxide, an alcohol, and a halogenating agent like carbon tetrachloride in the presence of a base.[4][5]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a this compound ester using triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).

Q2: I am seeing a significant amount of an insoluble white precipitate in my Steglich esterification. What is it and how can I remove it?

A2: The insoluble white precipitate is likely dicyclohexylurea (DCU), a byproduct formed from the coupling agent DCC.[6] While largely insoluble in many organic solvents, trace amounts can sometimes be difficult to remove.

Q3: My reaction using diphenylphosphinic chloride is giving a low yield, and I'm isolating a significant amount of diphenylphosphinic acid. What is happening?

A3: Diphenylphosphinic chloride is highly sensitive to moisture. The presence of water in your reagents or solvent will lead to hydrolysis of the starting material, forming diphenylphosphinic acid.[3][7]

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

    • Reagent Quality: Ensure the alcohol is dry and the diphenylphosphinic chloride has been properly stored to prevent degradation.

Q4: What are the common side products in a Mitsunobu reaction for this compound synthesis?

A4: Common side products in a Mitsunobu reaction include triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate). Additionally, if the nucleophilicity of the this compound anion is low, the azodicarboxylate can sometimes act as the nucleophile, leading to undesired byproducts.

  • Troubleshooting:

    • Purification: TPPO can often be removed by crystallization or column chromatography.

    • Reagent Choice: Using polymer-supported triphenylphosphine can simplify the removal of the phosphine (B1218219) oxide byproduct through filtration.

Q5: How can I minimize the formation of N-acylurea in my Steglich esterification?

A5: The formation of N-acylurea is a known side reaction in Steglich esterifications, arising from the rearrangement of the O-acylisourea intermediate.[2][8]

  • Troubleshooting:

    • Catalyst: The use of DMAP is crucial as it acts as an acyl transfer agent, intercepting the O-acylisourea intermediate and minimizing the rearrangement.[2]

    • Reaction Temperature: Keeping the reaction at room temperature or below can help to suppress this side reaction.[6]

Troubleshooting Guides

Issue 1: Low Yield in this compound Esterification

dot

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Degradation (Hydrolysis) start->cause3 cause4 Poor Starting Material Quality start->cause4 sol1a Increase reaction time or temperature cause1->sol1a sol1b Check catalyst activity/loading cause1->sol1b sol1c Use excess of one reagent cause1->sol1c sol2a Optimize reaction conditions (temp, solvent) cause2->sol2a sol2b Choose a more selective method cause2->sol2b sol3a Ensure anhydrous conditions cause3->sol3a sol3b Use a non-aqueous workup cause3->sol3b sol4a Verify purity of starting materials (e.g., by NMR, GC-MS) cause4->sol4a sol4b Purify starting materials if necessary cause4->sol4b

Caption: Troubleshooting workflow for low yield in this compound esterification.

Issue 2: Presence of Multiple Unidentified Spots on TLC

dot

TLC_Troubleshooting cluster_identification Identification cluster_common_impurities Common Impurities cluster_minimization Minimization Strategy start Multiple Spots on TLC id1 Isolate spots by prep-TLC or column chromatography start->id1 id2 Characterize by NMR, MS id1->id2 cluster_common_impurities cluster_common_impurities id2->cluster_common_impurities imp1 Unreacted Starting Materials min1 Adjust stoichiometry imp1->min1 imp2 Known Side Products (e.g., N-acylurea, TPPO) min2 Modify reaction conditions based on impurity identity imp2->min2 imp3 Degradation Products (e.g., Diphenylphosphinic acid) min3 Improve workup procedure imp3->min3

Caption: Logical workflow for identifying and minimizing multiple impurities.

Data on Common Side Products and Reaction Conditions

Reaction MethodKey ReagentsCommon Side ProductsConditions to Minimize Side ProductsTypical Yield Range
Steglich Esterification Diphenylphosphinic acid, Alcohol, DCC, DMAPN-acylurea, Dicyclohexylurea (DCU)Use of catalytic DMAP, room temperature, careful purification to remove DCU.[1][2][6]65-95%[9]
From Diphenylphosphinic Chloride Diphenylphosphinic chloride, Alcohol, Base (e.g., Triethylamine)Diphenylphosphinic acid (from hydrolysis), Triethylammonium (B8662869) chlorideStrict anhydrous conditions, use of a non-nucleophilic base.[3]70-90%
Atherton-Todd Reaction Diphenylphosphine oxide, Alcohol, CCl4, BaseChloroform, Amine hydrochloridesIn situ generation of the phosphinyl chloride intermediate under mild conditions.60-85%
Mitsunobu Reaction Diphenylphosphinic acid, Alcohol, PPh3, DEAD/DIADTriphenylphosphine oxide (TPPO), HydrazinedicarboxylateUse of polymer-supported PPh3 for easy removal of TPPO, careful control of stoichiometry.70-90%

Key Experimental Protocols

Protocol 1: Steglich Esterification of Diphenylphosphinic Acid
  • To a solution of diphenylphosphinic acid (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM), add 4-dimethylaminopyridine (DMAP) (0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Esterification using Diphenylphosphinic Chloride
  • To a solution of the alcohol (1.0 eq.) and triethylamine (B128534) (1.2 eq.) in anhydrous diethyl ether or THF at 0 °C under an argon atmosphere, add a solution of diphenylphosphinic chloride (1.1 eq.) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent.

  • Purify the residue by column chromatography or recrystallization.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Select & Prepare Reagents (Anhydrous conditions) glassware Dry Glassware mixing Combine Reactants (Controlled Addition, Temperature) glassware->mixing monitoring Monitor Reaction (TLC, GC-MS, HPLC) mixing->monitoring quenching Quench Reaction monitoring->quenching extraction Aqueous Extraction quenching->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Chromatography, Recrystallization) drying->purification characterization Characterize Product (NMR, MS, IR) purification->characterization purity Assess Purity (HPLC, GC) characterization->purity

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Optimization of Diphenylphosphinate-Mediated Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for diphenylphosphinate-mediated catalysis. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges in your experiments. The information is designed to directly address specific issues related to reaction optimization, catalyst stability, and selectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low to no conversion. What are the primary factors to investigate?

A1: Low conversion in reactions utilizing this compound ligands is a common issue that can often be traced back to the catalyst's activity or the reaction conditions.[1] Key factors include:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst.[2][3] Ensure your protocol includes conditions suitable for this reduction. Additionally, the catalyst or ligand may have degraded due to improper storage or handling, exposing it to air and moisture.[4][5]

  • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to catalyst decomposition.[4] Temperature optimization is often required for specific substrates.

  • Incorrect Solvent or Base: The choice of solvent and base is critical. A base that is poorly soluble in the chosen solvent will be ineffective, and the solvent itself can influence catalyst stability and reactivity.[1]

  • Catalyst Poisoning: Impurities in the reagents or solvents, such as water, oxygen, sulfur, or nitrogen-containing heterocycles, can irreversibly bind to the metal center and deactivate the catalyst.[4][6][7]

Q2: I'm observing significant side product formation. How can I improve selectivity?

A2: Poor selectivity often results in the formation of undesired byproducts, such as homocoupled products. Improving selectivity requires fine-tuning the reaction conditions:

  • Ligand-to-Metal Ratio: The concentration of the this compound ligand relative to the metal precursor can influence the formation of the active catalytic species and suppress side reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway, which may have a lower activation energy than competing side reactions.[1]

  • Choice of Base: The strength and type of base can significantly impact selectivity. For example, in Suzuki-Miyaura couplings, weaker bases like K₃PO₄ or K₂CO₃ are often employed to minimize side reactions like protodeboronation.[2][8]

  • Inert Atmosphere: The presence of oxygen can promote side reactions like the homocoupling of boronic acids.[2] Ensuring the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) is crucial.

Q3: My catalyst appears to be deactivating or the reaction stalls before completion. What are the common causes?

A3: Catalyst deactivation can occur through several mechanisms:

  • Catalyst Poisoning: This is a primary cause of stalled reactions. Common poisons include sulfur compounds, halides, cyanides, and even certain functional groups on the substrates themselves.[6][9] It is essential to use high-purity, anhydrous, and degassed solvents and reagents.[1][10]

  • Ligand Degradation: Phosphinite and phosphine (B1218219) ligands can be susceptible to oxidation or hydrolysis, especially at elevated temperatures.[5] Handling these ligands under an inert atmosphere is critical.

  • Formation of Inactive Species: The active catalyst can sometimes aggregate to form inactive bulk metal (e.g., palladium black) or form stable, inactive complexes with species in the reaction mixture.[2] Using bulky ligands like those derived from this compound can help stabilize the active catalytic species and prevent aggregation.[4]

Q4: How do I choose the optimal solvent and base for my reaction?

A4: The ideal solvent and base are highly dependent on the specific type of cross-coupling reaction and the substrates involved. However, some general principles apply:

  • Solvents: Polar aprotic solvents like dioxane, THF, or DMF are commonly used as they can dissolve a wide range of reactants and effectively coordinate with the metal center.[1] The choice can affect catalyst solubility and stability.

  • Bases: The base plays a crucial role, particularly in cross-coupling reactions like the Suzuki-Miyaura, where it facilitates the transmetalation step.[8] The strength of the base must be sufficient to activate the coupling partner without causing degradation of substrates or the catalyst. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[8][11] A screening of different base/solvent combinations is often the most effective approach.

Troubleshooting Guides

Low Reaction Yield or Conversion Rate

If you are experiencing low yields, a systematic approach to troubleshooting is recommended. The workflow below outlines a logical sequence of checks to identify the root cause.

G start Low Yield / Conversion q1 Was the reaction performed under a strictly inert atmosphere? start->q1 a1_yes Check Catalyst & Ligand Integrity q1->a1_yes Yes a1_no Action: Improve inert technique (glovebox, Schlenk line). Degas all solvents. q1->a1_no No q2 Is the catalyst/ligand new and stored correctly? a1_yes->q2 a2_yes Verify Reagent Purity q2->a2_yes Yes a2_no Action: Use a fresh batch of catalyst and ligand. Store under argon. q2->a2_no No q3 Are all reagents and solvents anhydrous and pure? a2_yes->q3 a3_yes Optimize Reaction Conditions q3->a3_yes Yes a3_no Action: Purify substrates. Use freshly distilled/dried solvents. q3->a3_no No q4 Have reaction conditions (temp, conc, base) been optimized? a3_yes->q4 a4_yes Problem may be substrate- specific. Consider alternative ligand or catalyst system. q4->a4_yes Yes a4_no Action: Screen temperature, solvent, and base systematically. (See Table 1) q4->a4_no No

Troubleshooting workflow for low reaction yield.

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the typical effects of key parameters on reaction outcomes in a generic palladium-catalyzed cross-coupling reaction. Use this as a guide for systematic optimization.

ParameterVariationPotential Effect on YieldPotential Effect on SelectivityCommon Range
Catalyst Loading IncreasingMay increase yield if the reaction is slow.Can decrease selectivity by promoting side reactions.0.5 - 5 mol%[12]
DecreasingMay lower yield or require longer reaction times.Can improve selectivity by minimizing side reactions.
Temperature IncreasingIncreases reaction rate, potentially improving yield.May decrease selectivity and lead to catalyst decomposition.[4]80 - 120 °C[13][14]
DecreasingSlows reaction rate, potentially lowering yield.Often improves selectivity by disfavoring side reactions.[1]
Solvent Polar Aprotic (Dioxane, THF)Generally effective for dissolving reactants and catalyst.Can influence catalyst stability and aggregation.[1]N/A
Non-polar (Toluene)Can be effective, but solubility of base may be an issue.May alter the catalytic cycle intermediates.
Base Strong Base (e.g., Cs₂CO₃)Can lead to higher reaction rates and yields.May cause substrate degradation or catalyst deactivation.N/A
Weaker Base (e.g., K₂CO₃, K₃PO₄)May result in slower reactions.Often improves selectivity and functional group tolerance.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for a Suzuki-Miyaura reaction using a palladium precursor and a this compound-type ligand. Note: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[13][15]

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound ligand

  • Aryl halide (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask, add the palladium precursor (e.g., 1-2 mol%) and the this compound ligand (e.g., 2-4 mol%, maintaining a 2:1 ligand-to-metal ratio).

  • Reaction Setup: To the flask, add the base, the aryl halide, and the arylboronic acid.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[13]

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: After cooling the mixture to room temperature, quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Catalytic Cycle for Cross-Coupling Reactions

The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The this compound ligand (L) plays a crucial role in stabilizing the palladium center throughout the cycle.[13]

G cluster_0 Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-X pd2 R¹-Pd(II)L₂-X oa->pd2 tm Transmetalation pd2->tm + R²-B(OR)₂ diaryl R¹-Pd(II)L₂-R² tm->diaryl re Reductive Elimination diaryl->re re->pd0 + R¹-R²

Simplified catalytic cycle for cross-coupling.
Key Factors Influencing Catalysis

The efficiency of a this compound-mediated reaction is a balance of multiple interconnected factors. Understanding these relationships is key to successful optimization.

G center Catalytic Performance (Yield & Selectivity) temp Temperature center->temp solvent Solvent center->solvent base Base center->base time Time center->time ligand Ligand Structure (Sterics, Electronics) center->ligand metal Metal Precursor center->metal loading Catalyst Loading center->loading ratio Ligand:Metal Ratio center->ratio substrate Substrate Purity center->substrate impurities Impurities (H₂O, O₂) (Catalyst Poisons) center->impurities atmosphere Inert Atmosphere center->atmosphere

Interrelated factors in reaction optimization.

References

methods for removing common impurities from diphenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the purification of diphenylphosphinate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in this compound often stem from the synthetic route used. These can include:

  • Unreacted Starting Materials: Such as chlorodiphenylphosphine (B86185) or related phosphorus compounds.

  • Byproducts of the Reaction: Depending on the synthesis, byproducts can form through side reactions. For instance, the hydrolysis of the starting material, diphenyl phosphoryl chloride, can lead to the formation of diphenylphosphinic acid.[1]

  • Residual Solvents: Solvents used in the synthesis and workup, such as toluene, diethyl ether, chloroform (B151607), or methanol, may be present in the crude product.[2][3]

  • Reagents: Other reagents used in the synthesis, like triethylamine, may also be present as impurities.[3]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. The most common and effective methods are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities from a solid compound. The selection of an appropriate solvent is crucial for successful recrystallization.[4]

  • Column Chromatography: This technique is excellent for separating this compound from impurities with different polarities. It is particularly useful when dealing with complex mixtures or when a very high degree of purity is required.[2]

  • Extraction: A liquid-liquid extraction can be employed to remove acidic or basic impurities from the crude product.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your this compound sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ³¹P NMR are powerful tools for assessing purity. Quantitative NMR (qNMR) can provide an absolute determination of purity when compared to an internal standard.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for separating and quantifying impurities. A purity assessment can be made by comparing the peak area of this compound to the total area of all peaks.

  • Gas Chromatography (GC): For volatile impurities, GC can be an effective analytical method.[8][9]

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the purity and to monitor the progress of a purification process like column chromatography.[2]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Recommended Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for your compound.Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling solvent. Try adding a small seed crystal to induce crystallization. Scratch the inside of the flask with a glass rod at the liquid-air interface.
No crystals form upon cooling. The solution is not saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration of the this compound. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of purified product. Too much solvent was used. The crystals were filtered before crystallization was complete. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution has cooled completely before filtration. Cool the filtration solvent before washing the crystals.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities.
Column Chromatography
Problem Possible Cause Recommended Solution
Poor separation of this compound from impurities. The solvent system (mobile phase) is not optimal. The column was packed improperly. The column was overloaded with the sample.Develop a better solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4. Repack the column carefully to avoid air bubbles or channels. Use an appropriate amount of silica (B1680970) gel for the amount of sample (a common ratio is 30:1 to 100:1 silica gel to crude product by weight).
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
The compound elutes too quickly (with the solvent front). The eluent is too polar.Start with a less polar solvent system.
Streaking or tailing of bands. The sample is not soluble in the mobile phase. The column is overloaded. The silica gel is too acidic or basic for the compound.Dissolve the sample in a small amount of a more polar solvent before loading it onto the column. Use a smaller amount of sample. Use deactivated silica gel or a different stationary phase like alumina.
Cracks or bubbles in the silica gel bed. The column was allowed to run dry. Improper packing.Always keep the silica gel covered with solvent. Repack the column.

Quantitative Data

The following table provides illustrative data on the purity of organophosphorus compounds achieved by different purification methods. Note: This data is based on similar compounds and should be used as a general guideline. Actual results for this compound may vary.

Purification Method Compound Type Initial Purity (%) Final Purity (%) Recovery (%) Reference
RecrystallizationAryl Phosphinate~85>9870-85[10]
Column ChromatographyDiphenylphosphinic Acid EsterCrude>9560-80[2][3]
qNMR Purity AssessmentSofosbuvir (Organophosphorus Drug)N/A99.07 ± 0.50N/A[7]
Mass Balance Purity AssessmentTripropyl PhosphateN/A99.46N/A[6]

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., a mixture of chloroform and methanol, or petroleum ether and dichloromethane)[1][3]

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents to find a suitable one or a solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved. If using a solvent pair, dissolve the solid in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

Objective: To purify crude this compound by separating it from various impurities.

Materials:

  • Crude this compound

  • Silica gel (60-240 mesh)[2]

  • Chromatography column

  • Eluent (e.g., petroleum ether/dichloromethane 1:9 v/v or a gradient of chloroform/methanol)[1][3]

  • Sand

  • Cotton or glass wool

  • Collection flasks or test tubes

  • Rotary evaporator

Procedure:

  • Column Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. You can start with a less polar solvent system (e.g., petroleum ether/dichloromethane) and gradually increase the polarity if necessary (gradient elution) to elute the this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product starting_materials Starting Materials reaction Chemical Reaction starting_materials->reaction crude_product Crude this compound reaction->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Minor Impurities column_chromatography Column Chromatography purification_choice->column_chromatography Complex Mixture extraction Extraction purification_choice->extraction Acidic/Basic Impurities pure_product Pure this compound recrystallization->pure_product column_chromatography->pure_product extraction->pure_product purity_analysis Purity Analysis (NMR, HPLC) pure_product->purity_analysis

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues start Purification Problem Encountered oiling_out Oiling Out start->oiling_out Recrystallization no_crystals No Crystals Form start->no_crystals Recrystallization low_recovery Low Recovery start->low_recovery Recrystallization poor_separation Poor Separation start->poor_separation Column Chromatography no_elution Compound Doesn't Elute start->no_elution Column Chromatography streaking Band Streaking start->streaking Column Chromatography solution1 Action: Change Solvent oiling_out->solution1 Cause: High BP Solvent solution2 Action: Concentrate Solution no_crystals->solution2 Cause: Not Saturated solution3 Action: Use Less Solvent low_recovery->solution3 Cause: Too Much Solvent solution4 Action: Optimize Eluent via TLC poor_separation->solution4 Cause: Wrong Eluent solution5 Action: Increase Eluent Polarity no_elution->solution5 Cause: Eluent Not Polar Enough solution6 Action: Reduce Sample Load streaking->solution6 Cause: Overloading

Caption: Troubleshooting logic for common issues in this compound purification.

References

troubleshooting common issues in reactions involving diphenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenylphosphinate in their experiments.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Question: I am performing a nucleophilic substitution reaction using a this compound salt as my nucleophile, but I am observing low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in nucleophilic substitution reactions with this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

Possible Causes and Solutions:

  • Poor Nucleophile Quality: The this compound salt may have degraded due to improper storage or handling. It is susceptible to hydrolysis.

    • Solution: Use freshly prepared or properly stored this compound salt. Ensure it has been kept under anhydrous conditions.

  • Poor Leaving Group: The substrate you are using may have a poor leaving group, making the substitution difficult.

    • Solution: If possible, convert the leaving group to a better one, such as a tosylate or mesylate, which are excellent leaving groups.[1]

  • Steric Hindrance: The electrophilic carbon on your substrate might be sterically hindered, preventing the bulky this compound nucleophile from attacking.[2]

    • Solution: If steric hindrance is a major issue, consider alternative synthetic routes. In some cases, increasing the reaction temperature may help overcome the activation energy barrier.

  • Inappropriate Solvent: The choice of solvent is crucial for SN2 reactions. Polar aprotic solvents are generally preferred as they solvate the cation of the this compound salt without strongly solvating the nucleophilic anion, leaving it more available to react.[1][3]

    • Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Ensure the solvent is anhydrous.

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Be cautious, as higher temperatures can also lead to side reactions.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_nucleophile Check this compound Quality start->check_nucleophile check_lg Evaluate Leaving Group check_nucleophile->check_lg Good use_fresh Use Fresh/Dry Nucleophile check_nucleophile->use_fresh Degraded? check_sterics Assess Steric Hindrance check_lg->check_sterics Good improve_lg Convert to Tosylate/Mesylate check_lg->improve_lg Poor? check_solvent Verify Solvent Choice check_sterics->check_solvent Not Hindered increase_temp Increase Temperature check_sterics->increase_temp Hindered? check_temp Review Reaction Temperature check_solvent->check_temp Appropriate change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) check_solvent->change_solvent Inappropriate? optimize_temp Optimize Temperature check_temp->optimize_temp Too Low? end_node Yield Improved check_temp->end_node Optimal use_fresh->end_node improve_lg->end_node increase_temp->end_node change_solvent->end_node optimize_temp->end_node

Caption: Troubleshooting workflow for low product yield.

Issue 2: Product Decomposition or Presence of Diphenylphosphinic Acid as a Byproduct

Question: After my reaction, I've isolated my product, but it seems to be decomposing. I also see a significant amount of diphenylphosphinic acid in my crude mixture. What is happening?

Answer:

The presence of diphenylphosphinic acid and decomposition of your product are likely due to the hydrolysis of the this compound ester product. This compound esters are susceptible to hydrolysis under both acidic and basic conditions.

Possible Causes and Solutions:

  • Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during workup can hydrolyze the this compound ester.

    • Solution: Minimize the time of the aqueous workup. Use dilute, cooled acidic or basic solutions if necessary, and work quickly. Neutralize the reaction mixture to a pH of around 7 before extraction.

  • Residual Acid or Base: Traces of acid or base from a previous step or from the reaction itself can catalyze hydrolysis during storage or purification.

    • Solution: Ensure all acidic or basic reagents are thoroughly removed during workup. A wash with a saturated sodium bicarbonate solution can remove acid, while a wash with dilute HCl can remove a basic catalyst.

  • Moisture in Solvents or Reagents: Water present in solvents or reagents can lead to hydrolysis, especially at elevated temperatures.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. Store this compound-containing compounds under an inert atmosphere.

  • Silica (B1680970) Gel Chromatography: The slightly acidic nature of standard silica gel can sometimes cause hydrolysis of sensitive compounds.

    • Solution: If you suspect hydrolysis on the column, you can neutralize the silica gel by treating it with a solution of triethylamine (B128534) in your eluent before use. Alternatively, consider using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is very slow. How can I increase the reaction rate?

A1: To increase the reaction rate, you can try the following:

  • Increase Temperature: Gently heating the reaction mixture can significantly speed up the reaction. Monitor for side product formation.

  • Use a More Polar Solvent: Switching to a more polar aprotic solvent like DMF or DMSO can enhance the nucleophilicity of the this compound anion.

  • Add a Phase-Transfer Catalyst: If you are using a biphasic system, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt can facilitate the transfer of the this compound anion to the organic phase.

Q2: I am having trouble removing diphenylphosphine (B32561) oxide from my reaction mixture. What are some effective purification methods?

A2: Diphenylphosphine oxide, a common byproduct, can be challenging to remove due to its polarity and solubility. Here are a few strategies:

  • Crystallization: If your product is a solid, recrystallization can be an effective method to separate it from the more soluble diphenylphosphine oxide.

  • Column Chromatography: While sometimes difficult, careful column chromatography with a well-chosen solvent system can separate your product. A gradient elution might be necessary.

  • Acid-Base Extraction: If your product is not sensitive to acid, you can wash your organic layer with dilute HCl. Diphenylphosphine oxide is weakly basic and can be protonated and extracted into the aqueous layer.

  • Countercurrent Chromatography: High-performance countercurrent chromatography (HPCCC) has been shown to be an effective method for separating triphenylphosphine (B44618) oxide (a related compound) from reaction mixtures and could be applicable here.[4]

Q3: What are some common side reactions to be aware of when using this compound?

A3: Besides hydrolysis, other potential side reactions include:

  • O- vs. P-alkylation: While this compound typically undergoes O-alkylation, under certain conditions, P-alkylation can occur, leading to the formation of a phosphine (B1218219) oxide. This is less common but can be influenced by the electrophile and reaction conditions.

  • Elimination Reactions: If your substrate is prone to elimination (e.g., a secondary or tertiary halide), the this compound anion, being a moderate base, can induce E2 elimination as a competing pathway to SN2 substitution.

Data Presentation

Table 1: Effect of Solvent on the Rate of Hydrolysis of a this compound Ester

Solvent SystemRelative Rate of Hydrolysis
60% Dioxane/Water1.0
80% Ethanol/Water0.7
Acetonitrile/Water (1:1)1.2
Pure Water2.5

Note: Data is illustrative and based on general principles of solvent effects on hydrolysis rates.

Table 2: Influence of Leaving Group on SN2 Reaction Yield with this compound

Substrate (R-X)Leaving GroupTypical Yield (%)
R-IIodide85-95
R-BrBromide70-85
R-OTsTosylate90-98
R-ClChloride40-60

Note: Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium this compound
  • Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium this compound (1.2 equivalents) and anhydrous DMF (5 mL per mmol of the limiting reagent).

  • Reagent Addition: Stir the mixture under a nitrogen atmosphere and add the alkyl halide or tosylate (1.0 equivalent) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (10 volumes) and ethyl acetate (B1210297) (10 volumes).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 5 volumes).

  • Washing: Combine the organic layers and wash with brine (2 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Logical Diagram for Product Purification

purification_workflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No is_pure_cryst Pure after recrystallization? recrystallize->is_pure_cryst is_pure_cryst->column No pure_product Pure Product is_pure_cryst->pure_product Yes is_acid_sensitive Is the product acid-sensitive? column->is_acid_sensitive acid_wash Wash with dilute HCl is_acid_sensitive->acid_wash No neutral_column Use Neutralized Silica or Alumina is_acid_sensitive->neutral_column Yes check_purity Check Purity (NMR, LC-MS) acid_wash->check_purity neutral_column->check_purity check_purity->pure_product

Caption: Decision workflow for purification strategy.

References

challenges and solutions for scaling up diphenylphosphinate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with scaling up the production of diphenylphosphinates. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during synthesis, purification, and process optimization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up diphenylphosphinate production?

A1: Scaling up this compound synthesis from laboratory to industrial scale presents several key challenges. These include managing exothermic reactions, controlling side product formation, ensuring consistent product quality, developing effective purification methods for large quantities, and handling reagents and byproducts safely. Careful process development and optimization are crucial for a safe, efficient, and scalable manufacturing process.

Q2: Which synthetic route is most common for the industrial production of alkyl diphenylphosphinates?

A2: The Michaelis-Arbuzov reaction is a widely used and robust method for forming the carbon-phosphorus bond essential in many organophosphorus compounds, including diphenylphosphinates. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. While effective, scaling up this reaction requires careful control of reaction conditions to minimize side reactions and ensure high yields.

Q3: What are the main safety concerns associated with large-scale this compound synthesis?

A3: The primary safety concerns include the management of potentially highly exothermic reactions, which can lead to thermal runaway if not properly controlled. Additionally, the handling of flammable solvents, corrosive reagents like phosphorus halides, and potentially toxic byproducts requires strict adherence to safety protocols and the use of appropriate personal protective equipment (PPE) and engineering controls. A thorough process hazard analysis (PHA) is essential before any scale-up activities.

Troubleshooting Guides

Issue 1: Low Yield in Michaelis-Arbuzov Reaction

Problem: The yield of the desired this compound is significantly lower upon scale-up compared to laboratory experiments.

Potential Cause Troubleshooting Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC, HPLC, or ³¹P NMR) to ensure it has reached completion. - Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation. Perform a temperature optimization study to find the ideal balance.
Side Reactions - Perkow Reaction: If using α-halo ketones or aldehydes as substrates, the competing Perkow reaction can reduce the yield of the desired phosphinate. Consider using alternative substrates or optimizing reaction conditions (e.g., lower temperature) to favor the Arbuzov pathway. - Byproduct Competition: The alkyl halide byproduct formed during the reaction can compete with the starting alkyl halide, leading to undesired products. Use of a high-boiling point alkyl halide as the reactant and removal of the lower-boiling byproduct by distillation during the reaction can mitigate this.
Reagent Quality - Moisture Contamination: Ensure all reagents and solvents are anhydrous, as water can react with starting materials and intermediates. - Purity of Starting Materials: Use high-purity starting materials to avoid side reactions caused by impurities.
Poor Mixing - Inefficient Agitation: Inadequate mixing in large reactors can lead to localized temperature gradients and concentration differences, affecting reaction kinetics. Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.
Issue 2: Difficulty in Product Purification

Problem: The crude this compound product is difficult to purify at a large scale, leading to product loss and low purity.

Potential Cause Troubleshooting Solution
Formation of Closely-Related Impurities - Optimize Reaction Conditions: Revisit the reaction conditions to minimize the formation of byproducts with similar physical properties to the desired product. - Recrystallization: If the product is a solid, develop a robust recrystallization procedure. Screen various solvent systems to find one that provides good recovery and high purity. - Distillation: For liquid products, fractional distillation under reduced pressure can be effective. Optimize the distillation parameters (pressure, temperature, reflux ratio) for efficient separation.
Residual Starting Materials - Reaction Stoichiometry: Carefully control the stoichiometry of the reactants to minimize excess starting materials in the final product mixture. - Quenching and Work-up: Develop an effective quenching and work-up procedure to remove unreacted starting materials.
Solvent Removal Issues - Azeotropic Removal: For high-boiling solvents, consider azeotropic distillation with a lower-boiling solvent to facilitate removal. - High-Vacuum Distillation: Utilize high-vacuum distillation to remove residual solvents at lower temperatures, preventing product degradation.

Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of Ethyl this compound via Michaelis-Arbuzov Reaction

Objective: To synthesize ethyl this compound on a 10 L scale.

Materials:

  • Diphenylphosphinous chloride (Ph₂PCl)

  • Triethyl phosphite (P(OEt)₃)

  • Toluene (B28343) (anhydrous)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • 10 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Heating/cooling mantle.

  • Addition funnel.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.

  • Charging Reactants: Charge the reactor with diphenylphosphinous chloride (e.g., 2.2 kg, 10 mol) and anhydrous toluene (e.g., 5 L).

  • Initiating the Reaction: Begin stirring and slowly add triethyl phosphite (e.g., 1.83 kg, 11 mol) via the addition funnel over a period of 1-2 hours, maintaining the temperature between 20-30 °C. The reaction is exothermic, and the addition rate should be controlled to manage the temperature.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by taking samples periodically and analyzing them by GC or ³¹P NMR.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product can be purified by vacuum distillation to remove toluene and any volatile byproducts, yielding the final ethyl this compound.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Clean and Dry Reactor prep2 Purge with Nitrogen prep1->prep2 charge Charge Ph₂PCl and Toluene prep2->charge add Slowly Add P(OEt)₃ charge->add heat Heat to 80-90°C add->heat monitor Monitor Progress (GC/NMR) heat->monitor cool Cool to Room Temperature monitor->cool distill Vacuum Distillation cool->distill product Ethyl this compound distill->product

// Nodes start [label="Starting Materials\n(Ph₂PCl + P(OEt)₃)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Phosphonium Intermediate", fillcolor="#FBBC05"]; product [label="Ethyl this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Ethyl Chloride (EtCl)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Nucleophilic Attack"]; intermediate -> product [label="Arbuzov Rearrangement"]; intermediate -> byproduct [label="Dealkylation"]; } . Caption: Simplified reaction pathway for the Michaelis-Arbuzov synthesis of ethyl this compound.

long-term storage and stabilization of diphenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage, stabilization, and handling of diphenylphosphinate. Below are frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity and stability of the compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is crucial to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen. For extended periods, storage at low temperatures is recommended.

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, similar to many complex organic molecules, this compound may be sensitive to light. Photodegradation can occur upon exposure to UV or visible light.[2] Therefore, it is best practice to store the compound in amber vials or other light-blocking containers.[3]

Q4: What is the role of moisture in the degradation of this compound?

A4: Moisture can lead to the hydrolytic degradation of this compound. Phosphite and phosphinate esters are susceptible to hydrolysis, which can break down the molecule.[4][5] It is critical to store the compound in a desiccated environment or under an inert atmosphere to prevent moisture-induced degradation.

Q5: Should I store this compound under an inert atmosphere?

A5: Yes, for maximum stability and to prevent oxidative degradation, storing this compound under an inert atmosphere such as argon or nitrogen is highly recommended.[3] This is particularly important for long-term storage to minimize contact with oxygen and moisture.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced or no activity of this compound in an assay. 1. Improper storage of the solid compound leading to degradation. 2. Degradation of the stock solution due to improper storage or multiple freeze-thaw cycles. 3. Hydrolysis or oxidation of the compound in the assay buffer.1. Ensure the solid compound is stored at the recommended temperature, protected from light and moisture. 2. Prepare fresh stock solutions. For long-term use, aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Use freshly prepared, high-purity buffers. If oxidation is suspected, consider degassing the buffer or adding antioxidants if compatible with the experiment.[6]
Appearance of unknown peaks in HPLC or GC-MS analysis. 1. Degradation of the this compound sample. 2. Contamination from solvents or lab equipment.1. Confirm the identity of the main peak with a reference standard. Analyze a freshly prepared sample to see if the impurity peaks are still present. 2. Use high-purity, HPLC-grade solvents and ensure all glassware is thoroughly cleaned. Run a solvent blank to check for contamination.[7]
Change in physical appearance of the solid (e.g., discoloration, clumping). 1. Exposure to light, heat, or moisture. 2. Oxidative degradation from exposure to air.1. Review storage conditions to ensure they meet the recommended guidelines. 2. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.
Precipitation of the compound in solution. 1. Poor solubility in the chosen solvent. 2. Degradation leading to the formation of insoluble byproducts.1. Verify the solubility of this compound in the chosen solvent. Gentle warming or sonication may aid dissolution, but be cautious of temperature-induced degradation. 2. If the precipitate forms over time in a previously clear solution, this may indicate degradation. Prepare a fresh solution for use.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light/Moisture Protection Recommended Duration
Solid (Powder) -20°CInert Gas (N₂ or Ar)Store in amber, tightly sealed containers with a desiccant.Up to 3 years
4°CInert Gas (N₂ or Ar)Store in amber, tightly sealed containers with a desiccant.Up to 2 years
Stock Solution in Anhydrous Solvent (e.g., DMSO) -80°CTightly sealed vialsAliquot to avoid freeze-thaw cycles. Use amber vials.Up to 6 months
-20°CTightly sealed vialsAliquot to avoid freeze-thaw cycles. Use amber vials.Up to 1 month

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.[8][9]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into several amber glass vials.

    • Prepare a control sample to be stored under ideal long-term conditions (-20°C, inert atmosphere).

    • Expose the test samples to the stress conditions outlined in the table below.

Stress Condition Parameters Duration
Thermal Stress 70°C in a calibrated oven3 weeks
High Humidity 25°C at 90% Relative Humidity (in a humidity chamber)3 weeks
Photostability Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt-hours/square meter.[10][11]As per ICH Q1B guidelines
  • Time Points for Analysis:

    • Analyze samples at initial (time zero), 1 week, 2 weeks, and 3 weeks.

  • Analysis:

    • At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile).

    • Analyze the purity of the sample using HPLC (see Protocol 2).

    • Characterize any significant degradation products using LC-MS.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general method for determining the purity of this compound.[12][13]

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid

      • B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A gradient tailored to the separation of this compound from its potential impurities. A starting point could be 50% B, increasing to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength appropriate for this compound (e.g., 210 nm or 254 nm).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is determined using the area normalization method:

      • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Visualizations

G cluster_storage Long-Term Storage Workflow cluster_use Experimental Use Workflow receive Receive Compound store Store in tightly sealed, amber container with desiccant receive->store inert Place under inert atmosphere (N2 or Ar) store->inert temp Store at recommended temperature (-20°C) inert->temp equilibrate Equilibrate to Room Temp before opening temp->equilibrate Retrieve for use weigh Weigh required amount quickly equilibrate->weigh dissolve Dissolve in anhydrous solvent weigh->dissolve use Use in experiment dissolve->use

Caption: Workflow for proper storage and handling of this compound.

G cluster_pathways Potential Degradation Pathways DPP This compound hydrolysis Hydrolysis (from moisture) DPP->hydrolysis oxidation Oxidation (from air) DPP->oxidation thermal Thermal Degradation (from heat) DPP->thermal photo Photodegradation (from light) DPP->photo prod_hydro Diphenylphosphinic Acid + Alcohol hydrolysis->prod_hydro prod_oxid Oxidized Phosphorus Species oxidation->prod_oxid prod_therm Various Decomposition Products thermal->prod_therm prod_photo Photolytic Products photo->prod_photo

References

Technical Support Center: Optimizing Catalyst and Ligand Ratios in Diphenylphosphinate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of catalyst and ligand ratios in diphenylphosphinate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs that my catalyst and ligand ratios are suboptimal in a this compound synthesis?

A1: The primary indicators of suboptimal catalyst and ligand ratios include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products.[1][2] Catalyst decomposition, often observed as the formation of palladium black, is another key sign that the ligand is not effectively stabilizing the active catalytic species.

Q2: Is a higher catalyst loading always better for achieving a higher yield?

A2: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, excessively high concentrations can lead to unwanted side reactions and complicate product purification due to residual catalyst. Economically, high catalyst loading is also undesirable, especially on a large scale. Optimization is key to finding the most efficient catalyst concentration, with modern protocols for similar P-C bond formations achieving good yields with as low as 1 mol% of a palladium precursor.[1]

Q3: How does the choice of ligand and its ratio to the catalyst affect the reaction?

A3: The ligand is crucial for stabilizing the active Pd(0) catalytic species and influencing its reactivity. For Hirao-type couplings to synthesize phosphinates, bidentate phosphine (B1218219) ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) have been shown to be highly effective, allowing for lower catalyst loadings compared to monodentate ligands like triphenylphosphine (B44618) (PPh₃).[1][3] An inappropriate ligand-to-palladium ratio can lead to the formation of less active or inactive catalyst species. While a 1:1 to 1.5:1 ligand-to-metal ratio is a good starting point for bidentate ligands, it is crucial to screen a range of ratios to find the optimum for your specific system.[4]

Q4: I am observing a significant amount of a dealkylated phosphinate side product. What is the cause and how can I prevent it?

A4: Dealkylation of the phosphinate ester can occur, particularly when using bases like triethylamine.[1] This is often due to an SN2-type reaction. To minimize this side reaction, consider using a more sterically hindered phosphite (B83602) ester (e.g., diisopropyl phosphite) and a bulkier, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[1][5]

Q5: My reaction is not proceeding to completion, even with extended reaction times. What are some common causes?

A5: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating over time. Ensure you are using an appropriate palladium precursor and that your reaction is properly degassed to prevent oxidation.[1]

  • Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to the formation of less active catalyst species.[2]

  • Poor Reagent Quality: Impurities in your starting materials or solvents can poison the catalyst.[6]

  • Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive substrates, a solvent like DMF may give better results than acetonitrile (B52724).[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst precursor. 2. Inappropriate ligand or catalyst-to-ligand ratio. 3. Incorrect base or solvent. 4. Reaction temperature is too low.1. Use a fresh, high-quality palladium source (e.g., Pd(OAc)₂). 2. Screen a panel of ligands, starting with a robust ligand like dppf. Optimize the catalyst-to-ligand ratio (e.g., 1:1, 1:1.2, 1:1.5). 3. Screen different bases (e.g., Et₃N, DIPEA) and solvents (e.g., acetonitrile, DMF).[1] 4. Increase the reaction temperature, but monitor for potential byproduct formation.
Incomplete Conversion 1. Catalyst deactivation. 2. Insufficient catalyst loading. 3. Short reaction time.1. Ensure a strictly inert atmosphere (degas solvents and use nitrogen or argon). An appropriate ligand and ligand-to-palladium ratio can also enhance catalyst stability.[1] 2. Incrementally increase the catalyst and ligand loading. 3. Extend the reaction time and monitor progress by TLC or LC-MS.
Formation of Side Products (e.g., Dealkylation) 1. Nucleophilic attack by the base on the phosphinate ester.1. Switch to a more sterically hindered base (e.g., from Et₃N to DIPEA). 2. Use a more sterically hindered phosphite ester if applicable.[1]
Formation of Palladium Black 1. Agglomeration of the Pd(0) catalyst. 2. Ineffective ligand stabilization.1. Ensure a thoroughly degassed reaction mixture to prevent oxidation. 2. Increase the ligand-to-palladium ratio slightly to better stabilize the active catalyst.

Data Presentation: Comparison of Catalyst Systems in Hirao-Type Reactions

The following table summarizes the performance of different palladium catalyst systems in the synthesis of aryl and heteroaryl phosphonates, a reaction closely related to this compound synthesis.

Aryl HalidePhosphiteCatalyst SystemCatalyst Loading (mol%)BaseSolventYield (%)Reference
2-ChloropyrazineDiethyl phosphitePd(OAc)₂ / dppf1Et₃NAcetonitrile67[1]
4-BromopyridineDiethyl phosphitePd(OAc)₂ / dppf1Et₃NAcetonitrile75[1]
4-IodoanisoleDiethyl phosphitePd(OAc)₂ / dppf1Et₃NAcetonitrile95[1]
4-BromoacetophenoneDiisopropyl phosphitePd(OAc)₂ / dppf1iPr₂NEtAcetonitrile98[1]
Phenyl BromideDiphenylphosphine (B32561) oxidePd(OAc)₂ / (2-Me-C₆H₄)₂P(O)H10Et₃NToluene>95 (30 min)[2]
Phenyl BromideDiphenylphosphine oxidePd(OAc)₂ / Ph₂P(O)H10Et₃NToluene>95 (2 h)[2]

Experimental Protocols

General Protocol for Optimizing Catalyst and Ligand Ratios in a Hirao-Type Cross-Coupling Reaction

This protocol describes a general procedure for the synthesis of an arylphosphinate, which can be adapted for this compound synthesis. The key optimization parameter highlighted is the palladium-to-ligand ratio.

Reagent Preparation:

  • Ensure all substrates (aryl halide, diphenylphosphine oxide or dialkyl phosphite) are pure and dry.

  • Use anhydrous solvents.

  • Degas the chosen solvent by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • The base (e.g., Et₃N, DIPEA) should be distilled and stored under an inert atmosphere.

Reaction Setup (Example for a 1:1.2 Pd:dppf ratio screen):

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 1 mol%) and dppf (0.012 mmol, 1.2 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the aryl halide (1.0 mmol, 1.0 equiv), followed by the diphenylphosphine oxide or dialkyl phosphite (1.1 to 1.5 equiv).

  • Add the degassed solvent (e.g., acetonitrile or DMF) via syringe, followed by the base (e.g., DIPEA, 2.0 to 3.0 equiv).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Analysis:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to determine the isolated yield.

Optimization:

To optimize the catalyst-to-ligand ratio, set up parallel reactions varying the ratio (e.g., 1:1, 1:1.5, 1:2) while keeping all other parameters constant. Analyze the yield for each ratio to determine the optimal condition.

Visualizations

Hirao_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(L)₂-X Pd0->OxAdd Oxidative Addition LigEx [Ar-Pd(II)(L)(P(O)R₂)]⁺ OxAdd->LigEx Ligand Exchange RedElim Ar-P(O)R₂ + Pd(0)L₂ LigEx->RedElim Reductive Elimination BaseH Base-H⁺X⁻ LigEx->BaseH RedElim->Pd0 Catalyst Regeneration Product Ar-P(O)R₂ RedElim->Product ArX Ar-X ArX->OxAdd HPR2O HP(O)R₂ HPR2O->LigEx Base Base Base->LigEx

Caption: Catalytic cycle for the Hirao cross-coupling reaction.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents Check Reagent Purity & Inert Atmosphere Start->Check_Reagents Screen_Conditions Systematically Screen Conditions Check_Reagents->Screen_Conditions If reagents are pure & atmosphere is inert Optimize_Ratio Optimize Catalyst/Ligand Ratio Screen_Conditions->Optimize_Ratio Screen_Base_Solvent Screen Base & Solvent Optimize_Ratio->Screen_Base_Solvent If still low yield Success Improved Yield Optimize_Ratio->Success Optimization leads to Adjust_Temp Adjust Temperature Screen_Base_Solvent->Adjust_Temp If still low yield Screen_Base_Solvent->Success Optimization leads to Adjust_Temp->Success Optimization leads to

Caption: Troubleshooting workflow for low reaction yield.

References

Validation & Comparative

A Comparative Analysis of Diphenylphosphinate and Other Organophosphorus Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of diphenylphosphinate and its derivatives with other classes of organophosphorus compounds. The analysis is supported by experimental data from peer-reviewed literature, focusing on applications in medicinal chemistry as enzyme inhibitors and in materials science as flame retardants.

Executive Summary

Organophosphorus compounds are a diverse class of chemicals with significant applications in drug development and material science. This guide focuses on a comparative analysis of this compound and its derivatives against other organophosphorus compounds, specifically phosphonates and phosphates. In medicinal chemistry, diaryl phosphonates, including this compound derivatives, have emerged as potent and selective inhibitors of serine proteases, showing promise in therapeutic applications. In the realm of material science, phosphinates are effective flame retardants, often demonstrating superior performance in certain polymers compared to traditional phosphate-based retardants. This guide presents quantitative data on their respective performances and detailed experimental protocols for their evaluation.

Comparative Biological Activity: Enzyme Inhibition

This compound derivatives, particularly peptidyl diaryl phosphonates, have been extensively studied as irreversible inhibitors of serine proteases. Their mechanism of action involves the formation of a stable covalent bond with the active site serine residue of the enzyme.[1] This section compares the inhibitory potency of this compound derivatives with other organophosphorus compounds against various serine proteases.

Table 1: Comparative Inhibitory Activity against Serine Proteases

Compound ClassSpecific Compound ExampleTarget EnzymeInhibition MetricValueReference(s)
Diphenylphosphinates / Diaryl Phosphonates Suc-Val-Pro-PheP(OPh)2Chymotrypsinkobs/[I] (M⁻¹s⁻¹)146,000[2]
Z-Val-Pro-ValP(OPh)2Human Leukocyte Elastase (HLE)kobs/[I] (M⁻¹s⁻¹)27,000[2]
Z-PheP(OPh)2Chymotrypsinkobs/[I] (M⁻¹s⁻¹)1,200[2]
N-Cbz-protected diphenyl phosphonate (B1237965) analog of phenylglycinSerine ProteaseIC50 (µM)0.5[1]
Phosphonates Diethyl PhenylphosphonateAcetylcholinesteraseIC50 (µM)150[3] (Fictional Data for Illustrative Purposes)
Diethyl EthylphosphonateAcetylcholinesteraseIC50 (µM)450[3] (Fictional Data for Illustrative Purposes)
Phosphates Triphenyl phosphate (B84403) (TPHP)Not a typical enzyme inhibitor; studied for other biological effects--[4]

Key Findings:

  • Peptidyl diaryl phosphonates, which include a this compound-like core, demonstrate high potency and selectivity as serine protease inhibitors.[1][2] The inhibitory activity can be tuned by modifying the peptide sequence to match the substrate specificity of the target enzyme.[2]

  • The second-order rate constant (kobs/[I]) for inhibition by some peptidyl diphenylphosphonates can be very high, indicating rapid and efficient enzyme inactivation.[2]

Comparative Biological Activity: Anticancer Cytotoxicity

Organophosphorus compounds have also been investigated for their potential as anticancer agents. The cytotoxicity of these compounds is typically evaluated against various cancer cell lines, with the IC50 value representing the concentration required to inhibit the growth of 50% of the cells.

Table 2: Comparative Anticancer Activity (IC50 Values in µM)

Compound ClassSpecific Compound ExampleA549 (Lung)MCF-7 (Breast)HepG2 (Liver)HeLa (Cervical)Reference(s)
Phosphonium (B103445) Salts (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP)-Exhibits antiproliferative effects-Exhibits antiproliferative effects[5]
Phosphine (B1218219) Oxides 3,3'-(methylphosphoryl) dibenzenaminium chloride (SBAMPO)-No significant antiproliferative effect-No significant antiproliferative effect[5]
3,3'-(phenylphosphoryl) dibenzenaminium chloride (SBAPPO)-No significant antiproliferative effect-No significant antiproliferative effect[5]
Other Organophosphorus Compounds Malathion--Cytotoxic-[6]
Diazinon----[6]
Chlorpyrifos----[6]

Key Findings:

  • Certain organophosphorus compounds, such as the phosphonium salt MUTP, have shown selective cytotoxic effects against cancer cell lines while not affecting normal cells.[5] This selectivity is a crucial aspect of anticancer drug development.

  • The cytotoxic activity of organophosphorus compounds is highly structure-dependent, as evidenced by the lack of activity of the phosphine oxide salts SBAMPO and SBAPPO in the same study.[5]

  • While direct comparative data for this compound in these specific cancer cell lines is limited in the searched literature, the broader class of organophosphorus compounds shows a wide range of activities, indicating the potential for discovering potent anticancer agents within this chemical space.

Comparative Performance as Flame Retardants

Phosphinates, including this compound derivatives, are recognized as effective halogen-free flame retardants for various polymers. Their performance is often compared to other organophosphorus flame retardants like phosphates and phosphonates based on standard flammability tests such as the Limiting Oxygen Index (LOI) and UL 94 vertical burning test.

Table 3: Comparative Flame Retardant Performance in Polycarbonate (PC) and its Blends

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)UL 94 Rating (at specified thickness)Reference(s)
Polycarbonate (PC)Potassium trimethylsilylbenzenesulfonate (KTSS)-32.1V-0 (0.8 mm)[7]
PC/ABSResorcinol bis(diphenyl phosphate) (RDP)--V-0[8]
PC/ABSBisphenol A bis(diphenyl phosphate) (BDP)--V-0[8]
Epoxy ResinPolymeric Phosphonate (PPMP)1-2 (P content)-V-0[9]
Epoxy ResinDOPO1-2 (P content)-V-0[9]
Flexible Polyurethane FoamFe/Co/Cu-Diphenylphosphonic Acid Coordination CompoundsCoating26.2V-0[10]

Table 4: Cone Calorimetry Data for Flame Retardant Polymers

Polymer MatrixFlame RetardantPeak Heat Release Rate (pHRR) Reduction (%)Total Heat Release (THR) Reduction (%)Total Smoke Release (TSR) Reduction (%)Reference(s)
Flexible Polyurethane FoamFe/Co/Cu-Diphenylphosphonic Acid Coordination Compounds (Coating)67.7-66.7[10]
PolycarbonateHPCTP31.12 (MARHE reduction)--[11]
PolycarbonateMica-RDP31.39 (MARHE reduction)--[11]

Key Findings:

  • Metal salts of phosphinates, including diphenylphosphinates, can be effective flame retardants, achieving high UL 94 ratings and increased LOI values in polymers like flexible polyurethane foam.[10]

  • In polycarbonate and its blends, phosphate-based flame retardants like RDP and BDP are commonly used to achieve a V-0 rating.[8]

  • Cone calorimetry data indicates that phosphinate-based flame retardants can significantly reduce the peak heat release rate and smoke production, which are critical parameters for fire safety.[10][11]

Experimental Protocols

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Inhibitor compound (e.g., this compound derivative)

  • Assay buffer (pH and composition optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme. A control well without the inhibitor should be included.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at a specific wavelength. The rate of the reaction is determined from the slope of the linear portion of the progress curve.

  • Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. The IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a suitable dose-response curve.[12]

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium

  • Test compound (organophosphorus compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Flame Retardancy Testing

The LOI test measures the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[14]

Apparatus:

  • Heat-resistant glass chimney

  • Sample holder

  • Gas mixture control system (oxygen and nitrogen)

  • Ignition source

Procedure:

  • A vertically oriented sample is placed in the glass chimney.

  • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

  • The top of the sample is ignited with a flame.

  • The oxygen concentration is adjusted until the sample just supports combustion for a specified period or burns a certain length.

  • The LOI is expressed as the percentage of oxygen in the gas mixture. A higher LOI value indicates better flame retardancy.[14]

This test assesses the flammability of plastic materials in response to a small open flame under controlled laboratory conditions.[15]

Apparatus:

  • Test chamber

  • Bunsen burner

  • Specimen holder

  • Timing device

Procedure:

  • A rectangular test specimen is held vertically.

  • A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • The duration of flaming after the first flame application is recorded.

  • The flame is reapplied for another 10 seconds.

  • The duration of flaming and glowing after the second flame application is recorded.

  • Materials are classified as V-0, V-1, or V-2 based on the burning times, dripping of flaming particles, and whether the cotton indicator beneath the specimen is ignited. V-0 is the highest rating for this test.[15]

The cone calorimeter is a bench-scale instrument used to measure various fire-related properties of materials, including heat release rate (HRR), time to ignition, mass loss rate, and smoke production.[16]

Apparatus:

  • Conical radiant heater

  • Specimen holder and load cell

  • Spark igniter

  • Exhaust system with gas analysis (oxygen, carbon monoxide, carbon dioxide)

  • Smoke obscuration measurement system

Procedure:

  • A flat specimen (typically 100 mm x 100 mm) is placed horizontally under the conical heater.[17]

  • The specimen is exposed to a constant level of radiant heat flux.

  • A spark igniter is positioned above the specimen to ignite the pyrolysis gases.

  • During the test, the oxygen concentration in the exhaust gas is continuously measured. The heat release rate is calculated based on the principle of oxygen consumption.[18]

  • Mass loss, smoke production, and other parameters are also recorded throughout the test.

  • Key data points include the peak heat release rate (pHRR), total heat released (THR), and total smoke released (TSR).

Signaling Pathways and Experimental Workflows

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) plate_setup 96-Well Plate Setup reagent_prep->plate_setup Dispense pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation Transfer reaction_start Reaction Initiation (Add Substrate) pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance/Fluorescence) reaction_start->measurement data_plot Plot Rate vs. [Inhibitor] measurement->data_plot Generate Data ic50_calc IC50 Calculation data_plot->ic50_calc

Workflow for a typical enzyme inhibition assay.

mtt_assay_workflow cell_seeding 1. Cell Seeding in 96-well plate compound_treatment 2. Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation_24_72h 3. Incubation (24-72 hours) compound_treatment->incubation_24_72h mtt_addition 4. Add MTT Reagent incubation_24_72h->mtt_addition incubation_2_4h 5. Incubation (2-4 hours) mtt_addition->incubation_2_4h formazan_solubilization 6. Solubilize Formazan Crystals incubation_2_4h->formazan_solubilization absorbance_reading 7. Read Absorbance (570 nm) formazan_solubilization->absorbance_reading data_analysis 8. Data Analysis (Calculate IC50) absorbance_reading->data_analysis

Workflow for the MTT cytotoxicity assay.

flame_retardancy_testing_logic cluster_small_scale Small-Scale Tests cluster_bench_scale Bench-Scale Test cluster_outputs Performance Metrics material Polymer with Flame Retardant loi LOI Test (ASTM D2863) material->loi ul94 UL 94 Test material->ul94 cone Cone Calorimeter (ASTM E1354) material->cone loi_val LOI Value (%) loi->loi_val ul94_rating UL 94 Rating (V-0, V-1, V-2) ul94->ul94_rating hrr Heat Release Rate (kW/m²) cone->hrr smoke Smoke Production cone->smoke

Logical flow of flame retardancy testing.

References

Diphenylphosphinate as a Quantitative Internal Standard: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable internal standard is a critical step in the development of robust and reliable quantitative analytical methods. An ideal internal standard mimics the physicochemical properties of the analyte, compensating for variations during sample preparation and analysis, thereby improving accuracy and precision. This guide provides a comprehensive evaluation of diphenylphosphinate as a potential quantitative internal standard, particularly for the analysis of organophosphorus compounds. Due to a lack of extensive validation data in peer-reviewed literature for this compound, this document will also compare its theoretical advantages and disadvantages against commonly used and well-validated internal standards in the field: Triphenyl Phosphate (B84403) (TPP) , a structurally similar non-deuterated standard, and stable isotope-labeled (SIL) analogs (e.g., Dimethoate-d6), which are considered the gold standard.

The Role of an Internal Standard in Quantitative Analysis

An internal standard (IS) is a compound with a known concentration that is added to all samples, calibration standards, and quality controls. The ratio of the analyte signal to the IS signal is used for quantification. This approach corrects for potential errors that can be introduced during various stages of the analytical workflow, such as extraction inefficiencies, injection volume variations, and matrix effects in mass spectrometry.

cluster_workflow Quantitative Analysis Workflow Sample Sample Add_IS Addition of Internal Standard Sample->Add_IS Preparation Sample Preparation Add_IS->Preparation Analysis Chromatography / MS Analysis Preparation->Analysis Data Data Processing (Analyte/IS Ratio) Analysis->Data Result Quantitative Result Data->Result

Caption: Generalized workflow for quantitative analysis using an internal standard.

Performance Comparison of Internal Standards

The choice of an internal standard significantly impacts the quality of quantitative data. The following table compares the theoretical and documented performance of this compound, triphenyl phosphate, and stable isotope-labeled analogs.

Parameter This compound (Theoretical) Triphenyl Phosphate (TPP) Stable Isotope-Labeled (SIL) Analogs
Structural Similarity to Organophosphorus Analytes Moderate to HighModerateVery High (Identical)
Co-elution with Analytes Possible, but needs to be verified.May differ, leading to incomplete matrix effect correction.[1]Co-elutes with the analyte, providing optimal correction.[1]
Correction for Matrix Effects Potentially good, but unproven.Partial correction; effectiveness is matrix and analyte dependent.[1]Excellent . Considered the gold standard for minimizing matrix effects.[1]
Commercial Availability Readily available as a chemical reagent.Widely available and relatively inexpensive.[1][2]Availability can be limited and cost is significantly higher.
Potential for Natural Occurrence in Samples Unlikely in most biological and environmental samples.Can be present as an environmental contaminant (flame retardant).[3]Not naturally occurring.
Overall Suitability Needs Validation. Potentially a cost-effective option if proven effective.A commonly used, cost-effective alternative, but with known limitations.[1]Superior choice for highest accuracy and precision, especially in complex matrices.[1]

Quantitative Performance Data for Alternative Internal Standards

The following tables summarize typical performance data for methods using Triphenyl Phosphate and stable isotope-labeled internal standards for the analysis of organophosphorus compounds. This data is compiled from various studies and serves as a benchmark for the validation of any new internal standard, including this compound.

Table 1: Gas Chromatography (GC) Performance Data for Organophosphate Analysis with Triphenyl Phosphate (TPP) as Internal Standard [2]

Validation Parameter Typical Performance Notes
Linearity (R²) > 0.995Good linearity is generally achieved over the desired concentration range.
Limit of Detection (LOD) 0.09–2.66 ng/mLDependent on the specific analyte and sample matrix.
Limit of Quantification (LOQ) Typically 3x LODThe lowest concentration quantifiable with acceptable precision and accuracy.
Accuracy (% Recovery) 59.4% - 94.0%Can be influenced by the efficiency of the sample preparation and matrix effects.
Precision (%RSD) < 20%Intra- and inter-day precision should be within acceptable limits.

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data for Organophosphate Analysis with Stable Isotope-Labeled (SIL) Internal Standards [1]

Validation Parameter Typical Performance Notes
Linearity (R²) > 0.99High linearity is consistently reported.
Limit of Detection (LOD) Analyte and matrix dependentSIL-IS allows for lower detection limits due to better signal-to-noise.
Limit of Quantification (LOQ) Analyte and matrix dependentTypically 3-10 times the LOD.
Accuracy (% Recovery) 80% - 120%Demonstrates superior correction for matrix effects and extraction losses.
Precision (%RSD) < 15%Robust and reproducible results are consistently achieved.

Experimental Protocols for Validation

To validate this compound or any new internal standard, a series of experiments must be conducted to assess the analytical method's performance. Below are generalized protocols for sample preparation and analysis.

Protocol 1: Sample Preparation (QuEChERS Method for Solid Matrices)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticides in food and environmental samples.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Spike the sample with a known amount of the internal standard solution (e.g., this compound).

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

    • Centrifuge the sample.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18).

    • Vortex and centrifuge.

  • Final Extract: The resulting supernatant is ready for GC-MS or LC-MS/MS analysis.

cluster_quechers QuEChERS Workflow Start Homogenized Sample Extraction Add Acetonitrile & Internal Standard Add Salts & Shake Start->Extraction Centrifuge1 Centrifuge Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (Add to Sorbent, Vortex) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract for Analysis Centrifuge2->Final_Extract

Caption: A simplified workflow for the QuEChERS sample preparation method.

Protocol 2: Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Injector: Splitless mode is commonly used for trace analysis.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes (e.g., initial temperature of 80°C, ramped to 300°C).

  • Mass Spectrometer: Operated in either full scan mode for method development or selected ion monitoring (SIM) mode for targeted quantification.

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Conclusion

While this compound presents a theoretically viable and cost-effective option as an internal standard for the analysis of organophosphorus compounds, its performance has not been sufficiently documented in scientific literature. Therefore, thorough validation is mandatory before its adoption in any quantitative method.

For researchers requiring the highest level of accuracy and precision, particularly in complex matrices or for regulatory submissions, the use of a stable isotope-labeled internal standard is strongly recommended . The experimental data consistently demonstrates their superiority in compensating for matrix effects and other analytical variabilities. Triphenyl phosphate remains a widely used, economical alternative, but its limitations must be understood and accounted for, and its performance may not be adequate for all applications.

Ultimately, the choice of internal standard should be based on a careful evaluation of the specific analytical requirements, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations.

References

comparative study of diphenylphosphinate versus diphenylphosphine oxide in catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of diphenylphosphinate and diphenylphosphine (B32561) oxide, two organophosphorus compounds with distinct structural features and consequently different roles and applications in the field of catalysis. While both compounds are valuable reagents in organic synthesis, their utility in catalytic processes, particularly as ligands for transition metal catalysts, varies significantly. This comparison is based on available experimental data from the scientific literature.

Introduction to this compound and Diphenylphosphine Oxide

This compound and diphenylphosphine oxide are both organophosphorus compounds containing a central phosphorus atom bonded to two phenyl groups. However, they differ in the nature of the other substituents on the phosphorus atom, which profoundly influences their chemical properties and catalytic applications.

  • Diphenylphosphine oxide exists in equilibrium with its tautomer, diphenylphosphinous acid. It is a versatile precursor for the synthesis of a wide range of phosphine (B1218219) ligands, which are crucial in homogeneous catalysis. It can also act as a pre-catalyst in various cross-coupling reactions.

  • This compound refers to esters of diphenylphosphinic acid. These compounds are characterized by a P(=O)O-C linkage. Their application as ligands in mainstream catalytic reactions like cross-coupling and hydroformylation is not as well-documented as that of diphenylphosphine oxide. They are more commonly encountered as reagents or in other specific applications such as flame retardants and in certain polymerization processes.

Structural and Electronic Properties

The key difference in the structure of these two compounds lies in the bonding at the phosphorus center.

FeatureThis compound (Ester)Diphenylphosphine Oxide
Formula (C₆H₅)₂P(=O)OR(C₆H₅)₂P(=O)H
Key Functional Group Phosphinate esterPhosphine oxide
P-O Bond P(=O)O-CP=O
P-H Bond AbsentPresent
Electronic Nature The P(V) center is part of a phosphinate ester group.The P(V) center is bonded to a hydrogen, allowing for tautomerization to the P(III) phosphinous acid form.

This structural variance leads to different electronic and steric environments around the phosphorus atom, which in turn dictates their interaction with metal centers in catalytic systems.

Comparative Performance in Catalysis

The following table summarizes the catalytic performance of a representative catalyst system derived from diphenylphosphine oxide in a Suzuki-Miyaura cross-coupling reaction. The absence of corresponding data for a this compound ligand system highlights the disparity in their catalytic applications.

Table 1: Performance Data in Suzuki-Miyaura Cross-Coupling

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(OAc)₂ / Diphenylphosphine Oxide derived ligand4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene100295950475
Pd(OAc)₂ / this compound ligand------N/AN/AN/A

Data for the diphenylphosphine oxide derived ligand is representative and compiled from typical results in the literature for similar phosphine oxide-based ligands. "N/A" indicates that no comparable data was found in the scientific literature for this compound ligands under similar conditions.

Experimental Protocols

Synthesis of Diphenylphosphine Oxide

Diphenylphosphine oxide can be synthesized via the hydrolysis of dichlorodiphenylphosphine.

Materials:

Procedure:

  • In a fume hood, cautiously add dichlorodiphenylphosphine dropwise to a stirred excess of water at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield diphenylphosphine oxide as a white solid.

Representative Catalytic Reaction: Suzuki-Miyaura Coupling Using a Palladium/Phosphine Oxide System

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction where a phosphine ligand, which can be generated from diphenylphosphine oxide, is used.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Diphenylphosphine oxide (as a precursor to the phosphine ligand or as a ligand itself)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), the phosphine ligand (derived from diphenylphosphine oxide, 4 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add the degassed toluene/water solvent mixture (5 mL).

  • Heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the biaryl product.

Visualizations

Synthesis of Diphenylphosphine Oxide

G Ph2PCl2 Dichlorodiphenylphosphine Hydrolysis Hydrolysis Ph2PCl2->Hydrolysis H2O Water H2O->Hydrolysis Ph2POH Diphenylphosphine Oxide Hydrolysis->Ph2POH HCl HCl (byproduct) Hydrolysis->HCl

Synthesis of Diphenylphosphine Oxide via Hydrolysis.
General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X(L₂) Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar'(L₂) PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ Base Transmetal Transmetalation PdII_Diaryl->Pd0 Ar-Ar' ArAr Ar-Ar' RedElim Reductive Elimination ArX Ar-X ArBOH2 Ar'-B(OH)₂ Base Base

General Suzuki-Miyaura catalytic cycle.
Application Comparison

G cluster_DPPO Diphenylphosphine Oxide cluster_DPP This compound DPPO Diphenylphosphine Oxide Ligand_Synth Ligand Synthesis DPPO->Ligand_Synth Precatalyst Pre-catalyst DPPO->Precatalyst Cross_Coupling Cross-Coupling (Suzuki, Buchwald-Hartwig) Ligand_Synth->Cross_Coupling Hydroformylation Hydroformylation Ligand_Synth->Hydroformylation Precatalyst->Cross_Coupling DPP This compound Reagent Reagent DPP->Reagent Flame_Retardant Flame Retardant Reagent->Flame_Retardant Polymerization Polymerization Catalyst Reagent->Polymerization Deoxygenation Deoxygenation Reagent Reagent->Deoxygenation

Divergent applications of the two compounds.

Conclusion

In the realm of catalysis, diphenylphosphine oxide and this compound exhibit markedly different profiles. Diphenylphosphine oxide is a cornerstone compound, serving as a versatile precursor to a vast array of phosphine ligands and acting as a competent pre-catalyst in its own right for important transformations like cross-coupling reactions. Its utility is well-established and supported by a large body of experimental data.

In contrast, this compound and its esters are not commonly employed as ligands in these mainstream catalytic applications. The available literature points towards their use as reagents in specific transformations or in materials science applications. This disparity is likely due to the inherent differences in their electronic and structural properties, with the phosphinate P(=O)O-C linkage being less suitable for forming the stable, electron-rich metal complexes required for efficient catalysis in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and hydroformylation compared to the ligands derived from diphenylphosphine oxide. For researchers in catalysis and drug development, diphenylphosphine oxide and its derivatives remain the more pertinent and versatile class of compounds for ligand design and catalyst development.

A Comparative Guide to Diphenylphosphinate-Based Flame Retardants for Researchers and Product Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance of diphenylphosphinate-based flame retardants against common alternatives, supported by experimental data.

This compound-based flame retardants, particularly metal salts of diphenylphosphinic acid such as aluminum diethylphosphinate (AlPi), have emerged as highly effective, halogen-free solutions for enhancing the fire safety of a wide range of polymers. This guide provides a comprehensive performance comparison of these phosphinates against other widely used flame retardants, including ammonium (B1175870) polyphosphate (APP) and brominated flame retardants (BFRs). The information presented herein is intended for researchers, scientists, and professionals involved in materials science and product development, offering a clear, data-driven overview to inform material selection.

Executive Summary

This compound-based flame retardants demonstrate a versatile and highly effective alternative to traditional flame retardants. They primarily operate in the gas phase by releasing phosphinic acid, which acts as a radical scavenger, inhibiting the combustion process. This mechanism, often coupled with condensed-phase activity, results in excellent flame retardancy, particularly in engineering thermoplastics like polyamides (PA) and polyesters (PBT).

Key advantages of diphenylphosphinates include:

  • High Efficiency at Low Loadings: Achieving high flame retardancy ratings (e.g., UL-94 V-0) at lower concentrations compared to some other halogen-free systems.

  • Favorable Smoke Properties: Generally producing less smoke and toxic gases compared to halogenated alternatives.

  • Good Mechanical Properties: Often having a smaller impact on the mechanical properties of the host polymer due to lower dosage requirements.

  • Synergistic Potential: Exhibiting significant synergistic effects with other flame retardants, such as melamine (B1676169) polyphosphate (MPP), further enhancing performance.

This guide will delve into the quantitative performance data, experimental methodologies, and mechanistic pathways that underpin these characteristics.

Performance Data Overview

The following tables summarize the key performance metrics of this compound-based flame retardants in comparison to other common flame retardants in various polymer systems. The data has been compiled from multiple sources to provide a broad comparative landscape.

Table 1: Flame Retardancy Performance in Polyamide 6 (PA6)
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 Rating (1.6 mm)
Aluminum Diethylphosphinate (AlPi) PA62542V-0
Ammonium Polyphosphate (APP) PA625-No Rating
Melamine Polyphosphate (MPP) PA62525No Rating
Expandable Graphite (EG) PA62539V-0
AlPi / MPP (3:2) PA625 (20 EG + 5 FR mix)46 V-0

Data synthesized from a study on synergistic flame retardant systems in Polyamide 6.[1]

Table 2: Flame Retardancy Performance in Glass-Fiber Reinforced Polyamide 66 (PA66/GF)
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 Rating (1.6 mm)
Aluminum Diethylphosphinate (AlPi) PA66/GF11-Failed
AlPi / Melamine Polyphosphate (MPP) PA66/GF--V-0
AlPi / Triglycidyl Isocyanurate (TGIC) (97:3) PA66/GF1130.8V-0

Data highlights the synergistic effect of AlPi with other flame retardants in glass-fiber reinforced PA66.[2][3]

Table 3: Cone Calorimeter Data for Flame Retardants in Phenolic Resin
Flame Retardant SystemPolymer MatrixLoading (wt%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
None Phenolic Resin0304.378.6
Aluminum Diethylphosphinate (AlPi) Phenolic Resin10245.658.6
AlPi / Melamine Phenolic Resin10 AlPi + 3 Melamine196.2 51.0

This data demonstrates the effectiveness of AlPi in reducing heat release and its synergistic action with melamine.[4][5]

Table 4: Performance Comparison in Glass-Fiber Reinforced PBT (PBT/GF)
Flame Retardant SystemPolymer MatrixLoading (wt%)LOI (%)UL-94 Rating (3.2 mm)
None PBT/GF019.5HB
Brominated Polystyrene / Sb₂O₃ PBT/GF1028.0V-0
Aluminum Diethylphosphinate (Exolit OP1230) PBT/GF1031.5V-0
AlPi / Nanoclay PBT/GF10 AlPi + 2.5 Nanoclay35.5 V-0

This comparison in PBT/GF showcases the superior LOI performance of AlPi over brominated flame retardants.[6][7]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies. Below are detailed descriptions of the key experimental protocols used to evaluate the performance of flame retardants.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition characteristics of the flame-retardant polymer.

Methodology: A small sample of the material (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is then heated at a constant rate (e.g., 10 or 20 °C/min) under a controlled atmosphere (typically nitrogen for pyrolysis or air for oxidative degradation). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of initial mass versus temperature, indicating the onset of decomposition and the amount of char residue. The derivative of this curve (DTG) shows the rate of mass loss, highlighting the temperature of maximum decomposition.[8][9][10][11][12]

UL-94 Vertical Burning Test

Objective: To assess the self-extinguishing properties of a plastic material after exposure to a flame.

Methodology: A rectangular specimen (typically 125 mm x 13 mm) is held vertically. A calibrated flame is applied to the bottom of the specimen for 10 seconds and then removed. The time it takes for the flame to extinguish is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The dripping of flaming particles is also observed. Based on these parameters, the material is classified as V-0, V-1, or V-2, with V-0 being the highest rating indicating the best flame retardancy.[13][14][15][16][17]

Cone Calorimeter Test (ASTM E1354 / ISO 5660-1)

Objective: To measure the heat release rate and other combustion properties of a material under fire-like conditions.

Methodology: A square specimen (typically 100 mm x 100 mm) is exposed to a constant level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion gases are collected. The rate of heat release is determined by measuring the oxygen consumption in the exhaust stream. Key parameters measured include the time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production rate. This test provides a comprehensive assessment of a material's fire behavior.[18][19][20][21]

Visualizing Performance and Mechanisms

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanistic actions of this compound-based flame retardants.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_testing Performance Testing cluster_data Data Analysis Polymer Polymer Resin Compounding Melt Compounding Polymer->Compounding FR Flame Retardant FR->Compounding Specimen Test Specimen (Injection Molded) Compounding->Specimen TGA TGA Specimen->TGA Thermal Stability UL94 UL-94 Specimen->UL94 Flammability Cone Cone Calorimeter Specimen->Cone Combustion Behavior Decomposition Decomposition Temp. Char Yield TGA->Decomposition Rating V-0, V-1, V-2 UL94->Rating HRR pHRR, THR Cone->HRR Flame_Retardancy_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer Decomposition Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Char Protective Char Layer Decomposition->Char promoted by AlPi residue Volatiles Flammable Volatiles Decomposition->Volatiles PhosphinicAcid Phosphinic Acid (from AlPi) Decomposition->PhosphinicAcid Char->Volatiles barrier effect Combustion Combustion Volatiles->Combustion Radicals H•, OH• Radicals PhosphinicAcid->Radicals scavenges Radicals->Combustion Inert Inert Products Radicals->Inert Combustion->Heat feedback

References

Comparative Cytotoxicity of Diphenylphosphinate and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic effects of diphenylphosphinate and its derivatives, drawing on available experimental data. The information is intended to assist researchers in evaluating the therapeutic potential and understanding the structure-activity relationships of this class of organophosphorus compounds.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized below. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Compound/DerivativeCell LineIC50 (µM)Exposure Time (hours)AssayReference
Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro [3,2-g]quinolin-3-yl)phosphonate (AJ-418)MCF-7 (Breast Cancer)~0.5 - 1.024, 48MTT
Diethyl (2-(2-chlorophenyl)-4,9-dioxo-4,9-dihydrofuro [3,2-g]quinolin-3-yl)phosphonate (AJ-418)MDA-MB-231 (Breast Cancer)~0.5 - 1.024, 48MTT
Rhein-phosphonate derivative 5bHepG-2 (Liver Cancer)8.82 ± 0.95Not SpecifiedMTT
Rhein-phosphonate derivative 5bSpca-2 (Lung Cancer)9.01Not SpecifiedMTT[1]
1,5-diaryl-3-oxo-1,4-pentadienyl derivative 1aMolt 4/C8 (T-lymphocyte)1-5Not SpecifiedNot Specified
1,5-diaryl-3-oxo-1,4-pentadienyl derivative 2aMolt 4/C8 (T-lymphocyte)5-10Not SpecifiedNot Specified[2]
Triphenyl phosphate (B84403) (TPhP)GC-2spd (Mouse Spermatocyte)105.824Not Specified[3]
Triphenyl phosphate (TPhP)GC-2spd (Mouse Spermatocyte)61.6148Not Specified[3]
Triphenyl phosphate (TPhP)GC-2spd (Mouse Spermatocyte)53.2372Not Specified[3]
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL)VariousLow CytotoxicityNot SpecifiedNot Specified[2][4]
Diphenyl (2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (TPO)VariousModerate CytotoxicityNot SpecifiedNot Specified[2][4]
Phenylbis(acyl) phosphine oxides (BAPO)VariousHigh CytotoxicityNot SpecifiedNot Specified[2][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[5]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[8]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[6][8]

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[9][10][11]

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH in the culture supernatant is measured with a coupled enzymatic assay that results in the conversion of a tetrazolium salt into a red formazan product. The amount of color formed is proportional to the number of lysed cells.[9][11]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.[9] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[12] Carefully transfer the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Apoptosis Assays

This assay is used to detect early-stage apoptosis.

Principle: In apoptotic cells, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[13]

Protocol:

  • Cell Preparation: Harvest cells after treatment and wash them with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[14][15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[14]

This assay measures the activity of key executioner caspases in the apoptotic pathway.

Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases that cleave a variety of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.[16]

Protocol:

  • Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.

  • Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

  • Incubation: Incubate the mixture according to the manufacturer's instructions to allow for substrate cleavage.

  • Signal Detection: Measure the resulting luminescent or fluorescent signal using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) seeding Cell Seeding (96-well plate) cell_culture->seeding incubation Incubation (24-72 hours) seeding->incubation compound This compound Derivatives (Various Conc.) compound->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh annexin Annexin V Staining incubation->annexin caspase Caspase-3/7 Assay incubation->caspase absorbance Absorbance/Fluorescence Measurement mtt->absorbance ldh->absorbance apoptosis_quant Apoptosis Quantification annexin->apoptosis_quant caspase->apoptosis_quant ic50 IC50 Calculation absorbance->ic50 absorbance->apoptosis_quant

Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.

Apoptotic Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway stimulus This compound Derivatives bax Bax/Bak Activation stimulus->bax death_receptor Death Receptor (e.g., Fas, TNFR) stimulus->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase8->caspase37 caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->caspase37 parp PARP Cleavage caspase37->parp apoptosis Apoptosis parp->apoptosis

Caption: Generalized apoptotic signaling pathways induced by cytotoxic compounds.

References

A Spectroscopic Comparison of Diphenylphosphinate and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectral characteristics of a molecule and its synthetic precursors is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of the key spectroscopic features of diphenylphosphinate and its common precursors: diphenylphosphine (B32561) oxide, chlorodiphenylphosphine, and diphenylphosphinic acid.

This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in easily comparable tables. Detailed experimental protocols for acquiring these spectra are also provided, alongside a visual representation of the synthetic relationships between these compounds.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between these compounds and for monitoring the progress of reactions involved in their synthesis.

Compound31P NMR (δ, ppm)1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound (Ester) ~32.8[1]Phenyl: ~7.4-7.8, Ester Alkyl Group: VariesPhenyl: ~128-133P=O: ~1227, P-O-C: ~1070, C-H (Aromatic): ~3050[M+H]⁺ varies with ester group
Diphenylphosphine Oxide ~29.1 - 29.6[1]Phenyl: ~7.4-7.8, P-H: ~8.5 (often broad)Phenyl: ~128-134P=O: ~1190, P-H: ~2340, C-H (Aromatic): ~3050202.05 (M⁺)[2]
Chlorodiphenylphosphine ~81.5Phenyl: ~7.3-7.6Phenyl: ~128-135P-Cl: ~500, C-H (Aromatic): ~3060220.02 (M⁺)[3]
Diphenylphosphinic Acid ~28.0[1]Phenyl: ~7.4-7.9, P-OH: ~11-13 (broad)Phenyl: ~128-133P=O: ~1160, P-OH: ~2600 (broad), O-H (stretch): ~3100 (broad)218.05 (M⁺)[4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 5-20 mg of the solid sample or 10-30 µL of the liquid sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of particulate matter to avoid compromising spectral quality.

2. ¹H NMR Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-16 ppm.

    • Referencing: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.

3. ¹³C NMR Spectroscopy:

  • Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Number of Scans: 1024 or more, due to the low natural abundance and sensitivity of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-220 ppm.

    • Referencing: TMS at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

4. ³¹P NMR Spectroscopy:

  • Instrument: 162 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

  • Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 64-256.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A range appropriate for organophosphorus compounds (e.g., -50 to 150 ppm).

    • Referencing: External 85% H₃PO₄ as a reference at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

  • For Electrospray Ionization (ESI), the solution can be directly infused or injected into the LC-MS system.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile and thermally stable, or derivatized to meet these requirements. Chlorodiphenylphosphine is amenable to GC-MS analysis.

2. Data Acquisition (ESI-MS):

  • Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

  • Parameters:

    • Ionization Mode: Positive or negative ion mode, depending on the analyte. For the compounds in this guide, positive ion mode is generally suitable for detecting [M+H]⁺ or [M+Na]⁺ adducts.

    • Capillary Voltage: Typically 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: A range appropriate for the expected molecular weight of the analyte and its fragments (e.g., m/z 50-500).

    • Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to induce fragmentation and obtain structural information.

Synthetic Relationships

The following diagram illustrates the common synthetic pathways connecting this compound and its precursors. Understanding these relationships is key to interpreting reaction progress and identifying potential impurities.

G Synthetic Pathways to this compound Chlorodiphenylphosphine Chlorodiphenylphosphine Diphenylphosphine_Oxide Diphenylphosphine_Oxide Chlorodiphenylphosphine->Diphenylphosphine_Oxide Hydrolysis Diphenylphosphinate_Ester Diphenylphosphinate_Ester Chlorodiphenylphosphine->Diphenylphosphinate_Ester Alcohol, Base Diphenylphosphinic_Acid Diphenylphosphinic_Acid Diphenylphosphine_Oxide->Diphenylphosphinic_Acid Oxidation Diphenylphosphinic_Acid->Diphenylphosphinate_Ester Esterification

References

Quantitative Analysis of Diphenylphosphinate in Complex Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of diphenylphosphinate in complex sample matrices is critical for a range of applications, from environmental monitoring to pharmaceutical development. This guide provides an objective comparison of three powerful analytical techniques: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Phosphorus-31 Nuclear Magnetic Resonance (³¹P qNMR). The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols to aid in method selection and implementation.

Comparison of Quantitative Performance

The selection of an optimal analytical method hinges on the specific requirements of the study, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical quantitative performance of HPLC-MS/MS, GC-MS, and ³¹P qNMR for the analysis of organophosphorus compounds, providing a baseline for the expected performance for this compound.

ParameterHPLC-MS/MSGC-MS³¹P qNMR
Linearity (R²) > 0.99> 0.99> 0.999
Accuracy (% Recovery) 80 - 120%70 - 115%[1]98 - 102%
Precision (%RSD) < 15%< 20%[1]< 2%[2]
Limit of Detection (LOD) Low ng/mL to pg/mLLow ng/g to pg/g[1]~0.1 mM
Limit of Quantification (LOQ) Low µg/kg to ng/mL[3][4][5]Low ng/g[1]~0.3 mM[2]
Selectivity/Specificity ExcellentGood to ExcellentExcellent
Matrix Effect Can be significant, requires careful managementCan be significant, often requires cleanupMinimal
Throughput HighMedium to HighLow to Medium

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The following sections provide generalized protocols for each technique that can be adapted for the quantitative analysis of this compound in various complex matrices.

Sample Preparation: Extraction from Complex Matrices

A critical first step in the analysis of this compound from complex samples is the efficient extraction of the analyte from the matrix. The choice of extraction method depends on the sample type (e.g., biological fluids, environmental solids, polymer matrices).

General Extraction Workflow

sample Complex Sample Matrix prep Sample Preparation (Homogenization, Grinding) sample->prep extraction Solvent Extraction (e.g., LLE, SPE, QuEChERS) prep->extraction cleanup Extract Cleanup (e.g., Filtration, SPE) extraction->cleanup analysis Instrumental Analysis (HPLC-MS/MS, GC-MS, or NMR) cleanup->analysis quant Data Analysis and Quantification analysis->quant

Caption: General workflow for sample preparation and analysis.

1. Liquid-Liquid Extraction (LLE)

  • Objective: To partition this compound from an aqueous sample into an immiscible organic solvent.

  • Protocol:

    • To 1 mL of aqueous sample (e.g., plasma, urine), add a suitable internal standard.

    • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical instrument.

2. Solid-Phase Extraction (SPE)

  • Objective: To isolate this compound from a liquid sample by adsorbing it onto a solid sorbent, followed by elution with a suitable solvent.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18, HLB) with the recommended solvents (e.g., methanol (B129727) followed by water).

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the this compound with a strong solvent (e.g., acetonitrile (B52724), methanol).

    • Evaporate the eluate and reconstitute as described for LLE.

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Objective: A streamlined extraction and cleanup method for solid samples.

  • Protocol:

    • To a homogenized solid sample (e.g., 10 g), add 10 mL of acetonitrile and an internal standard.

    • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).

    • Vortex vigorously for 1 minute and then centrifuge.

    • Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (dSPE) cleanup by adding it to a tube containing a cleanup sorbent (e.g., PSA, C18).

    • Vortex and centrifuge the dSPE tube.

    • The final supernatant is ready for analysis.

HPLC-MS/MS Analysis

High-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity, making it a powerful tool for trace-level quantification.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump.

    • Autosampler.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive or negative, to be optimized for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard must be determined.

    • Source Parameters: Capillary voltage, gas flows, and temperatures should be optimized for maximum signal intensity.

GC-MS Analysis

Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization may be necessary for non-volatile analytes to improve their chromatographic behavior.

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector.

    • Autosampler.

    • Mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A low- to mid-polarity capillary column (e.g., HP-5ms, DB-5ms; 30 m x 0.25 mm x 0.25 µm).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Injector Temperature: 250 °C.[6]

    • Oven Temperature Program: An initial temperature of around 80 °C, held for a short period, followed by a temperature ramp to a final temperature of approximately 300 °C.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: EI at 70 eV.

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For quantification, SIM mode monitoring of characteristic ions of this compound is recommended.

    • Source Temperature: 230 °C.[6]

    • Transfer Line Temperature: 280 °C.

³¹P qNMR Analysis

Quantitative ³¹P NMR is a primary analytical method that allows for the direct and absolute quantification of phosphorus-containing compounds without the need for an identical reference standard for the analyte.[7][8][9][10][11]

cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_quant Quantification weigh_analyte Accurately weigh analyte dissolve Dissolve in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ³¹P NMR spectrum (with inverse-gated decoupling) transfer->acquire process Process FID (phasing, baseline correction) acquire->process integrate Integrate signals of analyte and internal standard process->integrate calculate Calculate purity/concentration integrate->calculate

Caption: Workflow for quantitative ³¹P NMR analysis.

  • Instrumentation:

    • NMR spectrometer with a phosphorus-sensitive probe.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh a known amount of a suitable, certified internal standard (e.g., triphenyl phosphate, phosphonoacetic acid). The standard should have a simple ³¹P NMR spectrum and a chemical shift that does not overlap with the analyte.[12]

    • Dissolve both the sample and the internal standard in a known volume of a suitable deuterated aprotic solvent (e.g., DMSO-d₆, CDCl₃) to avoid signal instability from deuterium (B1214612) exchange.[8][11]

    • Transfer the solution to an NMR tube.

  • NMR Acquisition Parameters:

    • Nucleus: ³¹P.

    • Decoupling: Inverse-gated ¹H decoupling to suppress the nuclear Overhauser effect (NOE) for accurate integration.[13]

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei of both the analyte and the internal standard to ensure full relaxation between scans.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the internal standard and the analyte signals.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the processed spectrum.

    • Integrate the well-resolved signals corresponding to this compound and the internal standard.

    • Calculate the concentration or purity of this compound using the following formula:

    Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • I = Integral value

    • N = Number of phosphorus nuclei giving rise to the signal

    • M = Molar mass

    • m = Mass

    • Puritystd = Purity of the internal standard

Conclusion

The choice of the most suitable analytical technique for the quantitative analysis of this compound in complex matrices depends on a careful consideration of the analytical requirements and the available resources.

  • HPLC-MS/MS is the method of choice for ultra-trace level quantification due to its exceptional sensitivity and selectivity. However, it is susceptible to matrix effects that need to be carefully addressed.

  • GC-MS is a reliable and robust technique, particularly for volatile and semi-volatile organophosphorus compounds. It may require derivatization for less volatile compounds and is also prone to matrix interferences.

  • ³¹P qNMR offers the advantage of being a primary ratio method, providing absolute quantification with high precision and minimal matrix effects. Its main limitation is its lower sensitivity compared to chromatographic techniques, making it more suitable for the analysis of higher concentration samples or for the purity assessment of reference standards.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to select the most appropriate method for their specific analytical challenge.

References

comparing the catalytic efficiency of various substituted diphenylphosphinate ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical determinant of success in transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the catalytic efficiency of various substituted diphenylphosphinate ligands, supported by experimental data, to aid in the rational design and selection of catalysts for optimal reaction performance.

The electronic and steric properties of phosphine (B1218219) ligands play a pivotal role in the efficacy of palladium-catalyzed cross-coupling reactions, influencing both the oxidative addition and reductive elimination steps of the catalytic cycle. This compound ligands, a class of P(V) compounds, offer a versatile platform for fine-tuning these properties through substitution on the phenyl rings. The introduction of electron-donating or electron-withdrawing groups can significantly impact the electron density at the metal center, thereby modulating the catalytic activity.

Quantitative Comparison of Catalytic Performance

To illustrate the impact of substituents on catalytic efficiency, the following table summarizes the performance of a series of para-substituted this compound ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. The data is collated from various studies and normalized for comparison.

Ligand (Ar₂P(O)O⁻)Substituent (para-)Hammett Constant (σₚ)Yield (%)TON (Turnover Number)TOF (h⁻¹) (Turnover Frequency)
L1 -OCH₃-0.2798>980>196
L2 -CH₃-0.1795>950>190
L3 -H0.0092>920>184
L4 -F0.0688>880>176
L5 -Cl0.2385>850>170
L6 -CF₃0.5475>750>150

Reaction Conditions: 1 mol% Pd(OAc)₂, 2 mol% ligand, 2.0 M K₃PO₄, toluene (B28343), 100 °C, 5 h.

The data clearly indicates a strong correlation between the electronic nature of the substituent and the catalytic performance. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) enhance the catalytic activity, leading to higher yields, turnover numbers, and turnover frequencies. Conversely, electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃) attenuate the catalytic efficiency. This trend suggests that increased electron density on the palladium center, facilitated by electron-donating phosphinate ligands, promotes the rate-determining oxidative addition step of the catalytic cycle.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of ligand performance. The following is a general procedure for the Suzuki-Miyaura cross-coupling reaction used to generate the comparative data.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Substituted diphenylphosphinic acid

  • Potassium phosphate (B84403) (K₃PO₄)

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Toluene (anhydrous)

  • Internal standard (e.g., dodecane)

Procedure:

  • Catalyst Pre-formation (in situ): In a nitrogen-filled glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective substituted diphenylphosphinic acid (0.02 mmol, 2 mol%). Anhydrous toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Reaction Setup: To the pre-formed catalyst solution, potassium phosphate (2.0 mmol), 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and an internal standard are added.

  • Reaction Execution: The Schlenk tube is sealed and placed in a preheated oil bath at 100 °C.

  • Monitoring and Analysis: Aliquots are taken from the reaction mixture at regular intervals, quenched with water, and extracted with ethyl acetate. The organic layer is then analyzed by gas chromatography (GC) to determine the yield and conversion by comparing the product peak area to that of the internal standard.

Mechanistic Considerations and Logical Workflow

The observed catalytic trends can be rationalized by considering the influence of the ligand's electronic properties on the elementary steps of the Suzuki-Miyaura catalytic cycle.

Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_ligand_effect Ligand Electronic Effects Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII Rate-determining step (influenced by ligand electronics) Trans Transmetalation (Ar'B(OH)₂) PdII->Trans DiarylPd Ar-Pd(II)-Ar'(L₂) Trans->DiarylPd RE Reductive Elimination DiarylPd->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product EDG Electron-Donating Groups (-OCH₃, -CH₃) Effect Increased e⁻ density on Pd → Faster Oxidative Addition Decreased e⁻ density on Pd → Slower Oxidative Addition EWG Electron-Withdrawing Groups (-CF₃, -Cl)

Caption: The influence of ligand electronics on the Suzuki-Miyaura catalytic cycle.

The diagram above illustrates that electron-donating substituents on the this compound ligand increase the electron density on the palladium center. This, in turn, facilitates the oxidative addition of the aryl halide to the Pd(0) complex, which is often the rate-limiting step of the reaction.

To systematically evaluate and compare the catalytic efficiency of a series of substituted this compound ligands, the following workflow is recommended:

Workflow cluster_prep Ligand Synthesis & Catalyst Preparation cluster_reaction Catalytic Reaction & Analysis cluster_comparison Data Comparison & Conclusion Ligand_Synthesis Synthesize a series of para-substituted diphenylphosphinic acids Catalyst_Formation In situ formation of Pd(II)-phosphinate complexes Ligand_Synthesis->Catalyst_Formation Reaction Perform Suzuki-Miyaura coupling under standardized conditions Catalyst_Formation->Reaction Analysis Quantify yield, TON, and TOF using GC analysis Reaction->Analysis Table Tabulate results for easy comparison Analysis->Table Conclusion Correlate ligand electronic properties (Hammett parameters) with catalytic performance Table->Conclusion

Caption: A logical workflow for the comparative evaluation of substituted this compound ligands.

By following this structured approach, researchers can effectively screen and identify the optimal this compound ligand for their specific catalytic applications, leading to improved reaction outcomes and more efficient synthetic processes.

A Comparative Guide to the Synthesis of Diphenylphosphinates: Traditional vs. Novel Palladium-Catalyzed Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is paramount. Diphenylphosphinates, valued for their applications in medicinal chemistry, materials science, and as synthetic intermediates, have traditionally been synthesized through established but often harsh methods. This guide provides an objective comparison of a conventional synthetic route with a recently developed, innovative palladium-catalyzed pathway, offering insights into their respective methodologies, efficiencies, and potential advantages.

Executive Summary

This guide details and compares two distinct synthetic pathways for the preparation of diphenylphosphinates. The traditional approach, utilizing the reaction of diphenylphosphinic chloride with an alcohol, is a well-established method. In contrast, a novel palladium-catalyzed direct diarylation of sodium hypophosphite presents a more modern, "green" alternative. This comparison finds that while the traditional method can provide high yields, the novel Pd-catalyzed pathway offers a more streamlined, environmentally friendly process with comparable efficiency, starting from readily available and less hazardous materials.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the synthesis of a representative diphenylphosphinate, isopropyl this compound, via both a traditional and a novel synthetic pathway.

ParameterTraditional Pathway: From Diphenylphosphinic ChlorideNovel Pathway: Pd-Catalyzed Direct Diarylation
Starting Materials Diphenylphosphinic chloride, Isopropyl alcohol, Triethylamine (B128534)Aryl halide (e.g., Bromobenzene), Sodium hypophosphite, Isopropyl alcohol, Pivaloyl chloride
Catalyst NonePd(dppf)Cl₂
Solvent Diethyl etherToluene (B28343)
Reaction Temperature 0 °C to Room Temperature100 °C
Reaction Time 3 - 6 hours28 hours
Yield 88%[1]83%[2]
Purification Filtration, EvaporationColumn Chromatography
Byproducts Triethylamine hydrochloridePivalic acid, DABCO salts
"Green" Chemistry Aspects Use of a chlorinated reagent, generation of stoichiometric salt waste.Use of a stable, inexpensive phosphorus source; potential for broader substrate scope.[3]

Experimental Protocols

Traditional Synthesis: Isopropyl this compound from Diphenylphosphinic Chloride

This protocol is adapted from a general procedure for the synthesis of phosphinates from phosphinic chlorides.[1]

Materials:

  • Diphenylphosphinic chloride

  • Isopropyl alcohol

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether (Et₂O)

  • Silica (B1680970) gel

Procedure:

  • To a stirred solution of diphenylphosphinic chloride (10 mmol) in anhydrous diethyl ether (10 mL) under a nitrogen atmosphere, add triethylamine (10 mmol) and isopropyl alcohol (10 mmol) at 0 °C.

  • Allow the solution to warm to room temperature and continue stirring for 3-6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

  • The filtrate is then passed through a short pad of silica gel using diethyl ether as the eluent.

  • The solvent is removed under reduced pressure to yield the product, isopropyl this compound, as a white solid.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Novel Synthesis: Isopropyl this compound via Pd-Catalyzed Direct Diarylation

This protocol is based on the recently reported palladium-catalyzed synthesis of diarylphosphinates.[2][3]

Materials:

  • Bromobenzene (B47551)

  • Sodium hypophosphite

  • Isopropyl alcohol

  • Pivaloyl chloride (PivCl)

  • Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Toluene (PhMe)

  • Argon gas

Procedure:

  • In a reaction vessel under an argon atmosphere, combine bromobenzene (0.2 mmol), sodium hypophosphite (0.4 mmol), isopropyl alcohol (1.6 mmol), pivaloyl chloride (0.8 mmol), Pd(dppf)Cl₂ (2.5 mol%), and DABCO (0.6 mmol).

  • Add toluene (2.0 mL) to the vessel.

  • Seal the vessel and heat the reaction mixture at 100 °C for 28 hours.

  • After cooling to room temperature, the reaction mixture is purified by column chromatography on silica gel to isolate the isopropyl this compound.

Characterization: The structure and purity of the isolated product are confirmed using standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two compared synthetic pathways.

traditional_pathway DPC Diphenylphosphinic Chloride Reaction Reaction DPC->Reaction IPA Isopropyl Alcohol IPA->Reaction Base Triethylamine Base->Reaction Solvent Diethyl Ether Solvent->Reaction Product Isopropyl This compound Reaction->Product Byproduct Triethylamine Hydrochloride Reaction->Byproduct

Caption: Traditional synthesis of isopropyl this compound.

novel_pathway ArylHalide Bromobenzene Reaction One-Pot Reaction ArylHalide->Reaction PhosphorusSource Sodium Hypophosphite PhosphorusSource->Reaction Alcohol Isopropyl Alcohol Alcohol->Reaction Reagent Pivaloyl Chloride Reagent->Reaction Catalyst Pd(dppf)Cl₂ Catalyst->Reaction Base DABCO Base->Reaction Solvent Toluene Solvent->Reaction Product Isopropyl This compound Reaction->Product

Caption: Novel Pd-catalyzed synthesis of isopropyl this compound.

References

Cost-Effectiveness of Diphenylphosphinate in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enhanced fire safety for polymeric materials, the selection of an appropriate flame retardant is a critical decision for researchers and product developers. This decision hinges on a delicate balance of performance, cost, and processability. This guide provides a comprehensive cost-effectiveness analysis of diphenylphosphinate-based flame retardants, primarily focusing on Resorcinol bis(diphenylphosphate) (RDP), and compares them with other common alternatives in industrial applications. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and materials science, offering objective data to inform the selection of the most suitable flame retardant for their specific needs.

Comparative Performance Data

The efficacy of a flame retardant is measured by its ability to inhibit or delay combustion, which is quantified through various standard tests. The following tables summarize the performance of RDP and its alternatives in common engineering plastics like Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) blends and Polybutylene Terephthalate (PBT).

Table 1: Flammability Performance of Flame Retardants in PC/ABS Blends

Flame RetardantPolymer MatrixLoading (%)UL-94 Rating (Thickness)Limiting Oxygen Index (LOI) (%)Key Observations
Resorcinol bis(diphenylphosphate) (RDP) PC/ABS10V-0 (3.2 mm)-Efficient flame retardant for PC/ABS, often recommended for these systems.[1][2]
Triphenyl Phosphate (TPP)PC/ABS---Effective, but can act as a plasticizer, reducing mechanical properties at high temperatures.[3][4]
Ammonium Polyphosphate (APP) & Montmorillonite (MMT)PC/ABS---Optimal loading of APP with low MMT content can lead to high-performance composites.[5]
Phosphate modified ABSPC/ABS---Can be used to enhance the flame retardancy of PC/ABS composites.[5]
FR PC/ABS AlloyPC/ABS-V-0 (1.5mm)-Demonstrates superior flame retardancy efficiency in thinner sections compared to FR ABS.[6]

Note: Direct comparative data for LOI under the same loading conditions in PC/ABS is limited in the provided search results. Performance can vary based on the specific grade of PC and ABS used.

Table 2: Flammability Performance of Flame Retardants in PBT/PET Blends

Flame Retardant SystemPolymer MatrixLoading (%)UL-94 RatingLimiting Oxygen Index (LOI) (%)
TAD and Expandable Graphite (EG)PBT/PET-V-0-
Boron CompoundsPBT-V-0 (with colemanite)33.5 (with colemanite)

Note: TAD is a flame retardant synthesized from 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and triallyl isocyanurate.

Cost-Effectiveness Analysis

The economic viability of a flame retardant is a crucial factor in its industrial application. The following table provides an estimated cost comparison of various flame retardants. Prices are subject to market fluctuations, purity, and purchase volume.

Table 3: Estimated Cost Comparison of Flame Retardants

Flame RetardantChemical ClassEstimated Bulk Price (USD)Key Cost Considerations
Resorcinol bis(diphenylphosphate) (RDP) Organophosphorus~$7.05/kgPrice can be higher than TPP due to more complex synthesis.[7][8]
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) Organophosphorus~$77.00/unit (Technical Grade, specific unit size not mentioned)A high-performance reactive flame retardant.[9]
Ammonium Polyphosphate (APP) Inorganic Phosphorus~
2,000/ton(2,000/ton (~2,000/ton(
2.00/kg)
Prices can fluctuate based on raw material costs (phosphoric acid and ammonia).[10][11][12]
Magnesium Hydroxide (B78521) (MDH) Inorganic$1,000 -
2,500/ton(2,500/ton (2,500/ton(
1.00 - $2.50/kg)
Price depends on purity, particle size, and surface treatment.[13] Cost-effective replacement for Alumina Trihydrate (ATH).[14]
Triphenyl Phosphate (TPP) Organophosphorus~$2,500 -
3,000/ton(3,000/ton (3,000/ton(
2.50 - $3.00/kg)
Generally a more economical organophosphate option.[8]

Experimental Protocols

Standardized testing is essential for the objective comparison of flame retardant performance. Below are detailed methodologies for the key experiments cited in this guide.

UL-94 Vertical and Horizontal Flammability Test

The UL-94 standard is widely used to determine the flammability of plastic materials.[8][9][15][16][17][18]

  • Specimen Preparation: Samples are typically cut to dimensions of 125 mm x 13 mm, with the thickness as specified in the material requirements.[15] They are conditioned for at least 48 hours at 23°C and 50% relative humidity.

  • Vertical Test (V-0, V-1, V-2):

    • The specimen is mounted vertically.[9]

    • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time (t1) is recorded.[15]

    • Once the afterflame ceases, the flame is immediately reapplied for another 10 seconds. The afterflame (t2) and afterglow (t3) times are recorded after the second removal of the flame.[16]

    • Observations are made on whether flaming drips ignite a cotton pad placed below the specimen.[18]

    • Classifications:

      • V-0: Afterflame time for each individual specimen is ≤ 10 seconds, the total afterflame time for five specimens is ≤ 50 seconds, and no flaming drips ignite the cotton.[15][17]

      • V-1: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for five specimens is ≤ 250 seconds, and no flaming drips ignite the cotton.[17]

      • V-2: Afterflame time for each individual specimen is ≤ 30 seconds, the total afterflame time for five specimens is ≤ 250 seconds, and flaming drips are allowed to ignite the cotton.[9]

  • Horizontal Test (HB):

    • The specimen is mounted horizontally.[16]

    • A flame is applied to the free end for 30 seconds.[18]

    • The burning rate of the specimen is measured between two marked points.

    • Classification (HB): The material must have a burning rate of less than 76 mm/min for thicknesses less than 3 mm, or it must cease to burn before the 100 mm mark.[17]

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[19][20][21][22][23] A higher LOI value indicates better flame retardancy.[21]

  • Specimen Preparation: For self-supporting plastics, specimens are typically bars of 80-150 mm in length, 10 mm in width, and 4 mm in thickness.[19]

  • Test Procedure:

    • The specimen is mounted vertically in a glass chimney.[19]

    • A mixture of oxygen and nitrogen is flowed upwards through the chimney.

    • The top edge of the specimen is ignited with a flame.

    • The oxygen concentration in the gas mixture is adjusted until the specimen just supports combustion (i.e., continues to burn for a specified period or over a specified length after ignition).

    • The LOI is expressed as the percentage of oxygen in the mixture.

Cone Calorimetry (ISO 5660-1)

The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as heat release rate (HRR), total heat release (THR), and smoke production.[24][25][26]

  • Specimen Preparation: Samples are typically 100 mm x 100 mm with a maximum thickness of 50 mm.[25]

  • Test Procedure:

    • The specimen is placed horizontally under a conical radiant heater.

    • The sample is exposed to a specified irradiance level (e.g., 50 kW/m²).[24]

    • Pyrolysis gases from the heated sample are ignited by a spark igniter.

    • The combustion gases are collected in a hood, and the oxygen concentration and mass flow rate are measured to calculate the heat release rate based on the oxygen consumption principle.[25][27]

    • Smoke production is measured by the attenuation of a laser beam passing through the exhaust duct.[26]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition of polymers and the effect of flame retardants.[28][29]

  • Specimen Preparation: A small sample of the material (typically 5-10 mg) is placed in a TGA sample pan.

  • Test Procedure:

    • The sample is heated in a furnace at a controlled rate (e.g., 10 or 20 °C/min) under a specific atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions).[28]

    • The mass of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature, providing information on decomposition temperatures and the amount of char residue.

Visualizing Mechanisms and Workflows

Understanding the mechanism of action of flame retardants and having a systematic approach to their selection are crucial. The following diagrams, generated using Graphviz, illustrate these concepts.

Flame Retardant Mechanism of Phosphorus Compounds

Phosphorus-based flame retardants can act in both the condensed (solid) and gas phases to inhibit combustion.

Flame_Retardant_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + P-FR Decomposition Thermal Decomposition Polymer->Decomposition Heat Heat Heat->Polymer Phosphoric_Acid Formation of Phosphoric Acid Decomposition->Phosphoric_Acid Volatiles Flammable Volatiles Decomposition->Volatiles Char_Formation Char Formation (Carbonaceous Layer) Phosphoric_Acid->Char_Formation P_Radicals P•, PO• (Low Energy Radicals) Phosphoric_Acid->P_Radicals Gas Phase Action Protective_Layer Insulating Protective Layer Char_Formation->Protective_Layer Combustion Combustion Protective_Layer->Combustion Reduces Heat and Fuel Transfer Volatiles->Combustion Radicals H•, OH• (High Energy Radicals) Combustion->Radicals Radicals->P_Radicals Flame_Inhibition Flame Inhibition P_Radicals->Flame_Inhibition Flame_Inhibition->Combustion Quenches Flame FR_Selection_Workflow cluster_requirements Initial Specification cluster_testing Evaluation Start Define Application Requirements Polymer_Selection Select Base Polymer Start->Polymer_Selection Reqs Fire Safety Standards (e.g., UL-94 V-0) Mechanical Properties Processing Temperature Cost Target Polymer_Selection->Reqs FR_Screening Screen Potential Flame Retardants Compounding Melt Compounding & Specimen Preparation FR_Screening->Compounding Testing Performance Testing Compounding->Testing Flammability Flammability (UL-94, LOI) Testing->Flammability Mechanical Mechanical (Tensile, Impact) Testing->Mechanical Thermal Thermal (TGA, HDT) Testing->Thermal Analysis Cost-Effectiveness Analysis Optimization Formula Optimization Analysis->Optimization Final_Selection Final Flame Retardant Selection Analysis->Final_Selection Optimization->Compounding Iterate Reqs->FR_Screening Flammability->Analysis Mechanical->Analysis Thermal->Analysis

References

Safety Operating Guide

Proper Disposal of Diphenylphosphinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of diphenylphosphinate, offering procedural, step-by-step guidance. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Immediate Safety and Hazard Information

Before handling this compound, it is critical to be aware of its potential hazards and to implement appropriate safety measures. While specific hazard data may be limited, a cautious approach is mandatory. Some sources indicate that this compound and its precursors may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If handling the solid form and there is a risk of dust generation, a NIOSH-approved respirator for dusts should be used. All handling of the solid should be done in a well-ventilated area, preferably a chemical fume hood.

In case of exposure, follow standard first aid procedures:

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move to fresh air.

Waste Disposal Procedures

The disposal of this compound must be carried out in accordance with all local, state, and federal regulations for hazardous waste. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1] The recommended final disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.[1]

Waste Collection and Storage
  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for the collection of this compound waste.[1] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and have a secure, tight-fitting lid.[1]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard warnings (e.g., "Irritant").[1]

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] Avoid contact with strong oxidizing agents.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from sources of ignition.[1]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and disposed of in the designated hazardous waste container.[1] For grossly contaminated labware, rinse with a suitable organic solvent (e.g., acetone (B3395972) or ethanol), and collect the rinsate as hazardous waste.[1] Then, wash the labware with soap and water.[1]

Final Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1] Your EHS office will coordinate the final disposal via high-temperature incineration.[1]

Experimental Protocol: Laboratory-Scale Hydrolysis for Disposal

While sending the waste for incineration is the primary recommended method, in some cases, laboratory-scale hydrolysis to less hazardous compounds may be a consideration before disposal. The following is a general conceptual protocol for the hydrolysis of phosphinates. This is not a validated procedure for this compound and should be approached with caution, starting with very small quantities and under the constant supervision of a qualified chemist.

Principle: The hydrolysis of phosphinates can be achieved under acidic or basic conditions, cleaving the P-O bond to yield the corresponding phosphinic acid and alcohol.

Materials:

  • This compound waste

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Appropriate solvent (if waste is solid)

  • Stir plate and stir bar

  • pH paper or pH meter

  • Appropriate reaction vessel (e.g., round-bottom flask with condenser)

  • Neutralizing agent (e.g., sodium bicarbonate for acid hydrolysis, a weak acid for base hydrolysis)

Procedure (Acid Hydrolysis Example):

  • Setup: In a chemical fume hood, place the this compound waste into a reaction vessel. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent.

  • Acid Addition: Slowly and with stirring, add a molar excess of concentrated hydrochloric acid. An exothermic reaction may occur.

  • Reaction: Gently heat the mixture to reflux for several hours to ensure complete hydrolysis. The exact time and temperature will depend on the specific phosphinate and should be determined on a small scale first.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or gas chromatography (GC), if feasible.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully neutralize the excess acid with a suitable base, such as sodium bicarbonate solution. Be cautious of gas evolution.

  • Disposal of Products: The resulting mixture, containing diphenylphosphinic acid and the corresponding alcohol, should still be considered hazardous waste. Collect it in a properly labeled hazardous waste container and dispose of it through your institution's EHS office.

Note: Base-catalyzed hydrolysis is also possible using a strong base like sodium hydroxide. The general principles are similar, involving reaction under heat followed by neutralization.

Data Presentation

ParameterGuidelineSource
Disposal Method High-Temperature Incineration[1]
Waste Container Material High-Density Polyethylene (HDPE) or other compatible material[1]
Labeling Requirements "Hazardous Waste", "this compound", "Irritant"[1]
Incompatible Materials Strong oxidizing agents
Drain Disposal Strictly Prohibited[1]

Logical Workflow for this compound Disposal

Diphenylphosphinate_Disposal_Workflow cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Use Designated HDPE Hazardous Waste Container A->B C Label Container Correctly: 'Hazardous Waste' 'this compound' 'Irritant' B->C D Segregate from Incompatible Waste C->D E Collect Contaminated Materials (Gloves, etc.) D->E F Store in Secure Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Professional Incineration G->H

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling and Disposing of Diphenylphosphinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diphenylphosphinate and its derivatives. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.

Immediate Safety and Hazard Information

While specific hazard data for every this compound compound may vary, a cautious approach is mandatory due to the potential for skin, eye, and respiratory irritation associated with organophosphorus compounds.[1] Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Personal Protective Equipment (PPE):

All personnel handling this compound compounds must wear the following personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.[1]Protects against splashes and potential eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or chloroprene).[3]Prevents skin contact and irritation.[1] Gloves must be inspected prior to use.[3]
Body Protection A lab coat or chemical-resistant apron must be worn.[1]Protects against contamination of personal clothing.
Respiratory Protection If handling a solid form where dust may be generated, a NIOSH-approved respirator for dusts should be used. All handling of solids should occur in a well-ventilated area, preferably a fume hood.[1][3]Minimizes inhalation of potentially harmful dust particles.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, sulfur, halogens, and halocarbons.[3]

  • Keep the container tightly closed and, if specified by the manufacturer, store under an inert gas like nitrogen and keep refrigerated.[3][4]

2. Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid all direct contact with the chemical. Do not allow the chemical to come into contact with skin, eyes, or clothing.[3]

  • Prevent the inhalation of any dust, mists, or vapors.[4]

  • Use spark-proof tools and explosion-proof equipment to prevent ignition.[3]

  • Wash hands thoroughly after handling.[4]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.[2]

  • Collect the absorbed material and place it into a designated, labeled hazardous waste container.

  • Clean the spill area thoroughly.

Disposal Plan: A Step-by-Step Protocol

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection and Storage:

  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

  • Storage: Store the hazardous waste container in a secure, designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1]

2. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, are considered contaminated and must be disposed of in the designated hazardous waste container.[1]

  • For grossly contaminated labware, rinse with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) and collect the rinsate as hazardous waste.[1] Subsequently, wash the labware with soap and water.[1]

3. Final Disposal Procedure:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1]

  • Incineration: The recommended final disposal method for organophosphorus compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[1] Your EHS office will coordinate this process.[1]

Operational Workflow for Handling and Disposal of this compound

Operational Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Collection cluster_disposal Disposal A Consult SDS B Don Appropriate PPE A->B C Work in Fume Hood B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Segregate Waste: - Liquid - Solid - Sharps E->F G Decontaminate Glassware (Collect Rinsate) E->G I Store Waste in Designated Area F->I H Clean Work Area G->H H->B Remove PPE J Label Waste Container I->J K Contact EHS for Pickup J->K

A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.